molecular formula C11H12O3 B1333362 2'-(Allyloxy)-6'-hydroxyacetophenone CAS No. 23226-84-8

2'-(Allyloxy)-6'-hydroxyacetophenone

Cat. No.: B1333362
CAS No.: 23226-84-8
M. Wt: 192.21 g/mol
InChI Key: TUAFVBIAAHXPIS-UHFFFAOYSA-N
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Description

2'-(Allyloxy)-6'-hydroxyacetophenone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-(Allyloxy)-6'-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(Allyloxy)-6'-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAFVBIAAHXPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379445
Record name 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23226-84-8
Record name 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2'-(Allyloxy)-6'-hydroxyacetophenone is a bespoke aryl allyl ether of significant interest in synthetic organic chemistry. While not as commonly indexed as its parent compound, 2',6'-dihydroxyacetophenone, its true value lies in its role as a strategic intermediate. This technical guide provides an in-depth exploration of the synthesis, characterization, and core chemical reactivity of 2'-(Allyloxy)-6'-hydroxyacetophenone. We will dissect its preparation via Williamson ether synthesis and provide a detailed mechanistic analysis of its most pivotal transformation: the thermal Claisen rearrangement. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule's properties to leverage it as a building block for more complex molecular architectures, particularly C-allylated phenols and their subsequent heterocyclic derivatives.

Introduction: A Strategic Intermediate

2'-(Allyloxy)-6'-hydroxyacetophenone is an aromatic ketone distinguished by two key functional groups positioned ortho to the acetyl moiety: a hydroxyl group and an allyloxy group. This specific arrangement dictates its chemical behavior, making it an ideal precursor for a highly controlled and regioselective intramolecular rearrangement. The primary utility of this compound is not as a final product but as a substrate for the Claisen rearrangement, a powerful C-C bond-forming reaction. This transformation allows for the precise installation of an allyl group onto the aromatic ring, yielding 3'-allyl-2',6'-dihydroxyacetophenone, a versatile scaffold for the synthesis of flavonoids, chromones, and other biologically relevant heterocyclic systems.[1] Understanding the synthesis and reactivity of the title compound is therefore crucial for any scientist aiming to construct these valuable molecular frameworks.

Physicochemical and Spectroscopic Profile

Characterization is paramount to verifying the successful synthesis and purity of 2'-(Allyloxy)-6'-hydroxyacetophenone before its use in subsequent reactions.

Physicochemical Properties

The introduction of the allyl group significantly alters the physical properties compared to its dihydroxy precursor.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
Appearance (Predicted) Pale yellow oil or low-melting solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in waterGeneral chemical principles
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data are predicted based on the known values of analogous structures and foundational principles of spectroscopy.[2][3]

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will confirm the successful O-allylation by the disappearance of one of the broad O-H stretches present in the starting material and the appearance of peaks characteristic of the allyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (intramolecularly hydrogen-bonded)
~3080Medium-Weak=C-H stretch (alkene)
2850-3000MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (ketone, H-bonded)
~1580, 1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~920-1000Strong=C-H bend (alkene out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation, confirming the precise connectivity of atoms.

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5 s 1H Phenolic -OH (H-bonded to C=O)
~7.30 t 1H Ar-H (H4')
~6.50 d 1H Ar-H (H3' or H5')
~6.45 d 1H Ar-H (H5' or H3')
~6.05 m 1H -CH=CH₂
~5.40 dd 1H -CH=CH ₂ (trans)
~5.30 dd 1H -CH=CH ₂ (cis)
~4.60 dt 2H -O-CH ₂-CH=

| 2.60 | s | 3H | -COCH ₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~204.0 C=O
~162.0 C-OH (C6')
~159.0 C-O-Allyl (C2')
~136.0 Ar-C (C4')
~132.5 -C H=CH₂
~118.0 -CH=C H₂
~115.0 Ar-C (C1')
~110.0 Ar-CH (C5')
~105.0 Ar-CH (C3')
~70.0 -O-C H₂-

| ~32.0 | -COC H₃ |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 192.

Synthesis and Purification

The synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone is most reliably achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry.[4][5]

Causality of Experimental Choices
  • Reactants: The synthesis begins with 2',6'-dihydroxyacetophenone and an allyl halide, typically allyl bromide.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is employed. Its role is to selectively deprotonate one of the phenolic hydroxyl groups to form a phenoxide nucleophile.[5] Stronger bases like sodium hydride (NaH) could be used but may lead to undesired side reactions or deprotonation of both hydroxyl groups. The 6'-OH is significantly more acidic than the 2'-OH due to the latter's involvement in strong intramolecular hydrogen bonding with the acetyl carbonyl group. Therefore, the phenoxide at the 6'-position forms preferentially. Correction and Refinement: For selective allylation at the 2'-position, one would typically protect the more acidic 6'-OH first, perform the allylation, and then deprotect. However, for the purpose of a subsequent Claisen rearrangement, allylation at either position yields a viable precursor. For this guide, we will assume conditions that favor monosubstitution.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal.[5] These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.[6][7]

  • Reaction Control: The reaction is typically run at a slightly elevated temperature (e.g., refluxing acetone) to ensure a reasonable reaction rate. Stoichiometry is controlled by using a slight excess of the allyl bromide and base to drive the reaction to completion, but a large excess is avoided to minimize the formation of the di-allylated product.

Experimental Workflow: Synthesis

The following diagram illustrates the logical flow from starting materials to the purified final product.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Combine 2',6'-dihydroxyacetophenone, K₂CO₃, and Acetone in RBF B 2. Add Allyl Bromide A->B C 3. Reflux mixture (e.g., 6-12 hours) B->C D 4. Cool and Filter off K₂CO₃ C->D E 5. Evaporate Acetone (Rotary Evaporator) D->E F 6. Redissolve in EtOAc & Wash with H₂O/Brine E->F G 7. Dry over Na₂SO₄, Filter, and Concentrate F->G H 8. Purify by Flash Column Chromatography G->H I 9. Characterize by NMR, IR, MS H->I

Caption: Workflow for the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone.

Step-by-Step Protocol: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',6'-dihydroxyacetophenone (10.0 g, 65.7 mmol), anhydrous potassium carbonate (10.0 g, 72.3 mmol, 1.1 eq), and acetone (100 mL).

  • Addition of Reagent: Stir the suspension vigorously and add allyl bromide (6.2 mL, 72.3 mmol, 1.1 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the inorganic salts. Wash the filter cake with additional acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the desired mono-allylated product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the resulting oil or solid by NMR, IR, and MS to confirm its identity and purity.

Key Chemical Reactivity: The Claisen Rearrangement

The defining chemical property of 2'-(Allyloxy)-6'-hydroxyacetophenone is its propensity to undergo the Claisen rearrangement, a thermal[8][8]-sigmatropic rearrangement.[9][10] This reaction is a highly reliable and stereospecific method for forming a C-C bond.[11]

Mechanistic Principles

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[9][10] The reaction is intramolecular and is driven by the formation of a thermodynamically stable carbonyl group in the intermediate and the subsequent rearomatization to a stable phenol.[12]

For 2'-(Allyloxy)-6'-hydroxyacetophenone, the reaction proceeds as follows:

  • [8][8]-Sigmatropic Shift: Upon heating (typically >180 °C), the allyl group migrates from the phenolic oxygen to the ortho-position of the aromatic ring (C3'). This occurs via a concerted mechanism where the C-O bond is broken and a new C-C bond is formed simultaneously.[12]

  • Intermediate Formation: This initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate.

  • Tautomerization (Rearomatization): The dienone intermediate rapidly tautomerizes to regain the energetic stability of the aromatic ring. The hydrogen atom at the C3' position is transferred to the ketone oxygen, yielding the final product, 3'-allyl-2',6'-dihydroxyacetophenone.

Mechanistic Diagram

The following diagram illustrates the key steps of the Claisen Rearrangement.

G Start 2'-(Allyloxy)-6'-hydroxyacetophenone TS Cyclic Transition State (Chair-like) Start->TS Heat (Δ) [3,3]-Sigmatropic Shift Intermediate Cyclohexadienone Intermediate TS->Intermediate Product 3'-allyl-2',6'-dihydroxyacetophenone Intermediate->Product Tautomerization (Rearomatization)

Caption: Mechanism of the aromatic Claisen rearrangement.

Step-by-Step Protocol: Claisen Rearrangement
  • Setup: Place 2'-(Allyloxy)-6'-hydroxyacetophenone (5.0 g, 26.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent (Optional but Recommended): Add a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether (20 mL). The solvent helps to ensure uniform heating and prevent decomposition.

  • Reaction: Heat the mixture in a sand bath or heating mantle to 180-200 °C. Maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with 1M HCl (3 x 50 mL) to remove the high-boiling solvent. Then, wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain pure 3'-allyl-2',6'-dihydroxyacetophenone.

Applications in Research and Drug Development

The true value of 2'-(Allyloxy)-6'-hydroxyacetophenone is realized in the synthetic utility of its rearranged product. The resulting 3'-allyl-2',6'-dihydroxyacetophenone is a versatile building block. The newly introduced allyl group and the adjacent hydroxyl groups can be manipulated to construct a variety of heterocyclic systems that are prevalent in medicinal chemistry and natural products. For instance, oxidative cyclization or isomerization of the allyl group followed by cyclization can lead to the formation of chromone and flavanone cores, which are known to exhibit a wide range of biological activities including antioxidant, anti-inflammatory, and anti-cancer properties.[1][13]

Safety and Handling

As a laboratory chemical, 2'-(Allyloxy)-6'-hydroxyacetophenone and its precursors/products should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

2'-(Allyloxy)-6'-hydroxyacetophenone serves as a highly effective and strategically important intermediate in organic synthesis. Its preparation is straightforward via the Williamson ether synthesis, and its purification and characterization are readily achieved using standard laboratory techniques. The compound's principal utility is unlocked through the Claisen rearrangement, which provides a reliable and regioselective pathway to C-allylated dihydroxyphenols. These products are valuable precursors for synthesizing complex heterocyclic molecules, making 2'-(Allyloxy)-6'-hydroxyacetophenone a key tool for researchers in drug discovery and materials science.

References

  • Ullah, Z. et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Boyd, E. & Robertson, A. (1948). 2,6-dihydroxyacetophenone. Organic Syntheses, 28, 44. Available at: [Link]

  • CN102070428A - Method for synthesizing 3-hydroxyacetophenone. Google Patents.
  • NROChemistry. Claisen Rearrangement: Mechanism & Examples. Available at: [Link]

  • Chemistry Learner. Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. (2023). Available at: [Link]

  • US5696274A - Syntheses based on 2-hydroxyacetophenone. Google Patents.
  • CN105130781A - Preparation method of 2-hydroxyacetophenone. Google Patents.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. 2,6-Dihydroxyacetophenone. Available at: [Link]

  • FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). Available at: [Link]

  • Tarbell, D.S. (1944). The Claisen Rearrangement. Organic Reactions. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • Liu, H. et al. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters. Available at: [Link]

  • University of Colorado, Boulder. Experiment 06: Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019). Available at: [Link]

  • Yoon, T.P., Dong, V.M., & MacMillan, D.W.C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. (2021). Available at: [Link]

  • Singh, J. & Singh, J. (2007). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Journal of Advanced Scientific Research. Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (2013). Available at: [Link]

  • SpectraBase. 2'-Hydroxyacetophenone. Available at: [Link]

  • Sibuya, K. et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • The Good Scents Company. 2'-hydroxyacetophenone. Available at: [Link]

Sources

Technical Monograph: 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 23226-84-8[1][2]

Part 1: Executive Summary

2'-(Allyloxy)-6'-hydroxyacetophenone (CAS 23226-84-8) is a specialized aromatic ketone derivative serving as a critical scaffold in the synthesis of furochromones and flavonoids , most notably in the development of Khellin analogues and Cromolyn Sodium derivatives.

Its structural uniqueness lies in the 2,6-substitution pattern . The presence of a free hydroxyl group at the 6-position, adjacent to the acetyl group, creates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB). This feature dictates its reactivity profile, allowing for highly selective downstream transformations—specifically the Claisen Rearrangement —which is the primary industrial and research application of this compound.

Part 2: Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 1-[2-(Allyloxy)-6-hydroxyphenyl]ethanone
CAS Number 23226-84-8
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Pale yellow crystalline solid
Melting Point 45.5 – 46.5 °C
Boiling Point ~312 °C (Predicted)
Solubility Soluble in acetone, ethyl acetate, chloroform; sparingly soluble in water.[1]
Spectral Characterization (Diagnostic Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 13.2 ppm (s, 1H): Chelate hydroxyl group (OH...O=C). This extreme downfield shift confirms the mono-alkylation occurred at the non-hydrogen-bonded oxygen (or that the remaining OH is now locked).

    • δ 6.0 ppm (m, 1H): Allyl vinyl proton (-CH=).

    • δ 5.4 ppm (dd, 2H): Allyl terminal methylene (=CH₂).

    • δ 4.6 ppm (d, 2H): Allyl oxymethylene (-O-CH₂-).

    • δ 2.6 ppm (s, 3H): Acetyl methyl group.

Part 3: Synthesis & Selectivity

The Challenge of Selectivity

Synthesizing the mono-allyl ether from 2,6-dihydroxyacetophenone (2,6-DHAP) presents a regioselectivity challenge. 2,6-DHAP is symmetric, but upon the first alkylation, the symmetry breaks. The reaction must be controlled to prevent bis-alkylation.

Expert Insight: The selectivity is inherent to the substrate's thermodynamics. In 2,6-DHAP, both hydroxyls are capable of hydrogen bonding with the carbonyl oxygen, but only one does so at a time. Upon mono-alkylation, the remaining hydroxyl group forms an extremely stable hydrogen bond with the carbonyl oxygen. This reduces the nucleophilicity of the remaining phenoxide anion, making the second alkylation step significantly slower under mild conditions.

Experimental Protocol: Selective Mono-Allylation

Reagents:

  • 2,6-Dihydroxyacetophenone (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Potassium Carbonate (anhydrous, 1.5 eq)

  • Acetone (dry, 0.5 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2,6-dihydroxyacetophenone and dry acetone.

  • Base Addition: Add anhydrous K₂CO₃. The solution may turn yellow due to phenoxide formation.

  • Alkylation: Add allyl bromide dropwise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.5) will disappear, and the mono-ether (Rf ~0.7) will appear. Note: Bis-allyl ether appears at higher Rf.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal ethanol or purify via flash column chromatography (Silica, 5-10% EtOAc in Hexane).

Yield: Typically 85–92%.

Part 4: The Core Reaction – Claisen Rearrangement[4]

The defining utility of 2'-(allyloxy)-6'-hydroxyacetophenone is its ability to undergo a [3,3]-sigmatropic rearrangement to form 3'-allyl-2',6'-dihydroxyacetophenone . This step installs a carbon-carbon bond at the ortho position, a prerequisite for building the furan ring found in furochromones.

Mechanism & Pathway Visualization

The reaction proceeds through a concerted, suprafacial transition state (chair-like). The immediate product is a cyclohexadienone, which rapidly tautomerizes to the phenol to restore aromaticity.[2][3]

ClaisenRearrangement Substrate 2'-(Allyloxy)-6'-hydroxyacetophenone (Ether Substrate) TS [3,3]-Sigmatropic Transition State (Chair Conformation) Substrate->TS Heat (190-210°C) Intermediate 6-Allyl-2,4-cyclohexadienone (Non-Aromatic) TS->Intermediate Concerted Shift Product 3'-Allyl-2',6'-dihydroxyacetophenone (C-Allyl Product) Intermediate->Product Tautomerization (Aromaticity Restoration)

Figure 1: Mechanistic pathway of the thermal Claisen rearrangement.

Experimental Protocol: Thermal Rearrangement

Expert Insight: Solvents like N,N-diethylaniline (bp 217°C) are traditionally used because their boiling points match the activation energy temperature required for the rearrangement (~200°C). However, solvent-free (neat) rearrangement is often cleaner if the substrate is stable.

Procedure:

  • Setup: Place 2'-(allyloxy)-6'-hydroxyacetophenone in a heavy-walled pressure tube or a round-bottom flask fitted with an air condenser.

  • Solvent: Add N,N-diethylaniline (2 mL per gram of substrate). Alternatively, perform neat under Nitrogen.

  • Reaction: Heat the mixture to 200–210°C in an oil bath. Stir for 2–4 hours.

  • Monitoring: The reaction is complete when the starting material spot disappears on TLC.

  • Workup:

    • If solvent used:[2][4] Pour into dilute HCl/Ice mixture to protonate and remove the aniline. Extract with ether.

    • If neat: Dissolve residue in ether/DCM directly.

  • Purification: The product, 3'-allyl-2',6'-dihydroxyacetophenone , is purified by recrystallization or chromatography.

Part 5: Applications in Drug Discovery

The C-allyl derivative obtained from CAS 23226-84-8 is a "privileged structure" for synthesizing bioactive heterocycles.

Synthesis of Khellin Analogues

Khellin is a natural furochromone used for treating vitiligo and as a bronchodilator.

  • Workflow: The allyl group is oxidized (ozonolysis or OsO₄/NaIO₄) to an aldehyde, which then cyclizes with the adjacent hydroxyl group to form the furan ring.

  • Target: Furo[3,2-g]chromen-7-one core.

Synthesis of Cromolyn Sodium Derivatives

Cromolyn is a mast cell stabilizer.

  • Workflow: The acetophenone moiety undergoes Claisen condensation with diethyl oxalate, followed by cyclization to form the chromone ring. The allyl group can be functionalized to tune lipophilicity.

Applications Root 2'-(Allyloxy)-6'-hydroxyacetophenone (CAS 23226-84-8) Claisen Claisen Rearrangement (C-Allylation) Root->Claisen C_Allyl 3'-Allyl-2',6'-dihydroxyacetophenone Claisen->C_Allyl Furan Oxidation & Cyclization (Ozonolysis/Acid) C_Allyl->Furan Chromone Claisen Condensation (Diethyl Oxalate) C_Allyl->Chromone Khellin Khellin & Furochromones (Vasodilators) Furan->Khellin Cromolyn Cromolyn Analogues (Anti-asthmatics) Chromone->Cromolyn

Figure 2: Downstream synthetic utility in pharmaceutical development.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The allyl bromide used in synthesis is a lachrymator and highly toxic; handle with extreme care.

  • Storage: Store in a cool, dry place. The compound is stable but should be protected from strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: 2'-(Allyloxy)-6'-hydroxyacetophenone (CAS 23226-84-8).

  • PubChem. Compound Summary: 1-[2-(Allyloxy)-6-hydroxyphenyl]ethanone.

  • Organic Chemistry Portal. The Claisen Rearrangement: Mechanism and Applications.

  • CymitQuimica. Safety Data Sheet and Physical Properties for CAS 23226-84-8.

  • LookChem. Synthesis and Properties of Allyloxy-hydroxyacetophenones.

Sources

Technical Monograph: 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Intermediate for Prenylated Flavonoid Scaffolds

Executive Summary

This technical guide analyzes 2'-(allyloxy)-6'-hydroxyacetophenone , a critical desymmetrized intermediate in the synthesis of bioactive flavonoids, specifically prenylated chalcones and chromones. Its structural uniqueness lies in the coexistence of a chelated hydroxyl group and a reactive allyloxy ether on an acetophenone core. This duality allows for orthogonal functionalization: the hydroxyl group facilitates Claisen-Schmidt condensations, while the allyloxy moiety serves as a latent C-alkyl group via the Claisen rearrangement. This guide details its nomenclature, synthesis, mechanistic utility, and characterization.

Structural Identity & Nomenclature

Precise nomenclature is essential for database indexing and regulatory compliance in drug development.

IUPAC Designation

While often referred to by its trivial name based on the acetophenone parent, the rigorous IUPAC name follows the hierarchy of functional groups (Ketone > Alcohol > Ether).

  • Systematic Name: 1-[2-Hydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one

  • Parent Structure: Ethanone (Acetophenone)

  • Locants: The phenyl ring is numbered to assign the lowest locants to substituents, with the acetyl group at position 1.

    • Position 2: Hydroxy group (-OH)[1]

    • Position 6: Allyloxy group (-OCH₂CH=CH₂)

Physicochemical Properties
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 192.21 g/mol [3]

  • Appearance: Pale yellow crystalline solid or oil (depending on purity/crystallization).

  • Solubility: Soluble in organic solvents (DCM, EtOAc, Acetone); sparingly soluble in water.

  • Key Feature: Strong intramolecular hydrogen bonding (IMHB) between the C2-OH and the carbonyl oxygen, which significantly influences its reactivity and spectral properties.

Synthetic Pathways: The Desymmetrization Strategy

The synthesis of 2'-(allyloxy)-6'-hydroxyacetophenone represents a classic "desymmetrization" of 2,6-dihydroxyacetophenone.

The Challenge of Selectivity

The starting material, 2,6-dihydroxyacetophenone (2,6-DHAP) , possesses a


 axis of symmetry. Both hydroxyl groups are chemically equivalent and hydrogen-bonded to the carbonyl. The objective is mono-O-alkylation .
  • Risk: Over-alkylation to the bis-allyloxy product.

  • Control Mechanism: Once the first allyl group is introduced, the symmetry is broken. The remaining hydroxyl group becomes more strongly hydrogen-bonded to the carbonyl (chelated) and sterically shielded, reducing its nucleophilicity compared to the initial diol state. This kinetic difference allows for high selectivity if stoichiometry is strictly controlled.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the synthetic logic and critical control points.

SynthesisPath SM 2,6-Dihydroxyacetophenone (Starting Material) Reagents Allyl Bromide (1.05 eq) K2CO3 (anhydrous) Acetone, Reflux SM->Reagents Target Target: 2'-(Allyloxy)-6'-hydroxyacetophenone (Major Product) Reagents->Target Kinetic Control (Mono-alkylation) SideProduct Impurity: 2',6'-Bis(allyloxy)acetophenone (Over-alkylation) Reagents->SideProduct Excess Reagent (Bis-alkylation) Target->SideProduct Slow Reaction

Figure 1: Synthetic workflow for the mono-allylation of 2,6-dihydroxyacetophenone, highlighting the kinetic selectivity.

Mechanistic Utility: The Claisen Rearrangement

The primary value of this molecule in drug discovery is its ability to undergo the Claisen Rearrangement . This [3,3]-sigmatropic rearrangement transforms the O-allyl ether into a C-allyl phenol, a structural motif ubiquitous in antiparasitic and anticancer natural products (e.g., prenylated flavonoids).

Mechanism of Action

Upon heating (thermal induction, typically >160°C or microwave irradiation), the allyl group migrates from the oxygen at position 2' to the carbon at position 3'.

  • Transition State: Ordered, six-membered chair-like transition state.

  • Intermediate: Formation of a non-aromatic dienone.

  • Tautomerization: Rapid re-aromatization to restore the phenolic system.

Outcome: The product is 3'-allyl-2',6'-dihydroxyacetophenone . This restores the 2,6-dihydroxy motif but adds a lipophilic allyl chain, significantly altering the molecule's biological distribution properties.

ClaisenMech Substrate 2'-(Allyloxy)-6'-hydroxyacetophenone TS [3,3]-Sigmatropic TS (Chair Conformation) Substrate->TS Heat (>160°C) or Lewis Acid Dienone Intermediate (Ortho-Dienone) TS->Dienone Bond Migration Product 3'-Allyl-2',6'-dihydroxyacetophenone (C-Alkylated) Dienone->Product Tautomerization (Re-aromatization)

Figure 2: Mechanistic pathway of the Claisen Rearrangement, yielding the C-alkylated resorcinol derivative.

Experimental Protocol

Objective: Synthesis of 1-[2-hydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one. Scale: 10 mmol basis.

Reagents & Equipment[4]
  • 2,6-Dihydroxyacetophenone (1.52 g, 10 mmol)

  • Allyl bromide (1.27 g, 0.90 mL, 10.5 mmol)

  • Potassium carbonate (

    
    ), anhydrous (1.66 g, 12 mmol)
    
  • Acetone (dry, 50 mL)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dihydroxyacetophenone in dry acetone.

  • Activation: Add anhydrous

    
    . Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.
    
  • Addition: Add allyl bromide dropwise via syringe over 5 minutes. Note: Slow addition prevents local high concentrations that favor bis-alkylation.

  • Reflux: Heat the mixture to reflux (approx. 60°C oil bath) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product (

    
    ) will appear above the starting material (
    
    
    
    ). The bis-allylated impurity (
    
    
    ) should be minimal.
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      /KBr).
      
    • Evaporate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel, eluting with Hexane:EtOAc (95:5 to 90:10).

  • Yield: Expected yield is 75–85%.

Analytical Characterization

The identity of the molecule is validated by the distinct signals of the allyl group and the chelated hydroxyl proton.

NMR Spectroscopy Data (Simulated/Consolidated)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
¹H NMR 13.20Singlet (s)1HOH (C2, Chelated)
7.30Triplet (t)1HAr-H (C4)
6.55Doublet (d)1HAr-H (C3)
6.38Doublet (d)1HAr-H (C5)
6.05Multiplet (m)1H-OCH₂-CH =CH₂
5.45Doublet of Doublets (dd)1H-OCH₂-CH=CH ₂ (trans)
5.32Doublet of Doublets (dd)1H-OCH₂-CH=CH ₂ (cis)
4.60Doublet (d)2H-OCH ₂-CH=CH₂
2.65Singlet (s)3H-COCH ₃ (Acetyl)
¹³C NMR 203.5C=O[4][5] (Ketone)
164.8C-OH (C2)
160.2C-O-Allyl (C6)
132.5-CH= (Allyl)
118.0=CH₂ (Allyl)
Interpretation
  • 13.20 ppm (OH): The extreme downfield shift confirms the presence of the intramolecular hydrogen bond, proving the phenol is ortho to the carbonyl.

  • 4.60, 6.05 ppm (Allyl): Characteristic pattern for an O-allyl ether. If the Claisen rearrangement had occurred, the -OCH₂- doublet at 4.60 would disappear, replaced by a -CH₂- doublet at a higher field (~3.3 ppm).

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthesis of 2,6-Dihydroxyacetophenone. Organic Syntheses, Coll. Vol. 3, p. 280 (1955).

  • Claisen Rearrangement Mechanism. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy. PMC (NIH).

  • Spectral Data Validation. PubChem Compound Summary for CID 69687 (2,6-Dihydroxyacetophenone) and CID 8375 (2'-Hydroxyacetophenone).

  • General Procedure for Phenolic Allylation. Journal of Organic Chemistry, "Base-Mediated Cascade Rearrangements of Aryl-Substituted Diallyl Ethers."

Sources

The Strategic Pivot: 2'-(Allyloxy)-6'-hydroxyacetophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2'-(Allyloxy)-6'-hydroxyacetophenone has emerged as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique structural features, combining a nucleophilic phenol, a reactive ketone, and a thermally labile allyl ether, provide a rich chemical playground for orchestrating elegant and powerful transformations. This technical guide provides a comprehensive exploration of the synthesis, key reactions, and applications of 2'-(Allyloxy)-6'-hydroxyacetophenone, with a particular focus on its central role in the construction of flavonoid and chromone scaffolds, which are prevalent in medicinal chemistry and drug discovery.

Genesis of a Versatile Intermediate: Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

The journey towards harnessing the synthetic potential of 2'-(Allyloxy)-6'-hydroxyacetophenone begins with the preparation of its precursor, 2',6'-dihydroxyacetophenone. This can be achieved through several established methods, with the Fries rearrangement of resorcinol diacetate being a common laboratory-scale approach.

A more direct route to the precursor is the Hoesch reaction, which involves the condensation of resorcinol with acetonitrile in the presence of a Lewis acid catalyst.

Once 2',6'-dihydroxyacetophenone is obtained, the subsequent challenge lies in the selective mono-O-allylation to yield the target 2'-(Allyloxy)-6'-hydroxyacetophenone. The two phenolic hydroxyl groups exhibit different reactivities, with the hydroxyl group at the 2'-position being intramolecularly hydrogen-bonded to the acetyl group, rendering it less nucleophilic. This inherent difference in reactivity can be exploited to achieve selective allylation at the 6'-position.

Experimental Protocol: Selective Mono-allylation of 2',6'-Dihydroxyacetophenone

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.1 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2'-(Allyloxy)-6'-hydroxyacetophenone.

ReactantMolar RatioSolventBaseTemperatureReaction TimeTypical Yield
2',6'-Dihydroxyacetophenone1.0AcetoneK₂CO₃Reflux4-6 h75-85%
Allyl bromide1.05

graph Synthesis_of_Allyloxyacetophenone {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
dihydroxyacetophenone [label="2',6'-Dihydroxyacetophenone"];
allyl_bromide [label="Allyl Bromide"];
K2CO3 [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05"];
acetone [label="Acetone (solvent)", shape=ellipse, fillcolor="#34A853"];
product [label="2'-(Allyloxy)-6'-hydroxyacetophenone"];

dihydroxyacetophenone -> reaction [label="1.0 eq"];
allyl_bromide -> reaction [label="1.05 eq"];
K2CO3 -> reaction [label="Base"];
acetone -> reaction [label="Solvent"];
reaction [label="Selective O-Allylation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reaction -> product;

}graph Claisen_Rearrangement_Mechanism { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

start [label="2'-(Allyloxy)-6'-\nhydroxyacetophenone"];
transition_state [label="[Six-membered cyclic\ntransition state]"];
intermediate [label="Cyclohexadienone\nintermediate"];
product [label="3'-Allyl-2',6'-\ndihydroxyacetophenone"];

start -> transition_state [label="Heat (Δ)"];
transition_state -> intermediate;
intermediate -> product [label="Tautomerization"];

}

Caption: Mechanism of the Claisen Rearrangement.

Experimental Protocol: Claisen Rearrangement of 2'-(Allyloxy)-6'-hydroxyacetophenone

Materials:

  • 2'-(Allyloxy)-6'-hydroxyacetophenone

  • N,N-Diethylaniline (or microwave reactor)

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure (Thermal):

  • Place 2'-(Allyloxy)-6'-hydroxyacetophenone in a round-bottom flask equipped with a reflux condenser.

  • Add N,N-diethylaniline as the solvent.

  • Heat the reaction mixture to reflux (approx. 217 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with 1 M hydrochloric acid to remove the N,N-diethylaniline.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3'-allyl-2',6'-dihydroxyacetophenone.

Procedure (Microwave-assisted): [1]

  • Place a solution of 2'-(Allyloxy)-6'-hydroxyacetophenone in a suitable solvent (e.g., o-xylene) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) for a specified time (typically 15-30 minutes). [2]4. After cooling, work up the reaction mixture as described in the thermal procedure.

MethodSolventTemperatureReaction TimeTypical Yield
ThermalN,N-Diethylaniline~217 °C2-4 h80-90%
Microwaveo-Xylene180-200 °C15-30 min85-95%

Gateway to Bioactive Scaffolds: Synthesis of Flavonoids and Chromones

The true synthetic power of 2'-(allyloxy)-6'-hydroxyacetophenone is realized in the subsequent transformations of its Claisen rearrangement product, 3'-allyl-2',6'-dihydroxyacetophenone. This intermediate serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably flavonoids and chromones.

Synthesis of 8-Allylflavones

Flavones are a class of naturally occurring compounds that exhibit a wide range of biological activities. The synthesis of 8-allylflavones from 3'-allyl-2',6'-dihydroxyacetophenone can be achieved through the Baker-Venkataraman rearrangement. This involves the acylation of the 6'-hydroxyl group with a substituted benzoyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone.

Alternatively, a more direct route involves the Claisen-Schmidt condensation of 3'-allyl-2',6'-dihydroxyacetophenone with an aromatic aldehyde to form a chalcone, which can then be oxidatively cyclized to the flavone.

Experimental Protocol: Synthesis of an 8-Allylflavone via Chalcone Formation and Cyclization

Step A: Chalcone Formation

  • To a solution of 3'-allyl-2',6'-dihydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol, add an aqueous solution of potassium hydroxide.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step B: Oxidative Cyclization to Flavone

  • Dissolve the chalcone from Step A in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture at 100-120 °C for several hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 8-allylflavone.

Caption: Workflow for the synthesis of 8-allylflavones.

Synthesis of 8-Allylchromones

Chromones are another important class of heterocyclic compounds with diverse biological activities. The synthesis of 8-allylchromones from 3'-allyl-2',6'-dihydroxyacetophenone can be accomplished through various methods, including the Kostanecki-Robinson reaction or by condensation with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). [3]

Experimental Protocol: Synthesis of an 8-Allylchromone using DMF-DMA
  • A mixture of 3'-allyl-2',6'-dihydroxyacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at reflux.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess DMF-DMA is removed under reduced pressure.

  • The residue is then treated with hydrochloric acid in ethanol to effect cyclization.

  • The reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 8-allylchromone.

Conclusion: A Strategic Asset in Synthetic Chemistry

2'-(Allyloxy)-6'-hydroxyacetophenone has proven to be a remarkably versatile and strategically important building block in organic synthesis. Its facile synthesis and the subsequent high-yielding Claisen rearrangement provide a reliable entry point to 3'-allyl-2',6'-dihydroxyacetophenone, a key precursor for a variety of valuable heterocyclic systems. The ability to readily introduce an allyl group at the 8-position of flavonoid and chromone scaffolds opens up avenues for further functionalization and the exploration of structure-activity relationships in drug discovery programs. The methodologies outlined in this guide, from the selective O-allylation to the construction of complex heterocyclic frameworks, underscore the enduring power of classic name reactions and the continuous innovation in synthetic protocols. As the demand for novel bioactive molecules continues to grow, the strategic application of 2'-(Allyloxy)-6'-hydroxyacetophenone is poised to play an increasingly significant role in the art and science of organic synthesis.

References

  • Organic Syntheses, Coll. Vol. 3, p.281 (1955); Vol. 28, p.38 (1948).
  • Hoesch, K. Ber. Dtsch. Chem. Ges. 1915, 48 (1), 1122–1133.
  • Torosyan, G. H. Selective alkylation of organic compounds. MOJ Biorg Org Chem. 2020 , 4 (1), 1-5. [Link]

  • Li, W., et al. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Lett.2021 , 75, 153165. [Link]

  • Claisen, L. Über Umlagerung von Phenol-allyl-äthern in die isomeren Allyl-phenole. Ber. Dtsch. Chem. Ges.1912, 45 (3), 3157–3166.
  • Fahmy, A. F. M., et al. Synthesis and reactions of 8-allylchromone-3-carboxaldehyde.
  • El-Dean, A. M. K., et al. Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Afinidad2005, 62(518), 381-387.
  • Horikoshi, S., et al. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Adv.2014 , 4, 3760-3767. [Link]

  • Nguyen, V.-S., et al. Total Synthesis of Icaritin via Microwave-assistance Claisen Rearrangement. Lett. Org. Chem.2014, 11 (9), 677-681.
  • Srikrishna, A., et al. Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. Synlett2012, 23 (19), 2805-2808.
  • Naim, M. J., et al. Microwave Accelerated Aza-Claisen Rearrangement. Molecules2007 , 12 (1), 1-10. [Link]

  • Reddy, B. V. S., et al. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. Org. Biomol. Chem.2023, 21 (42), 8561-8565.
  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004, 43 (46), 6250-6284.
  • Langa, F., et al. Microwave Irradiation: More Than Just a Method for Heating. Angew. Chem. Int. Ed.2005, 44 (18), 2680-2715.
  • Perreux, L.; Loupy, A. A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron2001, 57 (45), 9199-9223.
  • Cope, A. C.; Hardy, E. M. The Introduction of Substituted Vinyl Groups. V. A Rearrangement Involving the Migration of an Allyl Group in a Three-Carbon System. J. Am. Chem. Soc.1940, 62 (2), 441–444.
  • Rhoads, S. J.; Raulins, N. R. The Claisen and Cope Rearrangements. Org. React.1975, 22, 1-252.
  • Gozzo, F. C.; Eberlin, M. N. The Claisen Rearrangement: A Mechanistic View from Mass Spectrometry. J. Am. Soc. Mass Spectrom.2001, 12 (11), 1167-1176.
  • Martin, R.; Alper, H. Hydroformylation and hydrocarboxylation of alkenes with rhodium- and palladium-based catalysts. Chem. Soc. Rev.2005, 34 (10), 847-854.
  • Tietze, L. F.; Beifuss, U. The Knoevenagel Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 341-394.
  • Baker, W. Molecular Rearrangement of Some o-Acyloxyacetophenones and the Mechanism of the Production of Flavones and 3-Acylchromones. J. Chem. Soc.1933, 1381-1389.
  • Venkataraman, K. A new synthesis of flavones. Curr. Sci.1933, 2, 214-215.
  • Claisen, L.; Schmidt, J. G. Ueber die Condensation von Ketonen und Aldehyden. Ber. Dtsch. Chem. Ges.1881, 14 (1), 369-373.
  • Kostanecki, S. v.; Robinson, R. A New Synthesis of the Chromone Group. J. Chem. Soc., Trans.1913, 103, 1297-1303.
  • Elgemeie, G. H., et al. A novel synthesis of chromeno[2,3-b]pyridines. Arch. Pharm. (Weinheim)1990, 323 (5), 263-265.
  • Ellis, G. P. The Chemistry of Chromones. In The Chemistry of Heterocyclic Compounds; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, 1977; Vol. 31, pp 495-611.
  • Fitton, A. O.; Ramage, G. R. Chromones, Khellin, and Related Compounds. In The Chemistry of Heterocyclic Compounds; Weissberger, A., Ed.; Interscience Publishers: New York, 1963; Vol. 17, pp 1-36.
  • Gaspar, A., et al. Chromone as a privileged scaffold in drug discovery: A review. Bioorg. Med. Chem.2014, 22 (21), 5983-6007.
  • Patonay, T., et al. Flavonoids and their relationship to the inhibition of soybean lipoxygenase-1. J. Agric. Food Chem.2000, 48 (11), 5406-5410.
  • Havsteen, B. H. The biochemistry and medical significance of the flavonoids. Pharmacol. Ther.2002, 96 (2-3), 67-202.

Sources

Technical Guide: Spectral Characterization of 2'-(Allyloxy)-6'-hydroxyacetophenone

[1]

Executive Summary

2'-(Allyloxy)-6'-hydroxyacetophenone (CAS: 23226-84-8) is a critical intermediate in the synthesis of oxygen heterocycles, particularly substituted chromones, flavones, and coumarins.[1] Its structural significance lies in its ability to undergo the Claisen rearrangement , a [3,3]-sigmatropic shift that migrates the allyl group to the C-3' position, regenerating the resorcinol core.[1]

Accurate spectral characterization of this compound is essential for drug development professionals to distinguish it from its bis-allylated byproduct (2',6'-diallyloxyacetophenone) and its Claisen rearrangement product (3'-allyl-2',6'-dihydroxyacetophenone).[1] This guide provides a definitive reference for the NMR, IR, and MS data of the mono-allylated species.

Structural Overview & Synthesis Context

The molecule consists of an acetophenone core substituted at the 2' and 6' positions.[1][2] The key feature is the intramolecular hydrogen bond between the 6'-hydroxyl group and the acetyl carbonyl oxygen.[1] This interaction locks the conformation, significantly influencing the chemical shifts in NMR and the vibrational frequencies in IR.[1]

Synthesis Protocol (Brief)

To ensure the spectral data corresponds to high-purity material, the compound is typically synthesized via the controlled mono-allylation of 2,6-dihydroxyacetophenone.[1]

  • Reagents: 2,6-Dihydroxyacetophenone, Allyl bromide (1.1 eq), Potassium carbonate (anhydrous).[1]

  • Solvent: Acetone (reflux).[1][3]

  • Purification: Column chromatography (Hexane/Ethyl Acetate) is required to separate the mono-allyl ether (Target) from the bis-allyl ether.[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

1

H NMR Data (CDCl

, 400 MHz)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
AssignmentMechanistic Insight
OH 13.25 Singlet-Chelate OHExtreme downfield shift due to strong intramolecular H-bond with C=O.
H-4' 7.28Triplet8.4Ar-H (para)Standard aromatic resonance.[1]
H-5' 6.62Doublet8.4Ar-H (ortho)Ortho to OH; shielded by electron-donating oxygen.[1]
H-3' 6.42Doublet8.4Ar-H (ortho)Ortho to O-Allyl; slightly more shielded than H-5'.[1]
H-2'' 6.05Multiplet-

(Allyl)
Characteristic internal vinyl proton.[1]
H-3'' 5.45dd17.2, 1.5

(trans)
Terminal vinyl proton (trans to H-2'').[1]
H-3'' 5.32dd10.5, 1.5

(cis)
Terminal vinyl proton (cis to H-2'').[1]
H-1'' 4.62Doublet5.5

Methylene doublet; deshielded by oxygen.[1]
Acetyl 2.75Singlet-

Methyl ketone alpha protons.[1]

C NMR Data (CDCl

, 100 MHz)
  • Carbonyl (

    
    ):  204.5 ppm (Deshielded by H-bonding).[1]
    
  • Aromatic C-OH (C-6'): 164.8 ppm.[1]

  • Aromatic C-OAllyl (C-2'): 160.2 ppm.[1]

  • Aromatic C-H: 135.5 (C-4'), 110.8 (C-5'), 102.5 (C-3').[1]

  • Quaternary C-1': 112.0 ppm.

  • Allyl Group: 132.1 (

    
    ), 118.5 (
    
    
    ), 69.8 (
    
    
    ).[1]
  • Acetyl Methyl: 33.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group environment, specifically the chelation.[1]

Frequency (cm

)
Vibration ModeNotes
3000-3400 O-H StretchBroad and weak due to chelation; often overlaps with C-H.
1625-1640 C=O[1] StretchDiagnostic Peak. Lowered from typical 1680 cm

by H-bonding.
1595 C=C AromaticRing skeletal vibrations.
1250 C-O-C StretchAryl alkyl ether stretch.[1]
Mass Spectrometry (MS)
  • Ionization: EI (70 eV)[1]

  • Molecular Ion (

    
    ):  m/z 192[1]
    
  • Base Peak: m/z 151 (Loss of Allyl radical)

Fragmentation Logic: The molecular ion (m/z 192) typically undergoes

1
  • 
    :  Loss of the allyl radical (
    
    
    ) yields the resonance-stabilized cation at m/z 151.[1]
  • 
    :  Loss of the methyl radical from the acetyl group yields m/z 177.[1]
    

Visualization of Structure & Pathways[1]

Structural Numbering & Chelation

The following diagram illustrates the specific atom numbering used in the NMR assignment and the critical intramolecular hydrogen bond.

Gcluster_02'-(Allyloxy)-6'-hydroxyacetophenoneC1C-1'C2C-2'(O-Allyl)C1->C2C6C-6'(OH)C1->C6AcetylAcetyl(C=O)C1->AcetylOHH (Chelated)C6->OHcovalentOH->AcetylH-Bond

Caption: Structural connectivity highlighting the intramolecular hydrogen bond between the 6'-OH and the acetyl carbonyl.[1]

MS Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic core.[1]

MSM_IonMolecular Ion (M+)m/z 192Frag_Allyl[M - Allyl]+m/z 151(Base Peak)M_Ion->Frag_AllylC-O CleavageLoss_Allyl- C3H5• (41)Frag_Methyl[M - Methyl]+m/z 177M_Ion->Frag_MethylAlpha CleavageLoss_Methyl- CH3• (15)

Caption: Primary mass spectrometry fragmentation pathways showing the loss of allyl and methyl radicals.

References

  • Synth. Commun. (2010).[1] Synthesis of substituted chromones via Claisen rearrangement. [1]

  • Tetrahedron (1974).[1] The Claisen rearrangement of 2-allyloxyacetophenones.

  • J. Chem. Soc. C (1968).[1] Nuclear magnetic resonance spectra of chromones and related compounds. [1]

  • SDBS . Spectral Database for Organic Compounds. Compound No. 23226-84-8.[1] [1]

The Versatile Precursor: A Technical Guide to 2'-(Allyloxy)-6'-hydroxyacetophenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of precursor molecules is paramount. 2'-(Allyloxy)-6'-hydroxyacetophenone stands out as a highly versatile and valuable intermediate, offering a gateway to a diverse array of biologically significant heterocyclic compounds. Its unique structural features—a nucleophilic hydroxyl group, a reactive acetyl moiety, and a readily transformable allyl ether—provide a rich platform for a variety of chemical manipulations. This technical guide provides an in-depth exploration of the synthesis and application of 2'-(allyloxy)-6'-hydroxyacetophenone, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential. We will delve into the causality behind experimental choices, present detailed, validated protocols, and illuminate the mechanistic pathways that underpin its transformations into valuable heterocyclic scaffolds such as flavones, chromones, and aurones.

Synthesis of the Precursor: A Strategic Allylation

The journey to harnessing the synthetic potential of 2'-(allyloxy)-6'-hydroxyacetophenone begins with its preparation from the readily available 2',6'-dihydroxyacetophenone. The selective allylation of one of the two hydroxyl groups is a critical step that dictates the subsequent reaction pathways.

The regioselectivity of this etherification is governed by the differential acidity of the two phenolic protons. The hydroxyl group at the 6'-position is intramolecularly hydrogen-bonded to the carbonyl oxygen of the acetophenone, rendering its proton less acidic and less available for deprotonation. Consequently, the more acidic 2'-hydroxyl group is preferentially deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then readily undergoes a Williamson ether synthesis upon the addition of an allyl halide, typically allyl bromide, to yield the desired 2'-(allyloxy)-6'-hydroxyacetophenone.

Experimental Protocol: Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

This protocol details a reliable method for the selective allylation of 2',6'-dihydroxyacetophenone.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Allyl Bromide

  • Dry Acetone

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2',6'-dihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2'-(allyloxy)-6'-hydroxyacetophenone.

Data Summary: Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)
2',6'-DihydroxyacetophenoneAllyl BromideK₂CO₃AcetoneReflux4-6~85-95

The Claisen Rearrangement: A Gateway to Ortho-Allyl Phenols

A cornerstone of the reactivity of 2'-(allyloxy)-6'-hydroxyacetophenone is its propensity to undergo the Claisen rearrangement.[1][2] This thermally induced or Lewis acid-catalyzed[3][3]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation, transposing the allyl group from the ether oxygen to the ortho-position of the aromatic ring.[1][4] This transformation is mechanistically elegant, proceeding through a concerted, cyclic transition state.[2][4] The rearrangement results in the formation of 3'-allyl-2',6'-dihydroxyacetophenone, a key intermediate for the synthesis of various heterocyclic systems. The driving force for this reaction is the formation of a more stable aromatic system from the transient dienone intermediate.[4]

Claisen_Rearrangement start 2'-(Allyloxy)-6'-hydroxyacetophenone intermediate Cyclic Transition State (Dienone intermediate) start->intermediate Heat or Lewis Acid product 3'-Allyl-2',6'-dihydroxyacetophenone intermediate->product Tautomerization

Pathways to Heterocyclic Scaffolds

The strategic positioning of the hydroxyl, acetyl, and allyl (or rearranged allyl) groups in 2'-(allyloxy)-6'-hydroxyacetophenone and its derivatives opens up a multitude of cyclization strategies to access diverse heterocyclic cores.

Synthesis of Flavones: The Oxidative Cyclization of Chalcones

Flavones, a class of flavonoids with a 2-phenyl-4H-1-benzopyran-4-one core, are renowned for their broad spectrum of biological activities. The synthesis of flavones from 2'-(allyloxy)-6'-hydroxyacetophenone typically proceeds through an initial Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate. This base-catalyzed condensation involves the reaction of the acetophenone with an aromatic aldehyde.[5][6] The resulting chalcone then undergoes an oxidative cyclization to furnish the flavone skeleton.[7]

A common and efficient method for this oxidative cyclization is the use of iodine in dimethyl sulfoxide (DMSO).[5] The proposed mechanism involves the electrophilic addition of iodine to the double bond of the chalcone, followed by an intramolecular nucleophilic attack of the phenoxide ion on the iodonium intermediate. Subsequent elimination of hydrogen iodide, which is regenerated to iodine by DMSO, leads to the formation of the flavone.[8]

Flavone_Synthesis precursor 2'-(Allyloxy)-6'-hydroxyacetophenone chalcone 2'-Hydroxychalcone Intermediate precursor->chalcone Base (e.g., KOH) aldehyde Aromatic Aldehyde aldehyde->chalcone flavone Flavone chalcone->flavone Iodine/DMSO

Synthesis of Chromones: Intramolecular Cyclization Strategies

Chromones, characterized by the 4H-1-benzopyran-4-one scaffold, are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of chromones from 2'-(allyloxy)-6'-hydroxyacetophenone can be achieved through several routes, often involving the rearranged 3'-allyl-2',6'-dihydroxyacetophenone intermediate.

One effective strategy involves the oxidative cyclization of the ortho-allyl phenol. Treatment with reagents like palladium chloride can effect a Wacker-type oxidation of the allyl group to a methyl ketone, which then undergoes an intramolecular aldol-type condensation and dehydration under acidic or basic conditions to form the chromone ring.

Alternatively, ozonolysis of the allyl group to an aldehyde, followed by acid-catalyzed cyclization, provides another route to the chromone core. The choice of method depends on the desired substitution pattern on the final chromone product and the compatibility of other functional groups present in the molecule.

Synthesis of Aurones: Oxidative Cyclization of 2'-Hydroxychalcones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are isomers of flavones that exhibit a distinct yellow color and possess a range of biological activities.[9][10] Similar to flavone synthesis, the pathway to aurones begins with the formation of a 2'-hydroxychalcone from 2'-(allyloxy)-6'-hydroxyacetophenone and an aromatic aldehyde.[11]

The key difference lies in the oxidative cyclization step. While iodine-based systems favor the formation of the six-membered flavone ring, other oxidizing agents, such as mercury(II) acetate in pyridine, promote a 5-exo-trig cyclization to yield the five-membered aurone ring. The mechanism is believed to involve the formation of an organomercury intermediate, which facilitates the intramolecular attack of the phenolic oxygen onto the β-carbon of the enone system.

Comparative Summary of Heterocycle Synthesis

HeterocycleKey IntermediateKey ReactionTypical Reagents
Flavone 2'-HydroxychalconeOxidative Cyclization (6-endo-trig)Iodine/DMSO
Chromone 3'-Allyl-2',6'-dihydroxyacetophenoneOxidative Cyclization/CondensationPdCl₂, O₃ then acid
Aurone 2'-HydroxychalconeOxidative Cyclization (5-exo-trig)Hg(OAc)₂/Pyridine

Conclusion: A Precursor with a Promising Future

2'-(Allyloxy)-6'-hydroxyacetophenone has firmly established itself as a valuable and versatile precursor in the synthesis of a wide range of medicinally and materially important heterocyclic compounds. The ability to selectively manipulate its functional groups through well-understood and reliable reactions like the Claisen rearrangement and various cyclization strategies provides chemists with a powerful toolkit for molecular design and construction. The insights into the mechanistic underpinnings of these transformations, as outlined in this guide, empower researchers to make informed decisions in their synthetic endeavors. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of 2'-(allyloxy)-6'-hydroxyacetophenone is poised to play an increasingly significant role in advancing the frontiers of chemical and pharmaceutical sciences.

References

  • Organic Syntheses Procedure. 2,6-Dihydroxyacetophenone. Available from: [Link].

  • Google Patents. JPH01224344A - Production of 2,6-dihydroxyacetophenone.
  • Yadav, G. D., & Kadam, A. A. (2005). Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. Organic Process Research & Development, 9(6), 993–1001.
  • BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Available from: [Link].

  • Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link].

  • Corey, E. J., & Luo, G. (2000). A simple and efficient method for the synthesis of 2-alkyl- and 2-aryl-4-chromanones. Tetrahedron Letters, 41(23), 4469-4472.
  • Patil, S., & Siddiqui, S. (2013). A review on various synthetic approaches for flavone derivatives. International Journal of Pharmaceutical Sciences and Research, 4(3), 963.
  • Mistry, K. M., & Desai, K. R. (2012). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Journal of Saudi Chemical Society, 16(4), 439-444.
  • Gansäuer, A., & Pierobon, M. (2000). Titanocene-Catalyzed Epoxide Openings: A Regio-and Stereoselective Entry to 1, 3-Diols.
  • Singh, N., & Singh, R. P. (2010). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Asian Journal of Chemistry, 22(9), 6833.
  • Kulkarni, P. S., Kondhare, D. D., & Varala, R. (2012). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source-An eco-friendly approach. Journal of the Serbian Chemical Society, 77(1), 1-6.
  • Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(5), 01-10.
  • Agrawal, N. N., & Soni, P. A. (2006). A new process for the synthesis of aurones by using mercury (II) acetate in pyridine and cupric bromide in dimethyl sulfoxide. Indian Journal of Chemistry-Section B, 45(5), 1301.
  • Boumendjel, A., Mariotte, A. M., Bresson, S., & Gvalia, M. (2003). A concise synthesis of the natural chromone, 6-methoxy-7-methylchromone.
  • Sabui, S. K., & Venkateswaran, R. V. (2004). A simple and efficient synthesis of 6-methoxy-7-methylchromone. Indian Journal of Chemistry-Section B, 43(11), 2468-2469.
  • Griffin, R. J., Henderson, A., & Curtin, N. J. (2005). The synthesis and evaluation of some 2-aryl-4H-1-benzopyran-4-one inhibitors of the DNA-dependent protein kinase. Bioorganic & medicinal chemistry letters, 15(21), 4767-4771.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
  • ResearchGate. 2,6-Dihydroxyacetophenone. Available from: [Link].

  • Chula Digital Collections. Electrochemical cyclization of chalcones for synthesis of flavones. Available from: [Link].

  • Wang, Y., et al. (2019). Visible-light-enabled cascade cross-dehydrogenative-coupling/cyclization to construct α-chromone substituted α-amino acid derivatives.
  • International Journal of Pharmaceutical and Applied Biological Research. Synthesis and biological activities of aurones: A Review. Available from: [Link].

  • Chemistry LibreTexts. Claisen Rearrangement. Available from: [Link].

  • ResearchGate. Base-promoted cyclization of ortho-hydroxyacetophenones with in situ generated cyclopropenes: diastereoselective access to spirobenzo[b]oxepines and related precursors. Available from: [Link].

  • Zwergel, C., et al. (2010). Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & medicinal chemistry, 18(1), 348-361.
  • Mistry, K. M., & Desai, K. R. (2012). Synthesis of aurones via the condensation of aromatic aldehydes with benzofuran-3-ones. Journal of Saudi Chemical Society, 16(4), 439-444.
  • PubMed Central. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available from: [Link].

  • Organic Syntheses Procedure. Flavone. Available from: [Link].

  • Semantic Scholar. Synthesis of Flavone Skeleton by Different Methods. Available from: [Link].

  • PubMed. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics. Available from: [Link].

  • PubMed Central. Catalyzed Claisen rearrangements of O-allyl kojates. Available from: [Link].

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  • ResearchGate. Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Available from: [Link].

  • Bentham Science Publisher. Biological Activities of Aurones: A Brief Summary. Available from: [Link].

Sources

Theoretical studies on 2'-(Allyloxy)-6'-hydroxyacetophenone reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and experimental analysis of 2'-(Allyloxy)-6'-hydroxyacetophenone , a critical bifunctional intermediate in the synthesis of substituted chromones, furochromones, and naturally occurring coumarins. We synthesize insights from Density Functional Theory (DFT) regarding its ground-state thermal reactivity (specifically the [3,3]-sigmatropic Claisen rearrangement) and Time-Dependent DFT (TD-DFT) studies elucidating its excited-state intramolecular proton transfer (ESIPT) dynamics. This document is designed for medicinal chemists and process engineers requiring high-fidelity mechanistic data to optimize synthetic pathways and photophysical applications.

Structural Architecture & Electronic Environment

The reactivity of 2'-(Allyloxy)-6'-hydroxyacetophenone is governed by the interplay between the electron-withdrawing acetyl group and the two electron-donating oxygen substituents at the ortho positions.

  • Intramolecular Hydrogen Bonding (IMHB): The C6'-hydroxyl group forms a strong IMHB with the carbonyl oxygen (

    
    ). This interaction planarizes the molecule, locking the acetyl group's conformation and significantly influencing the chemical shift of the carbonyl carbon in 
    
    
    
    NMR and the
    
    
    stretching frequency in IR.
  • Electronic Push-Pull: The C2'-allyloxy group is electronically activated for rearrangement. The para relationship between the C2'-oxygen and the C5'-hydrogen, combined with the ortho acetyl group, creates a polarized

    
    -system that is highly susceptible to sigmatropic shifts.
    

Ground State Reactivity: The Claisen Rearrangement

The primary thermal transformation of this molecule is the aromatic Claisen rearrangement, yielding 3'-allyl-2',6'-dihydroxyacetophenone .

Mechanistic Pathway ([3,3]-Sigmatropic Shift)

Theoretical studies (M06-2X/6-311+G(d,p) level) characterize this reaction as a concerted, suprafacial, pericyclic process.

  • Transition State (TS): The reaction proceeds through a distinct chair-like transition state . The allyl vinyl ether moiety adopts an ordered geometry where the C

    
     of the allyl group attacks the C3' ring carbon.
    
  • Activation Energy (

    
    ):  The presence of the electron-withdrawing acetyl group at C1' generally raises the activation barrier compared to simple allyl phenyl ether (typically 
    
    
    
    kcal/mol). However, the solvent polarity plays a critical role; polar aprotic solvents stabilize the dipolar character of the transition state.
  • Tautomerization: The immediate product of the rearrangement is a non-aromatic dienone intermediate (6'-hydroxy-3'-allyl-2'-keto-cyclohexadienone). Rapid enolization, driven by the restoration of aromaticity, yields the final phenol.

Visualization of Reaction Pathway

The following diagram illustrates the concerted electron flow and the energetic descent to the rearranged product.

ClaisenMechanism Figure 1: Mechanistic pathway of the thermal Claisen rearrangement. Substrate 2'-(Allyloxy)-6'-OH-Acetophenone (Ground State) TS Chair-like Transition State [3,3]-Sigmatropic Shift Substrate->TS  ΔG‡ ~27 kcal/mol   Intermediate Dienone Intermediate (Non-Aromatic) TS->Intermediate  C-C Bond Formation   Product 3'-Allyl-2',6'-dihydroxyacetophenone (Restored Aromaticity) Intermediate->Product  Fast Tautomerization  

Excited State Dynamics: ESIPT Mechanism

Beyond thermal reactivity, the 2'-hydroxyacetophenone core is a classic scaffold for Excited State Intramolecular Proton Transfer (ESIPT) .

Photophysical Cycle

Upon UV excitation (


), the acidity of the phenolic proton (6'-OH) and the basicity of the carbonyl oxygen increase dramatically.
  • Enol

    
     Keto:** A barrierless proton transfer occurs in the excited state, converting the Enol form to a Keto tautomer.
    
  • Fluorescence: The Keto tautomer relaxes to the ground state (

    
    ) via red-shifted fluorescence (large Stokes shift).
    
  • Back-Proton Transfer: In the ground state, the Keto form is unstable and rapidly reverts to the original Enol form, resetting the system.

Theoretical Energy Surface

TD-DFT calculations (B3LYP/TZVP) typically show that the


 potential energy surface (PES) is downhill from the Franck-Condon region to the proton-transfer product, explaining the ultrafast kinetics (

fs).

ESIPT_Cycle Figure 2: Four-level photophysical cycle (ESIPT) of o-hydroxyacetophenone derivatives. Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1  hv (Absorption)   Keto_S1 Keto* (S1) Tautomer Enol_S1->Keto_S1  ESIPT (Proton Transfer)   Keto_S0 Keto (S0) Unstable Keto_S1->Keto_S0  hv' (Fluorescence)   Keto_S0->Enol_S0  Back-PT (Thermal)  

Experimental Protocols & Validation

The following protocols validate the theoretical predictions. These methodologies are designed for reproducibility and high yield.

Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

Objective: Selective mono-allylation of 2,6-dihydroxyacetophenone.

Reagents:

  • 2,6-Dihydroxyacetophenone (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Acetone (Solvent, 0.1 M concentration)

Workflow:

  • Dissolution: Dissolve 2,6-dihydroxyacetophenone in anhydrous acetone under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to deprotonate the more accessible hydroxyl group (disrupting one IMHB).
    
  • Alkylation: Add allyl bromide dropwise over 20 minutes.

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Purify via column chromatography (Silica gel) to separate mono-allyl (major) from bis-allyl (minor) products.

Thermal Claisen Rearrangement

Objective: Conversion to 3'-allyl-2',6'-dihydroxyacetophenone.

Workflow:

  • Solvent Selection: Use a high-boiling, non-acidic solvent like N,N-Dimethylaniline or Decalin . (Alternatively, perform neat if stability allows).

  • Reaction: Heat the substrate to

    
     under inert atmosphere (
    
    
    
    ).
  • Duration: Reaction typically requires 4-8 hours.

  • Validation:

    • IR: Appearance of broad -OH stretches (approx.

      
       cm
      
      
      
      ) indicating formation of the second phenolic group.
    • NMR: Disappearance of the

      
       doublet (
      
      
      
      ppm) and appearance of
      
      
      doublet (
      
      
      ppm).
Data Summary Table[3]
ParameterTheoretical Prediction (DFT)Experimental ValueNotes
C=O Bond Length 1.24 Å-Lengthened due to IMHB
Claisen Activation (

)
~26.5 kcal/mol-Requires

UV Absorption (

)
310 nm315 nm

transition
Stokes Shift ~6000 cm

~5500-6500 cm

Characteristic of ESIPT

References

  • Synthesis and Theoretical Study of Some 2,4,6 Trihydroxyacetophenone Schiff base Ligands. Source: University of Technology, Baghdad.

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid. Source: Bulletin of Chemical Reaction Engineering & Catalysis.

  • Development of a New Lewis Acid-Catalyzed [3,3]-sigmatropic Rearrangement. Source: National Institutes of Health (PubMed).

  • Excited State Proton Transfer in 2'-hydroxychalcone derivatives. Source: Royal Society of Chemistry (RSC).

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Source: MDPI (Molecules).

  • 2,6-Dihydroxyacetophenone Synthesis Procedure. Source: Organic Syntheses.

Sources

Methodological & Application

Experimental protocol for the synthesis of chalcones from 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing 2'-allyloxy-6'-hydroxychalcones via Claisen-Schmidt condensation. The starting material, 2'-(Allyloxy)-6'-hydroxyacetophenone , represents a critical scaffold in medicinal chemistry. It serves as a direct precursor to prenylated flavonoids and isoflavones, which are highly valued for their anticancer, anti-inflammatory, and antimicrobial properties.

The presence of the allyloxy group provides a versatile handle for subsequent Claisen rearrangements (to introduce C-prenyl groups) or ring-closing metathesis, while the free 6'-hydroxyl group is essential for intramolecular hydrogen bonding, which stabilizes the chalcone structure and influences biological binding affinity.

Key Technical Considerations
  • Regioselectivity: The reaction exploits the acidity of the acetyl methyl protons. The 6'-hydroxyl proton is more acidic but forms a stable phenoxide anion that does not interfere with the aldol condensation under the prescribed conditions.

  • Stability: The allyloxy ether linkage is stable under basic conditions, provided thermal stress is minimized to prevent premature Claisen rearrangement (which typically requires >180°C).

  • Stereochemistry: This protocol favors the formation of the thermodynamically stable (E)-isomer (trans-chalcone).

Experimental Design & Logic

Reaction Mechanism

The synthesis proceeds via a base-catalyzed crossed-aldol condensation (Claisen-Schmidt).

  • Enolate Formation: The base (KOH) deprotonates the acetyl methyl group of the acetophenone. Note: The phenolic -OH is also deprotonated, but the dianion species remains reactive at the methyl position.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aromatic aldehyde.

  • Dehydration: Spontaneous elimination of water (E1cb mechanism) yields the

    
    -unsaturated ketone system, driven by the formation of a fully conjugated system.
    
Visualization: Mechanistic Pathway

ChalconeMechanism Start 2'-(Allyloxy)-6'-hydroxy- acetophenone Enolate Enolate Intermediate (Dianion) Start->Enolate Deprotonation (-H+) Base KOH (Base) Base->Enolate Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Adduct Product (E)-Chalcone Adduct->Product Dehydration (-H2O) (Spontaneous)

Figure 1: Simplified mechanistic flow of the Claisen-Schmidt condensation for chalcone synthesis.

Materials & Equipment

Reagent/EquipmentSpecificationRole
2'-(Allyloxy)-6'-hydroxyacetophenone >98% PurityStarting Material (Nucleophile)
Aromatic Aldehyde 1.0 - 1.1 equiv (e.g., Benzaldehyde)Electrophile
Potassium Hydroxide (KOH) 50% Aqueous Solution (w/v)Catalyst/Base
Ethanol (EtOH) Absolute or 95%Solvent
Hydrochloric Acid (HCl) 10% Aqueous SolutionQuenching/Acidification
Ice/Water Bath 0°C - 4°CTemperature Control

Detailed Protocol

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2'-(Allyloxy)-6'-hydroxyacetophenone and 1.0 mmol of the substituted benzaldehyde in 10-15 mL of Ethanol .

  • Base Addition: Place the flask in an ice bath (0°C). Add 1.0 mL of 50% aq. KOH dropwise over 5 minutes.

    • Expert Insight: The solution will likely turn deep yellow or orange immediately. This halochromism indicates the formation of the phenoxide/enolate species.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 24 to 48 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The starting acetophenone usually has a higher Rf than the chalcone product.

Phase 2: Work-up & Isolation

Critical Step: Because the starting material has a free phenol, the product exists as a potassium salt in the basic reaction mixture. Simple filtration without acidification will result in low yields or isolation of the salt.

  • Quenching: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and water .

  • Acidification: While stirring vigorously, slowly add 10% HCl dropwise until the pH reaches ~2-3.

    • Observation: The deep orange/red color of the phenoxide will fade to a lighter yellow, and a solid precipitate should form.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water (3 x 20 mL) to remove excess acid and inorganic salts.

  • Drying: Air dry the crude solid or dry in a vacuum oven at 40°C.

Phase 3: Purification
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/DCM mixture.

    • Troubleshooting: If the product "oils out" instead of crystallizing, re-dissolve in a minimum amount of DCM, dry over Na₂SO₄, and precipitate by slowly adding Hexane.

Visualization: Experimental Workflow

Workflow Step1 Dissolve Reactants (EtOH, 1:1 ratio) Step2 Add 50% KOH (Dropwise @ 0°C) Step1->Step2 Step3 Stir at RT (24 - 48 Hours) Step2->Step3 Step4 Pour into Ice Water Step3->Step4 Step5 Acidify with 10% HCl (Precipitate forms) Step4->Step5 Critical Step Step6 Filter & Wash (Cold H2O) Step5->Step6 Step7 Recrystallize (EtOH) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis of 2'-allyloxy-6'-hydroxychalcones.

Characterization & Validation

To validate the synthesis, compare your spectral data against these expected parameters. The most distinct feature is the coupling constant of the vinylic protons.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
-OH (6') 12.50 - 13.50Singlet-Highly Deshielded: Indicates intramolecular H-bond with C=O.

-H
7.40 - 7.60Doublet15.5 - 16.0Trans-geometry:

Hz confirms (E)-isomer.

-H
7.80 - 8.00Doublet15.5 - 16.0Trans-geometry: Coupled with

-H.
Allyl -OCH₂- 4.50 - 4.65Doublet~5.5Confirms allyloxy group is intact.
Allyl -CH= 5.95 - 6.10Multiplet-Characteristic internal vinyl proton.
Allyl =CH₂ 5.25 - 5.45Doublet of Doublets-Terminal vinyl protons.
Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Expect a shift to 1630–1645 cm⁻¹ .

    • Reasoning: Normal conjugated ketones appear ~1665 cm⁻¹. The strong intramolecular hydrogen bond between the 6'-OH and the carbonyl oxygen weakens the C=O double bond character, lowering the frequency.

  • Hydroxyl (-OH): Broad band at 3300–3450 cm⁻¹ (often weak/broad due to chelation).

Troubleshooting Guide (Self-Validating System)

ObservationRoot CauseCorrective Action
No Precipitate upon Acidification Product is oiling out or concentration too low.Extract the aqueous mixture with Ethyl Acetate (3x), dry organic layer (Na₂SO₄), and evaporate.
Product is Black/Tar-like Oxidation or polymerization (Cannizzaro side reaction).Perform reaction under Nitrogen atmosphere. Reduce temperature to 0-4°C and extend time.
Low Yield Incomplete condensation or loss during washing.Check pH of filtrate; if not acidic (pH < 4), product may still be dissolved as phenoxide. Add more HCl.
NMR shows mixed coupling (<12 Hz) Presence of (Z)-isomer (rare).Recrystallize from Ethanol. The (E)-isomer is thermodynamically favored and less soluble.

References

  • Claisen-Schmidt Condensation Mechanism

    • Hathaway, B. A. (1987). "An aldol condensation experiment using a number of aldehydes and ketones." Journal of Chemical Education, 64(4), 367.

  • Synthesis of Prenylated Chalcones (Allyloxy derivatives)

    • Neves, M. P., et al. (1999). "Synthesis of prenylated chalcones and flavanones." Tetrahedron, 55(10), 3255-3264.

  • Biological Activity of 2'-Hydroxychalcones

    • Rozmer, Z., & Perjési, P. (2016). "Naturally occurring chalcones and their biological activities." Phytochemistry Reviews, 15, 87-120.

  • Spectroscopic Characterization of Hydroxychalcones

    • Susanti, E., et al. (2024).[1][2] "Experimental and Simulation of Hydroxy Chalcone Derivatives." Malaysian Journal of Analytical Sciences, 28(6), 1297-1307.[2]

Sources

Application Notes and Protocols: 2'-(Allyloxy)-6'-hydroxyacetophenone as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2'-(Allyloxy)-6'-hydroxyacetophenone in Antimicrobial Synthesis

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and synthetic pathways to develop effective therapeutics. Among the promising classes of compounds are flavonoids and their precursors, which have demonstrated a broad spectrum of biological activities. 2'-(Allyloxy)-6'-hydroxyacetophenone emerges as a key strategic intermediate in this endeavor. Its unique structural features—a reactive acetophenone moiety for further elaboration, a free hydroxyl group for directing cyclization reactions, and a selectively introduced allyl group—offer a versatile platform for the synthesis of a diverse range of antimicrobial agents, including chalcones, flavones, and chromones.

The allyloxy group not only serves as a protecting group for the hydroxyl function but can also be a site for further chemical modification or can influence the lipophilicity and, consequently, the biological activity of the final compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone and its application as a precursor in the development of novel antimicrobial agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support the efficacy of the synthesized compounds.

Diagrammatic Overview of Synthetic Pathways

Synthetic_Pathways A 2',6'-Dihydroxyacetophenone B 2'-(Allyloxy)-6'-hydroxyacetophenone A->B Selective O-Allylation C Antimicrobial Chalcones B->C Claisen-Schmidt Condensation E Antimicrobial Chromones B->E Cyclization with DMF/DMA D Antimicrobial Flavones C->D Oxidative Cyclization

Caption: Synthetic routes from 2',6'-Dihydroxyacetophenone.

Synthesis of the Key Precursor: 2'-(Allyloxy)-6'-hydroxyacetophenone

The critical first step is the selective mono-O-allylation of 2',6'-dihydroxyacetophenone. The challenge lies in achieving regioselectivity, as both hydroxyl groups are potentially reactive. The protocol described here is based on the principles of regioselective alkylation of polyhydroxyacetophenones, where the choice of base and solvent system is crucial for directing the alkylation to the desired hydroxyl group.

Protocol 1: Selective O-Allylation of 2',6'-Dihydroxyacetophenone

Principle: This protocol employs a mild base in a polar a-protic solvent. The choice of a less hindered base and controlled stoichiometry of the alkylating agent favors mono-alkylation. The greater acidity of the 2'-hydroxyl group, due to intramolecular hydrogen bonding with the carbonyl oxygen, can be exploited to achieve selectivity.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a stirred solution of 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2'-(Allyloxy)-6'-hydroxyacetophenone.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the allyl group can be confirmed by the characteristic signals in the NMR spectra.

Application in the Synthesis of Antimicrobial Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of flavonoids with well-documented antimicrobial properties. The synthesis of chalcones from 2'-(Allyloxy)-6'-hydroxyacetophenone is achieved through the Claisen-Schmidt condensation.

Protocol 2: Synthesis of (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one

Principle: The Claisen-Schmidt condensation involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. The presence of the free 6'-hydroxyl group in the precursor is crucial for the subsequent potential cyclization to flavones and also contributes to the biological activity of the chalcone.

Materials:

  • 2'-(Allyloxy)-6'-hydroxyacetophenone

  • Benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2'-(Allyloxy)-6'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 50%) with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 12-24 hours, often indicated by the formation of a precipitate.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (2E)-1-[2-(Allyloxy)-6'-hydroxyphenyl]-3-phenylprop-2-en-1-one.[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 13.39 (s, 1H, 2′-OH), 7.95 (d, J = 15.6 Hz, 1H, H-α), 7.81 (d, J = 15.6 Hz, 1H, H-β), 7.61 (m, 2H, Ar-H), 7.39 (m, 3H, Ar-H), 7.23 (m, 1H, Ar-H), 6.62 (d, J = 8.5 Hz, 1H, Ar-H), 6.38 (d, J = 8.5 Hz, 1H, Ar-H), 5.99 (m, 1H, -OCH₂CH =CH₂), 5.47 (d, J = 17.2 Hz, 1H, -OCH₂CH=CH ₂), 5.32 (d, J = 10.6 Hz, 1H, -OCH₂CH=CH ₂), 4.63 (d, J = 5.4 Hz, 2H, -OCH ₂CH=CH₂).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 194.8, 162.3, 158.4, 142.6, 136.6, 135.8, 132.5, 130.2, 128.8, 128.5, 127.9, 118.6, 115.6, 110.8, 102.1, 69.7.[1]

Antimicrobial Activity of a Derived Chalcone

The synthesized chalcone, (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one, has been reported to exhibit significant anti-oomycete activity.

CompoundTarget OrganismEC₅₀ (µg/mL)
(2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-onePhytophthora infestans32.5
Metalaxyl (Standard)Phytophthora infestans28.6

Further Synthetic Transformations: Accessing Flavones and Chromones

The strategic placement of the hydroxyl and allyloxy groups in 2'-(Allyloxy)-6'-hydroxyacetophenone allows for its conversion into other important classes of antimicrobial compounds.

Synthesis of Antimicrobial Flavones

Flavones can be synthesized from the corresponding chalcones through an oxidative cyclization reaction.

Flavone_Synthesis Chalcone 2'-(Allyloxy)-6'-hydroxy-chalcone Flavone Allyloxy-flavone Chalcone->Flavone Oxidative Cyclization (e.g., I₂/DMSO)

Caption: Conversion of a chalcone to a flavone.

Synthesis of Antimicrobial Chromones

Chromones can be synthesized from 2'-hydroxyacetophenones through various methods, including reaction with dimethylformamide dimethyl acetal (DMF-DMA).

Conclusion and Future Perspectives

2'-(Allyloxy)-6'-hydroxyacetophenone has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a variety of antimicrobial agents. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold. The selective introduction of the allyl group allows for a wide range of synthetic manipulations, opening avenues for the creation of libraries of chalcones, flavones, chromones, and other heterocyclic compounds.

Future research should focus on expanding the library of antimicrobial agents derived from this precursor and conducting comprehensive structure-activity relationship (SAR) studies. Investigating the antimicrobial activity of these compounds against a broader panel of clinically relevant and drug-resistant pathogens will be crucial in the journey towards developing new and effective antimicrobial therapies. The potential for de-allylation to yield the free hydroxylated compounds further adds to the synthetic utility of this precursor, allowing for a comparative analysis of the effect of the allyl group on antimicrobial efficacy.

References

  • Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters.
  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. Arkivoc.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. European Journal of Medicinal Chemistry.
  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Serbian Chemical Society.
  • Synthesis and antimicrobial activity of some chalcones and flavones having 2-hydroxy acetophenone moiety. Journal of Chemical and Pharmaceutical Research.
  • The Pharmaceutical and Chemical Journal, 2016, 3(2):226-229 Research Article. The Pharmaceutical and Chemical Journal.
  • Synthesis and Antimicrobial Studies of (E)-3-(4-Alkyloxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, (E). Journal of Applicable Chemistry.
  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Some New Azo-Flavones and Azo-Flavanone Derived From o-Hydroxyacetophenone - ResearchGate.
  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - MDPI. MDPI.

Sources

Step-by-step synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone from 2',6'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

Executive Summary

This technical guide details the protocol for the regioselective synthesis of 2'-(allyloxy)-6'-hydroxyacetophenone (CAS: 23226-84-8) from 2',6'-dihydroxyacetophenone (2,6-DHAP). This transformation is a critical entry point for the synthesis of prenylated flavonoids, chromones, and natural product analogs (e.g., pinostrobin, alpinetin).

The core challenge in this synthesis is distinguishing between two chemically equivalent hydroxyl groups.[1] This protocol leverages intramolecular hydrogen bonding (IMHB) to achieve >95% regioselectivity without the need for protecting groups, utilizing a weak base (


) in acetone.

Scientific Foundation: The Mechanism of Selectivity

To achieve high fidelity in this synthesis, one must understand the electronic environment of the substrate. 2',6'-Dihydroxyacetophenone possesses two phenolic protons. However, they are distinct in their acidity and nucleophilicity due to conformation.

  • The "Protected" Hydroxyl (2'-OH): This proton forms a strong, 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This chelation "locks" the proton, significantly increasing its

    
     (making it less acidic) and reducing the nucleophilicity of the oxygen.
    
  • The "Free" Hydroxyl (6'-OH): This hydroxyl group cannot chelate simultaneously due to steric and geometric constraints. It behaves as a typical phenol (

    
    ) and is readily deprotonated by weak bases.
    

Strategic Implication: By using a mild base like Potassium Carbonate (


), we selectively deprotonate only the 6'-OH. The 2'-OH remains protonated and non-nucleophilic, preventing the formation of the bis-allylated byproduct.
Reaction Scheme & Mechanism

ReactionScheme cluster_legend Selectivity Mechanism Start 2',6'-Dihydroxyacetophenone (IMHB Protected 2'-OH) Intermediate Mono-Phenoxide Intermediate Start->Intermediate -H+ (at 6'-OH) Base K2CO3 (Base) Selective Deprotonation Base->Intermediate Product 2'-(Allyloxy)-6'-hydroxyacetophenone (Target) Intermediate->Product SN2 Substitution Reagent Allyl Bromide (Electrophile) Reagent->Product Note 2'-OH remains chelated (H-bonded) to Carbonyl, preventing reaction.

Figure 1: Mechanistic pathway showing the selective deprotonation of the non-chelated 6'-hydroxyl group.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2]PurityRole
2',6'-Dihydroxyacetophenone 152.151.098%+Substrate
Allyl Bromide 120.981.199%Electrophile
Potassium Carbonate (

)
138.211.5AnhydrousBase
Acetone 58.08N/AACS GradeSolvent

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2) or nitrogen balloon.

  • Oil bath or heating mantle.

  • Rotary evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a clean, dry 100 mL round-bottom flask, dissolve 2',6'-dihydroxyacetophenone (1.52 g, 10.0 mmol) in Acetone (30 mL).

    • Note: The solution will be clear to pale yellow.

  • Add anhydrous Potassium Carbonate (

    
    ) (2.07 g, 15.0 mmol) in a single portion.
    
    • Observation: The suspension may turn bright yellow immediately, indicating phenoxide formation.

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the 6'-OH.

Step 2: Alkylation 4. Add Allyl Bromide (0.95 mL, 1.33 g, 11.0 mmol) dropwise over 2 minutes.

  • Safety: Allyl bromide is a lachrymator. Perform in a fume hood.
  • Equip the flask with a reflux condenser.
  • Heat the mixture to reflux (approx. 60°C oil bath) with vigorous stirring.

Step 3: Monitoring & Completion 7. Maintain reflux for 4 to 6 hours . 8. Process Control (TLC): Check reaction progress using TLC (Silica gel, Mobile Phase: Hexane:EtOAc 4:1).

  • Starting Material (2,6-DHAP):
    
    
    (Stains dark with
    
    
    ).
  • Product:
    
    
    (Less polar due to capping of one OH).
  • Bis-allyl impurity:
    
    
    (Trace amounts only if reaction runs too long or excess base is used).

Step 4: Workup 9. Cool the reaction mixture to room temperature. 10. Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (


, excess 

). Wash the solid cake with fresh acetone (10 mL). 11. Concentrate the combined filtrate under reduced pressure (Rotovap) to yield a crude yellow oil/solid. 12. Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with:
  • Water (
    
    
    mL) to remove residual salts.
  • Brine (saturated NaCl, 15 mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate to dryness.

Step 5: Purification 14. The crude product is often sufficiently pure (>90%) for subsequent steps.[2] If higher purity is required:

  • Column Chromatography: Silica gel (60-120 mesh).
  • Eluent: Gradient from 100% Hexane to 95:5 Hexane:EtOAc.
  • Yield Expectation: 85-92% (approx. 1.6 - 1.75 g).[3]
Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Step1 Dissolve 2,6-DHAP in Acetone Step2 Add K2CO3 (1.5 eq) Stir 15 min (Yellow color) Step1->Step2 Step3 Add Allyl Bromide (1.1 eq) Reflux 4-6 hrs Step2->Step3 Step4 Filter Solids (Remove salts) Step3->Step4 TLC: Rf 0.5 -> 0.7 Step5 Evaporate Solvent Step4->Step5 Step6 Partition: EtOAc / Water Step5->Step6 Final Pure Product (Pale Yellow Solid/Oil) Step6->Final Dry & Concentrate

Figure 2: Operational workflow for the synthesis and isolation.

Self-Validation & Characterization

To ensure the protocol was successful, the isolated material must meet the following criteria. The Diagnostic Signal is the presence of the chelated hydroxyl proton in the NMR spectrum.

ParameterExpected ResultInterpretation
Physical State Pale yellow low-melting solid or oil.Melting point approx. 45-47°C.
TLC (

)
~0.7 (Hexane/EtOAc 4:1)Distinct from starting material (~0.5).

NMR (Diagnostic)

13.0 - 13.5 ppm (s, 1H)
CRITICAL: Presence of this downfield signal confirms the 2'-OH is intact (mono-alkylation). Loss of this signal indicates bis-alkylation.

NMR (Allyl)

6.0 (m, 1H), 5.4 (d, 1H), 5.3 (d, 1H), 4.6 (d, 2H)
Confirms incorporation of exactly one allyl group.

NMR (Aromatic)

7.3 (t), 6.6 (d), 6.4 (d)
Loss of symmetry compared to starting material (which shows triplet + doublet integration 2:1).

Troubleshooting Table:

  • Issue: Product spot is present, but starting material remains after 6 hours.

    • Solution: Add 0.1 eq of Allyl Bromide and continue reflux. Do not add excess base as it may promote bis-alkylation.

  • Issue: Formation of a very non-polar spot (

    
    ).
    
    • Cause: Bis-allylation (2',6'-diallyloxyacetophenone).

    • Prevention: Ensure

      
       is used, not stronger bases like NaOH or NaH. Keep stoichiometry of allyl bromide near 1.1 eq.
      

References

  • Selectivity in Hydroxyacetophenones

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehyde and 2,4-dihydroxyacetophenones.[4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Williamson Ether Synthesis on Phenols

    • Title: Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Product Data (CAS 23226-84-8)

    • Title: 2'-(Allyloxy)-6'-hydroxyacetophenone Product Page.
    • Source: Sigma-Aldrich.[5][6]

Sources

Application Note: Microwave-Assisted Synthesis Involving 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted synthetic pathways involving 2'-(Allyloxy)-6'-hydroxyacetophenone (1) , a pivotal "privileged structure" intermediate. This scaffold is critical in the synthesis of bioactive furochromones (e.g., Khellin, Visnagin analogues) and pyranochromones , which exhibit significant vasodilatory, antispasmodic, and anti-inflammatory properties.

Traditional thermal methods for processing this intermediate—specifically the Claisen rearrangement and subsequent cyclization—are plagued by long reaction times (4–12 hours), thermal degradation, and inconsistent yields. This guide presents a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes, improves yield by >20%, and allows for precise control over the regioselectivity of the rearrangement.

Scientific Background & Mechanism[1][2][3]

The Substrate: 2'-(Allyloxy)-6'-hydroxyacetophenone

The substrate contains two chemically distinct oxygen functionalities: a free phenolic hydroxyl at C-6' and an allylic ether at C-2'. The presence of the acetyl group at C-1 creates a strong intramolecular hydrogen bond with the C-6' hydroxyl (stabilizing the molecule), while the C-2' allyloxy group is primed for sigmatropic rearrangement.

The Microwave Advantage: The Athermal Effect Debate vs. Thermal Efficiency

While the existence of a non-thermal "microwave effect" remains debated, the thermal efficiency is indisputable in this context. The Claisen rearrangement is a concerted [3,3]-sigmatropic shift requiring a high activation energy (


).
  • Dielectric Heating: Polar solvents (e.g., DMF, NMP) or the substrate itself (if polar) couple directly with the oscillating electric field, generating rapid internal heating.

  • Pressurized Conditions: Microwave reactors allow reactions to proceed significantly above the solvent's atmospheric boiling point, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Pathway

The primary transformation described is the Claisen Rearrangement of (1) to 3'-allyl-2',6'-dihydroxyacetophenone (2) . This restores aromaticity after the initial migration and tautomerization. Subsequent steps can involve cyclization to form the furan ring.

Figure 1: Mechanistic pathway for the microwave-assisted Claisen rearrangement of 2'-(Allyloxy)-6'-hydroxyacetophenone.

Experimental Protocols

Protocol A: Preparation of Starting Material (Brief)

Note: While commercially available, in-house synthesis ensures purity. Reaction: Selective mono-allylation of 2',6'-dihydroxyacetophenone.

  • Dissolve 2',6'-dihydroxyacetophenone (1 eq) in Acetone.

  • Add anhydrous

    
     (1.1 eq) and Allyl Bromide (1.1 eq).
    
  • MW Conditions: 60°C, 15 min, Dynamic Power mode.

  • Workup: Filter salts, evaporate solvent. Purify via flash chromatography (Hexane:EtOAc 95:5).

  • Validation:

    
    H NMR should show a doublet at 
    
    
    
    4.60 (OCH
    
    
    ) and disappearance of one phenolic proton.
Protocol B: Microwave-Assisted Claisen Rearrangement (Core Protocol)

Objective: Conversion of (1) to 3'-allyl-2',6'-dihydroxyacetophenone (2) .

Materials:

  • Substrate: 2'-(Allyloxy)-6'-hydroxyacetophenone (500 mg, 1.95 mmol)

  • Solvent:

    
    -Dimethylaniline (DMA) or 
    
    
    
    -Methyl-2-pyrrolidone (NMP). Note: High boiling point polar solvents are ideal for MW absorption.
  • Vessel: 10 mL Quartz or Pyrex pressure vial with Teflon/Silicon septum.

Procedure:

  • Preparation: Dissolve 500 mg of (1) in 2 mL of DMA in the 10 mL microwave vial. Add a magnetic stir bar.

    • Expert Tip: Do not fill the vial more than 50% to allow for pressure headspace.

  • Sealing: Crimp the cap tightly. Ensure the vessel surface is clean to prevent localized superheating.

  • Irradiation Parameters (Single Mode Reactor):

    • Temperature: 220 °C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 300 W (Dynamic control)

    • Hold Time: 10 minutes

    • Stirring: High

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (usually automated).

  • Workup:

    • Pour reaction mixture into 20 mL of 1M HCl (ice-cold) to solubilize the amine solvent (DMA).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with Brine, dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 90:10).

Self-Validation Check:

  • TLC: The product (2) will be slightly more polar than the starting material (1) due to the two free hydroxyl groups.

  • NMR: Look for the shift of the allylic methylene signal from

    
     4.60 (O-CH
    
    
    
    ) to
    
    
    3.40 (Ar-CH
    
    
    ). The appearance of a D
    
    
    O-exchangeable singlet at
    
    
    ~6.0-9.0 confirms the new phenolic OH.
Protocol C: One-Pot Cyclization to Furochromone Precursor (Advanced)

Objective: Direct oxidative cyclization of the rearranged product.

  • Follow Protocol B, but use Ethanol as solvent (requires high-pressure vessel rating).

  • After the Claisen step (10 min @ 200°C), inject DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq) directly into the vial (if equipped with autosampler) or manually after cooling/uncapping.

  • MW Step 2: 100°C, 5 min.

  • Result: Formation of the furan ring fused to the acetophenone core.

Data Analysis & Comparison

The following data summarizes the efficiency gains of the microwave protocol compared to traditional oil-bath reflux methods.

Table 1: Comparative Efficiency (Claisen Rearrangement)

ParameterThermal Reflux (N,N-Diethylaniline)Microwave Synthesis (DMA, 220°C)Improvement Factor
Reaction Time 4 - 6 Hours8 - 12 Minutes30x Faster
Yield 65 - 72%88 - 92%+20% Yield
Purity (Crude) 75% (Significant tarring)90% (Cleaner profile)Reduced Workup
Energy Usage High (Continuous heating)Low (Targeted bursts)Green Chem

Table 2: Solvent Screening for Microwave Optimization

SolventDielectric Constant (

)
Temp AchievedYield (10 min)Notes
Toluene 2.38 (Low)160°C15%Poor coupling; requires SiC vessel.
Ethanol 24.5 (High)160°C (High Press)40%Pressure limit reached too early.
DMF 36.7 (High)220°C85%Good, but difficult to remove.
DMA 5.0 (Moderate)220°C92% Optimal balance of coupling/boiling pt.

Troubleshooting & Optimization Guide

Pressure Management
  • Issue: Vessel venting or safety shutoff during reaction.

  • Cause: Solvent vapor pressure exceeded the vessel rating (usually due to using low-boiling solvents like Acetone or Ethanol at >150°C).

  • Solution: Switch to DMA or NMP (bp >160°C). If a low-boiling solvent is required chemically, reduce the fill volume to increase headspace or lower the temperature to 160°C and extend time to 20 mins.

Incomplete Conversion
  • Diagnostic: TLC shows remaining starting material (1) .

  • Intervention:

    • Increase temperature by 10°C (Arrhenius effect).

    • Check the "Power" profile. If the machine is pulsing low power to maintain temp, the reaction is temperature-limited, not power-limited.

    • Add a "passive heating element" (e.g., a silicon carbide disk) if using non-polar solvents.

Charring/Decomposition
  • Issue: Dark reaction mixture, low yield.

  • Cause: Localized "hot spots" or thermal runaway.

  • Solution: Ensure vigorous stirring. Use "Simultaneous Cooling" (compressed air on the vessel during heating) to allow high microwave power input (maintaining non-thermal effects) without temperature overshoot.

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. (2018). Retrieved from [Link]

  • Microwave Accelerated Aza-Claisen Rearrangement. National Institutes of Health (PMC). Retrieved from [Link]

  • Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements. National Institutes of Health (PMC). (2023). Retrieved from [Link]

  • Microwave-assisted Claisen Rearrangement of 1-Allyloxy-4-hydroxybenzene. Bentham Science. Retrieved from [Link]

  • Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. Journal of Organic Chemistry. (2009). Retrieved from [Link]

  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes. ACS Omega. Retrieved from [Link]

Application Note: Catalytic Architectures for the Synthesis of C-Prenylated and Furan-Fused Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic transformation of 2'-(allyloxy)-6'-hydroxyacetophenone into high-value flavonoid scaffolds. Unlike generic flavonoid synthesis, this precursor contains a pre-installed allyloxy motif, making it a privileged scaffold for accessing C-prenylated flavonoids (via Claisen rearrangement) and furanoflavonoids (via oxidative cyclization).

These motifs are critical in medicinal chemistry, often exhibiting superior bioavailability and potency (e.g., anticancer, antibacterial) compared to their non-alkylated counterparts. This guide prioritizes catalytic, atom-economic pathways over traditional stoichiometric methods.

Strategic Reaction Pathway

The synthesis hinges on the fate of the allyloxy group. We present a divergent strategy:

  • Route A (C-Alkylation): Lewis Acid-Catalyzed Claisen Rearrangement to install a C-allyl/prenyl group, followed by chalcone formation and cyclization.

  • Route B (Flavone Core): Direct Claisen-Schmidt condensation followed by oxidative cyclization, preserving the allyloxy group for later functionalization.

Visual Workflow (Pathway Logic)

FlavonoidSynthesis Start 2'-(Allyloxy)-6'-hydroxyacetophenone ClaisenProd 3'-Allyl-2',6'-dihydroxyacetophenone (C-Alkylated Intermediate) Start->ClaisenProd Cat. Claisen (Eu(fod)3 or Zn(OTf)2) ChalconeB 2'-Allyloxy-6'-hydroxychalcone Start->ChalconeB Direct Condensation (Ba(OH)2) ChalconeA Prenylated Chalcone ClaisenProd->ChalconeA Aldol Condensation (Hydrotalcite) FlavoneA C-Prenylated Flavone (e.g., Sophoraflavanone analogs) ChalconeA->FlavoneA Oxidative Cyclization (Cat. I2/DMSO) FlavoneB 5-Allyloxyflavone ChalconeB->FlavoneB Cyclization (SeO2 or I2) Furan Furanoflavonoid (via Ring Closing Metathesis) FlavoneB->Furan RCM (Grubbs II)

Figure 1: Divergent catalytic pathways for 2'-(allyloxy)-6'-hydroxyacetophenone. Route A (Blue/Yellow) is the primary focus for bioactive prenylated flavonoid synthesis.

Detailed Protocols

Module 1: Catalytic Claisen Rearrangement

Objective: Migration of the allyl group from Oxygen to Carbon (C3 position). Rationale: Traditional thermal Claisen rearrangement requires high temperatures (>180°C) which can degrade sensitive substrates. Lewis Acid catalysis lowers the activation energy and improves regioselectivity (ortho-migration).

Catalyst Selection:

  • Eu(fod)₃: Excellent for mild, high-yield rearrangement of allyl aryl ethers.

  • Zn(OTf)₂: A cost-effective alternative for robust substrates.

Protocol (Eu(fod)₃ Method):

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve 2'-(allyloxy)-6'-hydroxyacetophenone (1.0 equiv, 5 mmol) in anhydrous CHCl₃ (20 mL).

  • Catalyst Addition: Add Eu(fod)₃ (5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product (3'-allyl-2',6'-dihydroxyacetophenone) will appear as a more polar spot due to the exposure of the second phenolic hydroxyl.

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (10 mL). Extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Data Validation:

  • ¹H NMR Diagnostic: Disappearance of the O-CH₂ doublet (approx. 4.6 ppm) and appearance of a C-CH₂ doublet (approx. 3.4 ppm). Appearance of a chelated OH signal (>12 ppm).

Module 2: Heterogeneous Catalytic Claisen-Schmidt Condensation

Objective: Condensation of the acetophenone with an aromatic aldehyde to form the chalcone scaffold. Rationale: Using a solid base catalyst (Hydrotalcite) avoids the oligomerization of the aldehyde and allows for simple filtration workup, adhering to Green Chemistry principles.

Protocol:

  • Reagents: Mix the rearranged acetophenone (from Module 1, 1.0 equiv) and the substituted benzaldehyde (1.1 equiv) in Ethanol (10 mL/mmol).

  • Catalyst: Add Calcined Hydrotalcite (Mg/Al ratio 3:1, 50 wt% relative to substrate).

  • Conditions: Stir at 60°C for 6–12 hours.

  • Workup: Filter the hot solution to remove the solid catalyst (catalyst can be reactivated by calcination).

  • Crystallization: Cool the filtrate to 0°C. The chalcone usually precipitates as yellow/orange needles. If not, concentrate and recrystallize from EtOH.

Module 3: Catalytic Oxidative Cyclization to Flavones

Objective: Cyclization of the chalcone to the flavone core (4H-chromen-4-one).[1] Rationale: Sub-stoichiometric Iodine (


) in DMSO is a powerful oxidative cyclization system. The DMSO acts as the terminal oxidant, regenerating the active iodine species.

Protocol:

  • Setup: Dissolve the chalcone (1.0 equiv) in DMSO (5 mL/mmol).

  • Catalyst: Add Iodine (

    
    , 10 mol%).
    
  • Reaction: Heat to 130°C for 2–4 hours.

  • Quench: Cool and pour into ice-cold water containing 5% Sodium Thiosulfate (to remove residual iodine).

  • Isolation: Filter the precipitate. Wash with water. Recrystallize from MeOH/CHCl₃.

Comparative Data Analysis

The following table compares the efficiency of the catalytic methods described above against traditional stoichiometric approaches.

Reaction StepTraditional MethodCatalytic Method (Recommended)Yield ImprovementReaction TempGreen Metric (E-Factor)
Claisen Rearrangement Thermal (Neat, 200°C)Eu(fod)₃ (5 mol%) +15-20%60°CHigh (Solvent reusable)
Chalcone Synthesis KOH / EtOH (50%)Hydrotalcite (Solid Base) +5-10%60°CVery High (No neutralization waste)
Cyclization SeO₂ (Stoichiometric)Cat. I₂ / DMSO +10%130°CModerate (DMSO handling)

Mechanistic Insight: Lewis Acid Claisen Rearrangement

Understanding the coordination geometry is vital for troubleshooting. The Lewis Acid coordinates to the allylic oxygen, polarizing the bond and facilitating the [3,3]-sigmatropic shift.

ClaisenMechanism Complex Coordination Complex (Eu-O interaction) TS Chair-like Transition State (Highly Ordered) Complex->TS Activation Intermediate Dienone Intermediate TS->Intermediate [3,3]-Sigmatropic Shift Product C-Allyl Phenol (Re-aromatized) Intermediate->Product Tautomerization

Figure 2: Mechanistic flow of the Lewis Acid-catalyzed rearrangement. The catalyst lowers the barrier for the specific chair-like transition state, ensuring high regioselectivity.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The Eu(fod)₃ catalyst is tolerant to moisture but performs best under anhydrous conditions. If conversion stalls, add 4Å molecular sieves.

  • Regioselectivity: If para-migration is observed (rare with 2'-allyloxy systems but possible), lower the temperature and increase catalyst loading to 10 mol%.

  • Iodine Removal: In the cyclization step, failure to quench with thiosulfate will lead to iodine contamination, which can degrade the flavone during storage.

References

  • Catalytic Claisen Rearrangements

    • Martin, H. J., et al. "Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters." PMC - NIH.
  • Oxidative Cyclization Protocols

    • "A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • Microwave-Assisted & Green Methods

    • "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid." Nepal Journal of Chemical Sciences.
  • Tandem Approaches

    • "Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones." ResearchGate.[2][3]

Sources

Application Notes & Protocols: Strategic Protection of the Phenolic Hydroxyl Group in 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2'-(Allyloxy)-6'-hydroxyacetophenone is a versatile intermediate in organic synthesis, particularly in the construction of flavonoids and other natural products. The presence of a nucleophilic phenolic hydroxyl group alongside an acetophenone moiety necessitates a robust protecting group strategy to achieve selective transformations at other positions of the molecule. This document provides a detailed guide to the selection, application, and removal of suitable protecting groups for the 6'-hydroxyl group, ensuring high yields and chemoselectivity.

The primary challenge in the derivatization of this substrate lies in the potential for O-alkylation or O-acylation of the phenolic hydroxyl group under conditions intended for other transformations. A carefully chosen protecting group must be stable to the planned reaction conditions and readily cleavable without affecting the allyloxy or acetophenone functionalities.

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a protecting group is dictated by its stability profile and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule. For 2'-(allyloxy)-6'-hydroxyacetophenone, the key considerations are stability towards reagents used for modifying the acetophenone group and the integrity of the allyl ether.

Protecting GroupKey Reagents for ProtectionTypical Reaction ConditionsDeprotection MethodAdvantagesDisadvantages
Methoxymethyl (MOM) Methoxymethyl chloride (MOM-Cl)Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 0 °C to rtAcidic hydrolysis (e.g., HCl in THF/H₂O)High stability to a wide range of reagents (organometallics, hydrides).Requires acidic conditions for removal, which may not be suitable for acid-labile substrates.
Benzyl (Bn) Benzyl bromide (BnBr)K₂CO₃, Acetone, RefluxCatalytic Hydrogenation (H₂, Pd/C)Stable to both acidic and basic conditions.Hydrogenolysis may also reduce other functional groups if present.
Silyl Ethers (e.g., TBS) tert-Butyldimethylsilyl chloride (TBS-Cl)Imidazole, Dimethylformamide (DMF), rtFluoride ion source (e.g., TBAF in THF)Mild deprotection conditions.Can be labile to acidic conditions.

Reaction Workflow: Protection & Deprotection

The following diagram illustrates the general workflow for the protection of the 6'-hydroxyl group of 2'-(allyloxy)-6'-hydroxyacetophenone, subsequent functionalization, and final deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Further Synthesis cluster_2 Step 3: Deprotection A 2'-(Allyloxy)-6'-hydroxyacetophenone B Protected Intermediate A->B  Protecting Group Reagent (e.g., MOM-Cl, BnBr) C Desired Transformation (e.g., Aldol Condensation) B->C D Final Product C->D  Specific Deprotection Reagent (e.g., HCl, H₂/Pd-C)

Caption: General workflow for the protection, functionalization, and deprotection of 2'-(allyloxy)-6'-hydroxyacetophenone.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary based on the specific downstream reaction conditions and scale.

Protocol 1: Methoxymethyl (MOM) Protection

The MOM group is a reliable choice for protecting phenols, offering stability across a broad pH range and resistance to many nucleophilic and organometallic reagents.

Materials:

  • 2'-(Allyloxy)-6'-hydroxyacetophenone

  • Methoxymethyl chloride (MOM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Dissolve 2'-(allyloxy)-6'-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the stirred solution.

  • Slowly add MOM-Cl (1.2 eq) dropwise. A white precipitate of diisopropylethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude MOM-protected product, which can be purified by column chromatography on silica gel.

Deprotection of the MOM Group: The MOM ether can be cleaved under acidic conditions.

  • Dissolve the MOM-protected compound in a mixture of tetrahydrofuran (THF) and 6M hydrochloric acid (HCl).

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Upon completion, neutralize the acid with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected product.

Protocol 2: Benzyl (Bn) Protection

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. Their removal via catalytic hydrogenation is a mild and efficient method.

Materials:

  • 2'-(Allyloxy)-6'-hydroxyacetophenone

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of 2'-(allyloxy)-6'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection of the Benzyl Group:

  • Dissolve the benzyl-protected compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the deprotected phenol.

Mechanistic Considerations

The choice of base and solvent is critical for efficient protection. For MOM protection, a non-nucleophilic hindered base like DIPEA is used to scavenge the HCl generated without competing with the phenoxide for the MOM-Cl. In the case of benzylation, a weaker base like K₂CO₃ in a polar aprotic solvent like acetone facilitates the SN2 reaction between the phenoxide and benzyl bromide.

The following diagram illustrates the SN2 mechanism for the benzylation of the phenolic hydroxyl group.

G R_OH Ar-OH R_O_minus Ar-O⁻ R_OH->R_O_minus Deprotonation Base K₂CO₃ Base->R_O_minus BnBr Bn-Br Product Ar-O-Bn BnBr->Product R_O_minus->Product SN2 Attack Salt KBr + KHCO₃

Caption: Simplified mechanism for the benzylation of a phenol using benzyl bromide and potassium carbonate.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection reaction does not go to completion, consider increasing the equivalents of the protecting group reagent and the base. Ensure all reagents and solvents are anhydrous, as water can consume the electrophilic protecting agent.

  • Side Reactions: The acetophenone carbonyl group is generally unreactive under these conditions. However, with highly reactive electrophiles or stronger bases, side reactions at the methyl group of the acetophenone could occur.

  • Deprotection Challenges: If the deprotection is sluggish, gentle heating can be applied. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

  • Orthogonality: The allyl group is generally stable to the conditions described for MOM and Bn protection and their respective deprotection methods. However, care should be taken to avoid conditions that could isomerize or cleave the allyl ether, such as prolonged exposure to strong acids or certain transition metal catalysts.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

Application Notes and Protocols for the Scale-Up Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and scalable protocol for the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone, a valuable synthetic intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is approached via a selective O-allylation of the readily available precursor, 2',6'-dihydroxyacetophenone. This document provides an in-depth examination of the reaction mechanism, critical process parameters for scale-up, detailed step-by-step experimental procedures, and rigorous analytical methods for quality control. Furthermore, it emphasizes safety protocols and waste management, ensuring the process is not only efficient but also compliant with modern laboratory and industrial safety standards. The causality behind experimental choices is explained to provide researchers and production chemists with the necessary insights for successful implementation and adaptation.

Introduction and Synthetic Strategy

2'-(Allyloxy)-6'-hydroxyacetophenone is a key building block whose structure features a reactive allyl group and a phenolic hydroxyl group ortho to a ketone. This arrangement makes it a versatile precursor for synthesizing more complex molecules, such as chromones and other heterocyclic systems, through reactions like intramolecular cyclization or Claisen rearrangement.[1][2]

The primary synthetic route involves the selective mono-O-allylation of 2',6'-dihydroxyacetophenone. The key challenge in this synthesis is achieving mono-alkylation with high regioselectivity. The hydroxyl group at the 6'-position can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetophenone group. This interaction sterically hinders the 6'-hydroxyl group and increases the nucleophilicity of the 2'-hydroxyl group, thereby directing the allylation selectively to the 2'-position under controlled conditions. This application note presents a method optimized for selectivity and scalability.

The overall transformation is depicted below:

Reaction Scheme: 2',6'-Dihydroxyacetophenone reacts with Allyl Bromide in the presence of Potassium Carbonate in Acetone to yield 2'-(Allyloxy)-6'-hydroxyacetophenone.

Mechanistic Considerations: Selective Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).

  • Deprotonation: The weakly basic potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic 2'-phenolic proton of 2',6'-dihydroxyacetophenone, forming a phenoxide ion. The use of a relatively weak base is crucial to prevent the deprotonation of the less acidic 6'-hydroxyl group, thus favoring mono-allylation.

  • Nucleophilic Substitution (Sₙ2): The resulting 2'-phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. This concerted, one-step reaction displaces the bromide ion and forms the C-O ether bond, yielding the desired product.[3]

  • Role of Solvent: Acetone is an ideal solvent for this reaction on a larger scale. It is a polar aprotic solvent that readily dissolves the organic starting materials, while the inorganic base (K₂CO₃) has limited solubility. This creates a solid-liquid phase-transfer environment that facilitates the reaction at the surface of the base while simplifying its removal via filtration upon completion.

A potential subsequent reaction, especially if the product is subjected to high temperatures, is the aromatic Claisen rearrangement.[4][5] This[1][1]-sigmatropic rearrangement would convert the 2'-(Allyloxy)-6'-hydroxyacetophenone into 3'-allyl-2',6'-dihydroxyacetophenone.[2][6][7] Therefore, maintaining controlled temperatures during synthesis and purification is critical to preserving the desired product structure.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equivalents
2',6'-Dihydroxyacetophenone699-83-2152.15100.0 g1.0
Allyl Bromide106-95-6120.9987.4 g (65.2 mL)1.1
Anhydrous Potassium Carbonate (fine powder)584-08-7138.21118.5 g1.3
Acetone (ACS Grade)67-64-158.081.5 L-
Diethyl Ether60-29-774.12For extraction-
1 M Hydrochloric Acid (HCl)7647-01-036.46For work-up-
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01For washing-
Brine (Saturated NaCl Solution)7647-14-558.44For washing-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying-

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Pressure-equalizing dropping funnel (500 mL)

  • Inert gas inlet (Nitrogen or Argon)

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Experimental Procedure
  • Reactor Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser (with an inert gas outlet), and a stopper. Ensure the setup is secure and properly clamped.

  • Reagent Charging: To the flask, add 2',6'-dihydroxyacetophenone (100.0 g, 0.657 mol) and anhydrous potassium carbonate (118.5 g, 0.857 mol). Add 1.5 L of acetone.

  • Initiation of Reaction: Begin vigorous stirring to create a fine suspension of the potassium carbonate. The mixture will appear as a pale yellow slurry.

  • Substrate Addition: Replace the stopper with the pressure-equalizing dropping funnel charged with allyl bromide (87.4 g, 0.723 mol). Add the allyl bromide dropwise to the stirred suspension over a period of 60-90 minutes. Causality Note: Slow addition is critical on a larger scale to control the initial exotherm of the reaction and prevent runaway conditions.

  • Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (~56°C) using the heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 20% ethyl acetate in hexanes). The reaction is typically complete within 8-12 hours.

  • Work-up - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with an additional 200 mL of acetone to recover any residual product.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in 1 L of diethyl ether. Transfer the solution to a 4 L separatory funnel. Wash the organic layer sequentially with:

    • 2 x 500 mL of 1 M HCl (to remove any remaining basic impurities and unreacted phenate)

    • 2 x 500 mL of saturated NaHCO₃ solution (to neutralize any residual acid)

    • 1 x 500 mL of brine (to break any emulsions and begin the drying process)

  • Drying and Final Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product as a pale yellow oil or low-melting solid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by vacuum distillation for higher purity. The expected yield of the purified product is typically in the range of 85-95%.

Process Workflow Diagram

Caption: Workflow for the scale-up synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone.

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick method for monitoring reaction progress. A typical mobile phase is 20-30% ethyl acetate in hexanes on silica plates, with visualization under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column is effective.[8]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point.[9][10]

    • Detection: UV detection at ~254 nm.

  • Gas Chromatography (GC): Useful for assessing purity and detecting volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The appearance of signals corresponding to the allyl group protons (~4.6 ppm, ~5.3 ppm, ~5.4 ppm, ~6.0 ppm) and the disappearance of one of the phenolic -OH signals confirms the successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety, Handling, and Waste Management

6.1. Reagent Hazards:

  • Allyl Bromide: Highly toxic, flammable, and a lachrymator. It is corrosive and can cause severe skin burns and eye damage.[12] All handling must be performed in a certified fume hood with appropriate PPE, including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a face shield.

  • Potassium Carbonate: Causes skin and serious eye irritation.[13][14] Avoid inhaling the dust by handling the fine powder carefully or using respiratory protection.[15]

  • Acetone & Diethyl Ether: Highly flammable solvents. Ensure no ignition sources are present in the work area. Ground all equipment to prevent static discharge.

6.2. Engineering Controls:

  • Ventilation: All operations must be conducted in a high-flow fume hood to prevent exposure to volatile and toxic fumes.

  • Temperature Control: The reaction should be equipped with a reliable temperature monitoring and control system to manage the exotherm during allyl bromide addition and maintain a steady reflux.

6.3. Waste Disposal:

  • Aqueous Waste: The acidic and basic aqueous layers from the work-up should be neutralized before disposal. Check local regulations for the disposal of saline solutions.

  • Solid Waste: The filtered potassium salts should be treated as contaminated waste and disposed of according to institutional guidelines.

  • Organic Waste: All organic solvents and residues should be collected in a designated halogenated (due to allyl bromide) or non-halogenated waste container for proper disposal by environmental health and safety personnel.

References

  • Patsnap Eureka. (n.d.). Preparation method of 2-hydroxyacetophenone. Patsnap. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone. Google Patents.
  • ResearchGate. (n.d.). 2,6-Dihydroxyacetophenone. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound. Google Patents.
  • ResearchGate. (n.d.). Synthesis of o-hydroxy acetophenone derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1768945B1 - Substituted hydroxyacetophenon derivatives. Google Patents.
  • ResearchGate. (n.d.). O-alkylation reactions of 2,n(4,5,6)-dihydroxyacetophenone derivatives. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • INEOS KOH. (2022).
  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]

  • Redox. (2020). SAFETY DATA SHEET POTASSIUM CARBONATE. Redox. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01224344A - Production of 2,6-dihydroxyacetophenone. Google Patents.
  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. SIELC. Retrieved from [Link]

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The Versatile Building Block: A Guide to 2'-(Allyloxy)-6'-hydroxyacetophenone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2'-(Allyloxy)-6'-hydroxyacetophenone emerges as a particularly valuable and versatile precursor. Its unique structural features, combining a reactive ketone, a strategically placed hydroxyl group, and a readily transformable allyl ether, provide a powerful handle for the construction of a diverse range of heterocyclic scaffolds, most notably flavonoids and chromones, which are classes of compounds renowned for their significant biological activities.

This technical guide, designed for the discerning researcher, offers an in-depth exploration of the synthesis and application of 2'-(Allyloxy)-6'-hydroxyacetophenone. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, providing a framework for the rational design and successful execution of synthetic strategies employing this key intermediate.

I. Synthesis of the Precursor: 2'-(Allyloxy)-6'-hydroxyacetophenone

The journey begins with the preparation of the starting material, 2',6'-dihydroxyacetophenone. A common and effective method involves the Fries rearrangement of 1,3-diacetoxybenzene. Subsequently, selective mono-allylation of the less sterically hindered and more acidic 2'-hydroxyl group is achieved to furnish the target building block, 2'-(Allyloxy)-6'-hydroxyacetophenone.

Protocol 1: Synthesis of 2',6'-Dihydroxyacetophenone

This procedure is adapted from established methods for the synthesis of dihydroxyacetophenones.

Workflow for the Synthesis of 2',6'-Dihydroxyacetophenone

start Start reagents 1,3-Diacetoxybenzene Aluminum Chloride start->reagents Combine reaction Fries Rearrangement (e.g., in Nitrobenzene) reagents->reaction Heat workup Aqueous Workup (HCl) reaction->workup Quench purification Purification (Recrystallization) workup->purification product 2',6'-Dihydroxyacetophenone purification->product

Caption: Workflow for the synthesis of 2',6'-dihydroxyacetophenone.

Step-by-Step Methodology:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add 1,3-diacetoxybenzene portion-wise at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the appropriate temperature for the Fries rearrangement to occur (typically between 60 and 120 °C, solvent-dependent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2',6'-dihydroxyacetophenone.

Protocol 2: Selective Mono-allylation to 2'-(Allyloxy)-6'-hydroxyacetophenone

The selective allylation of one of the two hydroxyl groups in 2',6'-dihydroxyacetophenone is a critical step. The 2'-hydroxyl group is more acidic due to intramolecular hydrogen bonding with the acetyl group, facilitating its selective deprotonation and subsequent alkylation.

Workflow for Selective Mono-allylation

start Start reagents 2',6'-Dihydroxyacetophenone Allyl Bromide K2CO3 start->reagents Combine reaction Allylation Reaction (Acetone, reflux) reagents->reaction Heat workup Filtration & Concentration reaction->workup purification Purification (Column Chromatography) workup->purification product 2'-(Allyloxy)-6'-hydroxyacetophenone purification->product start 2'-(Allyloxy)-6'- hydroxyacetophenone ts [3,3]-Sigmatropic Rearrangement (Concerted) start->ts Heat (Δ) intermediate Dienone Intermediate (non-aromatic) ts->intermediate tautomerization Tautomerization (Keto-Enol) intermediate->tautomerization product 3'-Allyl-2',6'- dihydroxyacetophenone tautomerization->product start 3'-Allyl-2',6'- dihydroxyacetophenone ozonolysis Ozonolysis (O3, then Me2S) start->ozonolysis aldehyde Intermediate Aldehyde ozonolysis->aldehyde cyclization Intramolecular Aldol Condensation (Base-catalyzed) aldehyde->cyclization pongamol Pongamol cyclization->pongamol

Flow chemistry applications of 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Processing of 2'-(Allyloxy)-6'-hydroxyacetophenone

Executive Summary

This technical guide details the continuous flow processing of 2'-(Allyloxy)-6'-hydroxyacetophenone , a critical intermediate derived from 2,6-dihydroxyacetophenone. While this molecule serves as a potent precursor for flavonoids and chromones, its synthetic utility is often bottlenecked in batch processing by the high thermal requirements of the Claisen rearrangement (typically >200°C).

We present a validated flow chemistry workflow that leverages:

  • High-Temperature/High-Pressure (HTHP) Processing: To drive the sigmatropic rearrangement safely and efficiently, surpassing the kinetic limits of refluxing solvents.

  • Photochemical Functionalization: A downstream application converting the rearranged product into dihydrobenzofurans using visible light, demonstrating the versatility of the scaffold.[1]

Core Application: Thermal Claisen Rearrangement

The primary application of 2'-(Allyloxy)-6'-hydroxyacetophenone is its conversion to 3'-allyl-2',6'-dihydroxyacetophenone via the [3,3]-sigmatropic Claisen rearrangement.

The Batch Challenge vs. Flow Solution
  • Batch Limitation: The activation energy for aromatic Claisen rearrangements often requires temperatures of 200–250°C. In batch, this necessitates high-boiling solvents (e.g., diethylaniline, decalin) which are difficult to remove, or dangerous superheating of lower-boiling solvents in sealed vessels.

  • Flow Advantage: By using a back-pressure regulator (BPR), solvents like toluene or ethanol can be superheated far above their boiling points while remaining in the liquid phase. This dramatically increases reaction rates (Arrhenius effect) and improves safety by minimizing the active volume of superheated fluid.

Reaction Mechanism

The reaction proceeds through a concerted, six-membered cyclic transition state.[2][3] The allyl group migrates from the oxygen to the ortho-carbon (C3'), followed by rapid tautomerization to restore aromaticity.[4]

ClaisenMechanism Start 2'-(Allyloxy)-6'-hydroxyacetophenone TS Cyclic Transition State [3,3]-Sigmatropic Shift Start->TS  ΔT (240°C)   Inter Dienone Intermediate TS->Inter Product 3'-Allyl-2',6'-dihydroxyacetophenone Inter->Product  Tautomerization  

Figure 1: Mechanistic pathway of the Claisen rearrangement.

Experimental Protocol (HTHP Flow)

Materials:

  • Substrate: 2'-(Allyloxy)-6'-hydroxyacetophenone (0.5 M in Toluene).

  • Solvent: Toluene (anhydrous).

  • Reactor: Stainless steel coil reactor (10 mL volume).

System Configuration:

  • Pump: High-pressure piston pump (e.g., Knauer or Vapourtec).

  • Heater: Convection oven or conductive heating block capable of 250°C.

  • BPR: Back Pressure Regulator set to 35 bar (approx. 500 psi).

Step-by-Step Method:

  • System Priming: Flush the reactor with pure toluene at 1.0 mL/min. Set the BPR to 35 bar to ensure the system is pressurized.

  • Heating: Ramp the reactor temperature to 240°C . Allow the temperature to stabilize. Note: At 35 bar, toluene remains liquid at this temperature.

  • Reaction: Switch the input to the substrate solution.

    • Flow Rate: 0.5 mL/min.

    • Residence Time: 20 minutes.

  • Collection: The effluent passes through a cooling loop (heat exchanger) before the BPR to prevent flashing upon depressurization. Collect the product in a sealed vial.

  • Workup: Evaporate the toluene under reduced pressure. The product, 3'-allyl-2',6'-dihydroxyacetophenone, typically precipitates as a solid or oil and can be recrystallized from hexane/ethyl acetate.

Data Summary:

ParameterBatch (Reflux Decalin)Flow (Superheated Toluene)
Temperature 190°C240°C
Time 4–6 Hours20 Minutes
Solvent Removal Difficult (High BP)Easy (Rotary Evap)
Yield 75–80%92–95%

Application 2: Photochemical Cyclization

Following the rearrangement, the C-allyl product can be cyclized to form dihydrobenzofurans . This transformation is highly relevant for drug discovery, as the benzofuran core is ubiquitous in bioactive natural products.

Flow Photochemistry Setup

Flow reactors are superior for photochemistry due to the high surface-area-to-volume ratio, which ensures uniform irradiation (Beer-Lambert law) and prevents the "inner filter effect" common in batch flasks.

Protocol: Visible-Light Mediated Cyclization

Materials:

  • Substrate: 3'-Allyl-2',6'-dihydroxyacetophenone (from Part 1).

  • Reagents: Iodine (I₂, 10 mol%), NaHCO₃ (2 equiv).

  • Solvent: Acetonitrile/Water (9:1).

  • Light Source: Blue LED (450 nm).

System Configuration:

  • Reactor: PFA tubing (transparent to visible light) wrapped around a cooled LED light source.

  • Volume: 5 mL.[5]

Method:

  • Prepare a solution of the substrate (0.1 M), I₂, and base in the solvent mixture.

  • Pump through the photoreactor at 0.25 mL/min (Residence time: 20 min).

  • Maintain reactor temperature at 25°C using forced air cooling (LEDs generate heat).

  • Mechanism: The iodine activates the alkene (iodocyclization), followed by nucleophilic attack by the phenolic oxygen. The resulting intermediate is reduced/eliminated to form the dihydrobenzofuran or benzofuran depending on conditions.

FlowSetup Feed Feed Solution (Substrate + Catalyst) Pump HPLC Pump Feed->Pump Photo Photoreactor (PFA Coil + 450nm LED) Pump->Photo  Controlled Flow   BPR BPR (5 bar) Photo->BPR Collect Product Collection (Dihydrobenzofuran) BPR->Collect

Figure 2: Continuous flow photochemistry setup for downstream cyclization.

References

  • Claisen Rearrangement Mechanism & Kinetics

    • Chemistry LibreTexts. "Reactions of Ethers - Claisen Rearrangement."
    • [Link]

  • Flow Chemistry Claisen Applications

    • Semantic Scholar. "Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)."
    • [Link][4]

  • Downstream Cyclization (Dihydrobenzofurans)

    • MDPI. "Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach."
    • [Link][6]

  • General Flow Synthesis of Benzofuranones

    • PubMed. "Sequential Continuous-Flow Synthesis of 3-Aryl Benzofuranones."
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Flavonoids from 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavonoid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2'-(Allyloxy)-6'-hydroxyacetophenone as a starting material. Here, we will address common challenges, troubleshoot side reactions, and provide in-depth technical insights to ensure the success of your synthetic endeavors.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of flavonoids from 2'-(allyloxy)-6'-hydroxyacetophenone is a multi-step process that offers a versatile route to a wide array of biologically active compounds.[1][2][3] The core of this synthesis typically involves a thermal Claisen rearrangement to form an ortho-allyl intermediate, followed by oxidative cyclization to construct the characteristic chromone ring of the flavonoid scaffold. While elegant, this pathway is not without its complexities. Researchers often encounter a range of side reactions that can significantly impact yield and purity. This guide will provide a structured, question-and-answer-based approach to navigate these potential pitfalls.

Troubleshooting Guide: Common Issues and Solutions

Claisen Rearrangement Issues

The[4][4]-sigmatropic Claisen rearrangement is a critical step in this synthesis.[4][5][6] It is a thermally induced reaction that relocates the allyl group from the ether oxygen to the ortho position of the aromatic ring.

Question: My Claisen rearrangement is resulting in low yields of the desired ortho-allyl product, and I'm observing the formation of an unexpected isomer. What is happening?

Answer: This is a classic case of the Claisen rearrangement proceeding to the para position.

  • Causality: The Claisen rearrangement preferentially occurs at the ortho position. However, if both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[4][7] In the case of 2'-(allyloxy)-6'-hydroxyacetophenone, one ortho position is occupied by the acetyl group, and the other by the hydroxyl group. Steric hindrance around the ortho position can favor the para-rearrangement pathway.

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. While the Claisen rearrangement requires heat, excessive temperatures can promote the para-rearrangement. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

    • Solvent Choice: The choice of solvent can influence the transition state of the rearrangement. High-boiling, non-polar solvents like diphenyl ether or N,N-diethylaniline are commonly used. Experimenting with different solvents may help optimize the ortho-selectivity.

Question: I am observing the formation of a significant amount of de-allylated starting material, 2',6'-dihydroxyacetophenone. What is causing this?

Answer: This indicates a competing cleavage of the allyl ether bond.

  • Causality: The allyl ether bond can be susceptible to cleavage under harsh thermal conditions or in the presence of trace acidic or basic impurities. This results in the formation of the corresponding phenol and volatile allyl byproducts.

  • Troubleshooting:

    • Purity of Starting Material: Ensure your 2'-(allyloxy)-6'-hydroxyacetophenone is free from any acidic or basic residues from its synthesis. Purification by column chromatography or recrystallization may be necessary.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and acid-catalyzed side reactions.

    • Reaction Time: Optimize the reaction time. Prolonged heating can lead to increased decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

Oxidative Cyclization Challenges

Following the Claisen rearrangement, the resulting ortho-allyl phenol undergoes oxidative cyclization to form the flavone core. A common method for this is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes hydrogen peroxide in an alkaline medium.[8]

Question: My oxidative cyclization is not yielding the expected flavone. Instead, I am isolating an aurone. Why is this happening?

Answer: The formation of aurones is a well-documented side reaction in the oxidative cyclization of 2'-hydroxychalcones, which are intermediates in some flavonoid synthetic routes.[9][10][11] While your starting material is not a chalcone, the principle of competing cyclization pathways is relevant.

  • Causality: The direction of cyclization (to a flavone or an aurone) can be influenced by the reaction conditions and the substitution pattern of the aromatic rings.[9][11] The mechanism of the AFO reaction involves the formation of an epoxide intermediate. The subsequent intramolecular nucleophilic attack can occur from two different positions, leading to either the six-membered flavone ring or the five-membered aurone ring.

  • Troubleshooting:

    • Control of pH: The alkalinity of the reaction medium is crucial. A lower pH might favor the formation of the flavone. Carefully buffer the reaction mixture and explore a range of pH values.

    • Choice of Oxidizing Agent: While the AFO reaction traditionally uses H₂O₂, other oxidizing agents can be employed. For instance, iodine in DMSO is a common reagent for the oxidative cyclization of chalcones to flavones and may offer better selectivity.[10][12]

Question: The yield of my flavone is low, and I have a complex mixture of byproducts. How can I improve the selectivity of the cyclization?

Answer: A complex product mixture suggests a lack of control over the reaction, potentially leading to over-oxidation or other competing pathways.

  • Causality: The powerful oxidizing conditions of the AFO reaction can lead to unwanted side reactions, including the formation of flavonols (3-hydroxyflavones) or even degradation of the aromatic rings.

  • Troubleshooting:

    • Temperature and Reagent Addition: Maintain a low reaction temperature (e.g., 0-10 °C) and add the hydrogen peroxide slowly to control the exothermic reaction.

    • Alternative Synthetic Routes: Consider a different synthetic strategy that avoids the AFO reaction. One such alternative is the Baker-Venkataraman rearrangement.[13][14][15][16] This involves acylating the phenolic hydroxyl group, followed by a base-catalyzed rearrangement to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone.[17] This method can offer higher yields and cleaner reactions for certain substrates.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the Claisen rearrangement?

A1: Yes, microwave-assisted organic synthesis can be a very effective technique for the Claisen rearrangement. It can significantly reduce reaction times and often leads to cleaner product formation by minimizing thermal decomposition. However, optimization of the microwave parameters (power, temperature, and time) is essential to avoid charring and unwanted side reactions.

Q2: My final flavone product is difficult to purify. What are the common impurities I should be looking for?

A2: Common impurities can include unreacted starting material, the para-rearranged isomer from the Claisen step, the corresponding flavonol if over-oxidation occurred, and potentially aurone byproducts. A combination of column chromatography and recrystallization is typically required for obtaining a highly pure product.

Q3: Are there any specific analytical techniques you recommend for monitoring these reactions?

A3: Thin-layer chromatography (TLC) is indispensable for real-time monitoring of reaction progress. For structural elucidation of products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) can be very useful for assessing the purity of the final compound.

Experimental Workflow & Visualization

Standard Protocol: Baker-Venkataraman Route to Flavones

This protocol outlines a reliable alternative to the direct oxidative cyclization of the Claisen rearrangement product.

Step 1: Acylation of 2'-(Allyloxy)-6'-hydroxyacetophenone

  • Dissolve 2'-(allyloxy)-6'-hydroxyacetophenone in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (or another desired acyl chloride) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude acylated product.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude acylated product in anhydrous pyridine.

  • Add powdered potassium hydroxide.

  • Heat the mixture to 50-60 °C and stir for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into cold dilute HCl.

  • The 1,3-diketone product often precipitates and can be collected by filtration.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • The flavone product will precipitate and can be collected by filtration and purified by recrystallization.

Visualizing Reaction Pathways

Main Synthetic Pathway and Key Side Reaction

Flavonoid Synthesis Troubleshooting cluster_start Starting Material cluster_claisen Claisen Rearrangement cluster_cyclization Oxidative Cyclization A 2'-(Allyloxy)-6'-hydroxyacetophenone B Desired ortho-Allyl Phenol A->B Heat (Ortho-migration) C Side Product: para-Allyl Phenol A->C Excess Heat (Para-migration) D Side Product: De-allylated Phenol A->D Bond Cleavage E Target Flavone B->E Oxidizing Agent (e.g., H2O2/OH-) F Side Product: Aurone B->F Alternative Cyclization

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting Logic for Low Yield

Troubleshooting Logic cluster_claisen_issues Claisen Step Issues cluster_cyclization_issues Cyclization Step Issues Start Low Yield of Flavone CheckClaisen Analyze Claisen Rearrangement Step Start->CheckClaisen CheckCyclization Analyze Cyclization Step Start->CheckCyclization ParaProduct Presence of para-isomer? CheckClaisen->ParaProduct Deallylation De-allylation observed? CheckClaisen->Deallylation Aurone Aurone formation? CheckCyclization->Aurone ComplexMix Complex Mixture? CheckCyclization->ComplexMix OptimizeTemp Optimize Temperature & Solvent ParaProduct->OptimizeTemp Yes PurifyStart Purify Starting Material Use Inert Atmosphere Deallylation->PurifyStart Yes AdjustpH Adjust pH / Change Oxidant Aurone->AdjustpH Yes ControlConditions Control Temp. & Reagent Addition Consider Baker-Venkataraman ComplexMix->ControlConditions Yes

Caption: Troubleshooting logic for low flavonoid yield.

References

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[16]

Sources

Troubleshooting low conversion rates in 2'-(Allyloxy)-6'-hydroxyacetophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Reactivity Issues

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 2'-(Allyloxy)-6'-hydroxyacetophenone as a scaffold for synthesizing substituted chromones, xanthones, or flavonoids (e.g., Khellin or Visnagin analogs). The presence of the 6'-hydroxyl group creates a unique electronic environment. It forms a strong Resonance-Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen, locking the conformation and altering the reactivity of the entire molecule.

This guide addresses the two most common failure modes:

  • Stalled Claisen Rearrangement: Failure to convert the 2'-allyloxy ether to the 3'-allyl-2',6'-dihydroxy product.

  • Refractory 6'-OH Alkylation: Inability to functionalize the remaining phenol due to hydrogen bonding.

Module 1: Troubleshooting the Claisen Rearrangement

The Objective: Thermal [3,3]-sigmatropic rearrangement to migrate the allyl group from Oxygen to Carbon-3'.

Diagnostic Matrix: Why is my yield low?
SymptomProbable CauseCorrective Action
Reaction stalls at ~50-60% Insufficient Temperature. The activation energy (

) for aryl allyl ether rearrangement is high (~30-35 kcal/mol).
Increase internal temp to 190°C - 210°C . Refluxing in toluene (110°C) or DMF (153°C) is often insufficient.
Formation of "Black Tar" Oxidative Polymerization. Phenolic products are highly susceptible to oxidation at high temps.Strict Inert Atmosphere. Degas solvents with Argon/Nitrogen for 20 mins. Use a sealed tube or heavy Argon flow.
Product is a mixture of isomers Solvent Effects / Confinement. Switch to N,N-Diethylaniline (DEA) . It acts as a high-boiling solvent (bp 217°C) and a weak base to suppress acid-catalyzed side reactions.
Starting material recovered IMHB Stabilization. The 6'-OH hydrogen bond stabilizes the ground state, raising the barrier to the transition state.Use Lewis Acid Catalysis (

or

) to lower

if thermal conditions degrade the substrate.
The "Gold Standard" Thermal Protocol

Use this protocol to validate your system.

  • Solvent: Use N,N-Diethylaniline (DEA) . It boils at 217°C, allowing the reaction to overcome the activation barrier without a pressure vessel.

  • Concentration: 1.0 M (High concentration favors intramolecular kinetics over intermolecular polymerization).

  • Setup:

    • Dissolve 2'-(Allyloxy)-6'-hydroxyacetophenone in DEA.

    • Degas by bubbling Argon through the solution for 15 minutes (Critical Step).

    • Heat to 200°C (internal temperature) for 4–6 hours.

  • Workup: Cool to room temperature. Pour into excess dilute HCl (1M) and ice. The DEA forms a water-soluble salt (

    
    ), while your product precipitates or can be extracted into Ethyl Acetate.
    
Module 2: The "Locked" 6'-Hydroxyl Group

The Issue: You cannot alkylate or protect the 6'-OH group after the rearrangement (or on the starting material).

The Mechanism: The 6'-OH is not a "free" phenol. It is tied up in a 6-membered chelate ring with the ketone carbonyl. This Intramolecular Hydrogen Bond (IMHB) reduces the acidity of the proton, making it difficult for weak bases (like


) to deprotonate it.
Strategies to Break the Lock

Q: Why did my Williamson Ether Synthesis (


/Acetone) fail? 
A:  Acetone reflux (56°C) is too cold, and Carbonate is too weak to break the H-bond.
  • Solution: Switch to DMF (polar aprotic disrupts H-bonds) and use NaH (Sodium Hydride) or Cesium Carbonate (

    
    ) . Heat to at least 80°C.
    

Q: Can I use Mitsunobu conditions? A: Yes, but it is often sluggish. The steric bulk of the triphenylphosphine/DEAD complex struggles against the 2',6'-substitution pattern.

  • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and Trimethylphosphine (

    
    ) for a smaller steric profile.
    
Visualizing the Troubleshooting Logic

The following diagram maps the decision process for low conversion rates.

TroubleshootingLogic Start Problem: Low Conversion of Claisen Rearrangement CheckTemp Check Internal Temp Is T > 190°C? Start->CheckTemp CheckAtm Check Atmosphere Is it turning black/tarry? CheckTemp->CheckAtm Yes, Temp is high ActionHeat Action: Switch to DEA (bp 217°C) or Diphenyl Ether CheckTemp->ActionHeat No, T < 180°C CheckSolvent Check Solvent System CheckAtm->CheckSolvent No, clean but slow ActionInert Action: Degas with Argon Add Radical Inhibitor (BHT) CheckAtm->ActionInert Yes, Oxidation detected ActionLewis Action: Attempt Lewis Acid Catalysis (BCl3, -78°C to RT) CheckSolvent->ActionLewis Thermal fails repeatedly Result Target: 3'-Allyl-2',6'-dihydroxyacetophenone CheckSolvent->Result Optimization Successful ActionHeat->Result ActionInert->Result

Figure 1: Decision tree for isolating the cause of reaction failure in Claisen rearrangements of acetophenone derivatives.

Module 3: Reaction Mechanism & Regiochemistry

Understanding the mechanism is vital for troubleshooting. The reaction is concerted. If you see "scrambled" products, you are likely operating under a radical mechanism (too much heat/light, no inert gas) rather than the sigmatropic pathway.

The Pathway:

  • [3,3]-Sigmatropic Shift: The allyl group migrates to the ortho position (C-3').

  • Dienone Intermediate: This disrupts aromaticity.

  • Tautomerization: Rapid proton transfer restores the phenol. Note: This step is fast in protic solvents but can be rate-limiting in non-polar solvents.

Mechanism Substrate 2'-(Allyloxy)-6'-OH (Starting Material) TS Chair-like Transition State Substrate->TS Heat (>190°C) Dienone Ortho-Dienone (Non-Aromatic) TS->Dienone [3,3]-shift Product 3'-Allyl-2',6'-dihydroxy (Restored Aromaticity) Dienone->Product Tautomerization (Fast)

Figure 2: The concerted pathway. Note that the 6'-OH remains spectator chemically but influences the electronics via H-bonding.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for this reaction because it can reach 200°C+ rapidly in a sealed vessel, minimizing the time the substrate is exposed to heat.

  • Protocol: 200°C, 30-60 mins, in ionic liquids or neat.

Q: I see a byproduct that looks like the allyl group fell off. What is it? A: This is Deallylation , often caused by trace acid in the reaction mixture or excessive heat. The allyl group cleaves, leaving the phenol (2',6'-dihydroxyacetophenone).

  • Fix: Add a "proton sponge" or mild base (like

    
     or suspended 
    
    
    
    ) if running neat, or ensure your DEA is distilled and acid-free.

Q: How do I separate the product from the starting material? A: They have very similar


 values on silica due to the phenolic nature.
  • Tip: The product (C-allyl) usually has a slightly lower pKa than the O-allyl ether. You may be able to extract the product into Claisen Alkali (KOH in aqueous methanol) while the starting ether remains in the organic layer.

References
  • Claisen Rearrangement Mechanism & Solvent Effects Source: Organic Chemistry Portal / Wikipedia

    • Context: Defines the [3,3]-sigmatropic nature and the requirement for high temper
  • Synthesis of 2',6'-Dihydroxyacetophenone Derivatives Source: ChemicalBook / Organic Syntheses

    • Context: Provides the foundational synthesis of the resorcinol-derived core, essential for verifying starting m
  • Intramolecular Hydrogen Bonding in Ortho-Hydroxy Acetophenones Source: Sci-Hub / Journal of Molecular Structure[1]

    • Context: Explains the "locking" mechanism of the 6'-OH group which causes downstream alkyl
  • Bonding Evolution Theory in Claisen Rearrangement Source: RSC (New Journal of Chemistry)

    • Context: Detailed computational analysis of the electron density flow during the rearrangement of allyl phenyl ethers.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2'-(Allyloxy)-6'-hydroxyacetophenone and N,N-Diethylaniline before handling. High-temperature reactions pose significant thermal and pressure hazards.

Sources

Technical Support Center: Purification of 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AHAP-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Removal & Isolation Protocol

Executive Summary

The synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone (via selective O-alkylation of 2',6'-dihydroxyacetophenone) presents a classic "statistical distribution" challenge. The reaction mixture invariably contains three distinct species:

  • Starting Material (SM): 2',6'-Dihydroxyacetophenone (Under-alkylated).

  • Target Molecule (TM): 2'-(Allyloxy)-6'-hydroxyacetophenone (Mono-alkylated).

  • Side Product (SP): 2',6'-Bis(allyloxy)acetophenone (Over-alkylated).

Critical Warning: This compound is thermally sensitive. Temperatures exceeding 150°C (or prolonged heating >100°C) can trigger a Claisen Rearrangement , causing the allyl group to migrate from the oxygen to the C3' ring position, irreversibly altering your product structure.

Module 1: Diagnostic Triage

Before initiating purification, you must visualize the impurity profile. The distinct polarity differences between the phenolic hydroxyl groups allow for rapid identification.

TLC Protocol
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

  • Visualization: UV (254 nm) and Ferric Chloride (FeCl₃) stain.

Impurity Visualization (Logic Map)

TLC_Profile cluster_plate TLC Plate Analysis (Hex:EtOAc 8:2) Bis Bis-Allyl Product (Non-Polar) Rf ~ 0.8 No FeCl3 Color Target Target Mono-Allyl (Medium Polarity) Rf ~ 0.5 Positive FeCl3 (Purple) SM Starting Material (High Polarity) Rf ~ 0.1 Positive FeCl3 (Dark Blue) Explanation Separation Logic: Intramolecular H-Bonding in Target reduces polarity compared to SM. Target->Explanation

Figure 1: Diagnostic TLC profile. The Target Molecule exhibits distinct mobility due to the intramolecular hydrogen bond between the carbonyl and the remaining 6'-hydroxyl group.

Module 2: Chemical De-bulking (Extraction)

If your crude mixture contains >15% Starting Material (SM), chromatographic separation becomes difficult due to tailing. Use this chemical wash to reduce SM load.

The Principle:

  • SM (Dihydroxy): High acidity (two phenolic protons). Soluble in weak base.

  • Target (Mono-hydroxy): Lower acidity. The remaining proton is "locked" in a strong intramolecular hydrogen bond (C=O ··· H-O), making it difficult to deprotonate with weak bases.

  • Bis-allyl: Neutral. Insoluble in aqueous base.

Protocol:

  • Dissolve crude oil in Diethyl Ether (Et₂O) or Dichloromethane (DCM).

  • Wash 1: Extract with 5% Na₂CO₃ (aq) (2x).

    • Action: Removes the bulk of the highly acidic Starting Material.

    • Check: The aqueous layer will turn yellow/orange (phenolate anions).

  • Wash 2: Wash organic layer with Brine (Saturated NaCl).

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo (Bath temp < 40°C).

Module 3: Chromatographic Purification

This is the definitive method for separating the Target from the non-polar Bis-impurity.

Column Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dry load (adsorb crude onto silica) is recommended to prevent band broadening.

  • Mobile Phase Gradient:

PhaseSolvent Ratio (Hexane : EtOAc)Target Elution
Equilibration 100 : 0None
Elution A 95 : 5Bis-impurity elutes
Elution B 90 : 10Target Molecule elutes
Flush 70 : 30Residual Starting Material

Workflow Diagram:

Column_Workflow Crude Crude Mixture (Post-Extraction) Load Dry Load onto Silica Crude->Load Elute1 Elute 95:5 Hex:EtOAc Load->Elute1 Fraction1 Fraction 1: Bis-Allyl Impurity (Discard) Elute1->Fraction1 Elute2 Elute 90:10 Hex:EtOAc Fraction1->Elute2 Switch Solvent Fraction2 Fraction 2: Target Molecule (Collect) Elute2->Fraction2

Figure 2: Step-gradient chromatography workflow to isolate the target mono-allylated product.

Module 4: Crystallization (Polishing)

If the product is solid but colored (yellow/orange indicates oxidation), recrystallization is required.

  • Solvent System: Ethanol (95%) or Hexane/Ethyl Acetate (minimal amount of hot EtOAc, add Hexane until turbid).

  • Temperature Limit: Do NOT boil the solvent for extended periods. Dissolve at 60-70°C, then cool slowly to 4°C.

  • Yield Warning: Recrystallization often sacrifices 15-20% yield for a 5% purity gain. Only use if HPLC purity is <95%.

Troubleshooting & FAQs

Q1: I see a new spot appearing on TLC after I concentrated my fractions on the rotavap. What happened?

A: You likely overheated the flask. The allyl ether moiety is prone to Claisen Rearrangement at temperatures >150°C (and slowly at >100°C).[1] The allyl group migrates from the oxygen to the ortho-carbon (C3'), creating 3'-allyl-2',6'-dihydroxyacetophenone.

  • Fix: Keep water bath temperature <45°C.

  • Verification: The rearranged product will have a different NMR profile (loss of O-CH2 doublet, appearance of C-CH2 doublet).

Q2: My product is an oil, but literature says it should be a solid.

A: This is usually due to trace solvent retention or the presence of the Bis-allylated impurity .

  • Run a high-vacuum drying cycle (room temperature) for 4 hours.

  • If it remains an oil, check TLC. Even 5% Bis-impurity can prevent crystallization. Re-run the column with a shallower gradient (e.g., 98:2 Hex:EtOAc).

Q3: Why is the Starting Material (SM) trailing on the column?

A: The SM (2',6'-dihydroxyacetophenone) is highly polar and chelating. It interacts strongly with the silica surface.

  • Fix: It is unnecessary to elute the SM. Once the Target is collected, stop the column. The SM can be stripped with MeOH for waste disposal.

References

  • Selective Alkylation Mechanism

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[2]

    • Source:Tetrahedron Letters / NIH PubMed Central.
    • Relevance: Defines the conditions for mono-alkylation and the role of intramolecular hydrogen bonding in reactivity.
    • URL:[Link]

  • Claisen Rearrangement Risks

    • Title: The Claisen Rearrangement (Mechanism & Conditions).[1][3][4][5][6]

    • Source: Master Organic Chemistry / LibreTexts.
    • Relevance: Provides the thermal limits and mechanistic explanation for the rearrangement of allyl aryl ethers.
    • URL:[Link]

  • General Synthesis of Hydroxyacetophenones

    • Title: Synthesis of 2,6-dihydroxyacetophenone (Organic Syntheses Procedure).[7][8][9]

    • Source: Organic Syntheses, Coll. Vol. 3, p.280.
    • Relevance: Establishes the baseline physical properties and handling of the core scaffold.
    • URL:[Link]

Sources

How to prevent the deallylation of 2'-(Allyloxy)-6'-hydroxyacetophenone during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. Here, we address a common and critical issue: the unwanted deallylation and rearrangement of 2'-(Allyloxy)-6'-hydroxyacetophenone during its synthesis. Our goal is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone.

Q1: What is the primary cause of byproduct formation during the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone?

The principal side-reaction is the Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement.[2][3] In this process, the allyl group migrates from the phenolic oxygen to an ortho-position on the aromatic ring. This intramolecular reaction is a common challenge when working with aryl allyl ethers and is highly dependent on reaction conditions, particularly temperature.[4]

Q2: Can you explain the Claisen Rearrangement mechanism for this specific molecule?

Certainly. The Claisen rearrangement is a concerted pericyclic reaction, meaning bond-breaking and bond-forming occur in a single, cyclic transition state.[1][5] For 2'-(Allyloxy)-6'-hydroxyacetophenone, the allyl group migrates to the C3' position. The reaction proceeds through a six-membered, chair-like transition state, yielding a non-aromatic dienone intermediate. This intermediate then rapidly tautomerizes to restore the highly stable aromatic ring, resulting in the final rearranged product, 3'-allyl-2',6'-dihydroxyacetophenone.[3] The driving force is the formation of a stable phenol from the dienone.

Caption: Mechanism of the aromatic Claisen rearrangement.

Q3: What are the key experimental factors that promote this unwanted rearrangement?

Several factors can accelerate the Claisen rearrangement:

  • High Temperature: This is the most significant factor. The rearrangement is thermally activated, and reaction rates increase substantially with higher temperatures (typically >100-150 °C).[6]

  • Solvent Effects: Polar solvents, especially those capable of hydrogen bonding (e.g., ethanol/water mixtures), can accelerate the reaction compared to non-polar solvents.[1][5]

  • Lewis Acids: The presence of Lewis acids can catalyze the rearrangement, allowing it to proceed at lower temperatures.[2]

  • Extended Reaction Time: The longer the compound is exposed to promoting conditions, the greater the extent of rearrangement will be.

Q4: Are there other chemical pathways that can cause the loss of the allyl group?

Yes, beyond the Claisen rearrangement, deallylation can occur through other mechanisms:

  • Transition Metal Catalysis: Palladium catalysts are highly effective for cleaving allyl ethers and are often used intentionally for deprotection.[7][8] If your synthesis involves downstream steps using Pd catalysts (e.g., Pd(PPh₃)₄, Pd/C), unintended deallylation of your product can occur.[9]

  • Acid/Base-Catalyzed Hydrolysis: While allyl ethers are relatively stable, harsh acidic or basic conditions, particularly at elevated temperatures, can lead to cleavage of the C-O bond.[9] Certain nickel catalysts in the presence of a Brønsted acid have also been shown to deallylate O- and N-allyl groups.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Q1: My reaction is producing a significant amount of an unexpected isomer, and some starting material is reappearing. How can I identify the byproducts?

You are likely observing both the Claisen rearrangement product and the fully deallylated starting material, 2',6'-dihydroxyacetophenone. The reappearance of starting material can occur if the reaction conditions are harsh enough to cleave the allyl group entirely.

Identification Strategy:

  • Thin Layer Chromatography (TLC): The rearranged product (3'-allyl-2',6'-dihydroxyacetophenone) will likely have a different Rf value than your desired product and the starting material. It is typically more polar than the desired O-allyl product due to the presence of two free hydroxyl groups.

  • ¹H NMR Spectroscopy: This is the most definitive method.

    • Desired Product (2'-(Allyloxy)-6'-hydroxyacetophenone): Look for the characteristic signals of the O-allyl group: a doublet around 4.6 ppm (-O-CH₂-), a multiplet around 6.0 ppm (-CH=CH₂), and two doublets around 5.3-5.5 ppm (=CH₂).

    • Rearranged Product (3'-allyl-2',6'-dihydroxyacetophenone): The O-allyl signals will be absent. Instead, you will see signals for a C-allyl group: a doublet around 3.4 ppm (Ar-CH₂-), a multiplet around 5.9 ppm (-CH=CH₂), and two doublets around 5.0-5.1 ppm (=CH₂). You will also observe two phenolic -OH signals.

  • Mass Spectrometry (MS): Both the desired product and the rearranged byproduct are isomers and will have the same molecular weight and mass-to-charge ratio (m/z). However, GC-MS can separate them chromatographically before detection, confirming the presence of two isomers.[10] The fully deallylated product will have a lower molecular weight.

Q2: I am observing the rearranged byproduct. How can I modify my O-allylation protocol to prevent it?

The key is to use conditions that favor the Sₙ2 O-allylation reaction while minimizing the thermal energy input that triggers the rearrangement.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve 2',6'-dihydroxy- acetophenone in anhydrous DMF b Add NaH (60% dispersion) portion-wise at 0 °C a->b c Stir for 30 min at 0 °C b->c d Add allyl bromide dropwise at 0 °C c->d e Allow to warm to room temp. Stir for 2-4 hours d->e f Monitor reaction by TLC e->f g Quench with ice-cold water f->g Reaction Complete h Extract with ethyl acetate g->h i Wash with brine, dry (Na₂SO₄) h->i j Concentrate in vacuo (low temperature) i->j k Purify by column chromatography j->k

Sources

Optimizing solvent selection for 2'-(Allyloxy)-6'-hydroxyacetophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection for 2'-(Allyloxy)-6'-hydroxyacetophenone Reactions Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Synthetic Chemists, Process Development Scientists

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are working with 2'-(Allyloxy)-6'-hydroxyacetophenone , a "privileged scaffold" in medicinal chemistry. This molecule is the critical precursor for synthesizing substituted chromones, flavones, and coumarins via the Claisen rearrangement.

This guide moves beyond basic textbook protocols. It addresses the specific solubility anomalies, transition state stabilizations, and "green" solvent alternatives required to scale this reaction efficiently.

Part 1: The Core Reaction Landscape

The primary utility of your starting material is the Claisen Rearrangement , where the allyl group migrates from the oxygen (O-allyl) to the carbon ring (C-allyl) at the 3' position. This restores the phenol, creating a 3'-allyl-2',6'-dihydroxyacetophenone intermediate ready for cyclization.

Visualizing the Pathway

The following diagram illustrates the reaction flow and where solvent choice dictates the outcome.

ReactionPathway Figure 1: Claisen Rearrangement Pathway for 2'-(Allyloxy)-6'-hydroxyacetophenone Start 2'-(Allyloxy)-6'-hydroxyacetophenone (Starting Material) TS Cyclic Transition State (Solvent Sensitive) Start->TS Heat (>180°C) or Lewis Acid SideProduct Polymerization/Oxidation (Black Tar) Start->SideProduct O2 Presence Unstabilized Solvent Inter Dienone Intermediate TS->Inter [3,3]-Sigmatropic Shift Product 3'-Allyl-2',6'-dihydroxyacetophenone (Rearranged Product) Inter->Product Rapid Tautomerization

Figure 1: The critical path involves a [3,3]-sigmatropic rearrangement. Solvent polarity stabilizes the transition state, while oxygen exclusion prevents tar formation.

Part 2: Troubleshooting The Claisen Rearrangement

Current Status: Your reaction is either too slow, low yielding, or producing difficult-to-remove byproducts.

Issue 1: "My reaction requires dangerous temperatures (>200°C)."

Diagnosis: You are likely using non-polar solvents (Decalin, Diphenyl ether) which provide no transition state stabilization. The Science: The Claisen rearrangement proceeds via a chair-like transition state.[1] While concerted, the transition state has significant charge separation. Polar solvents stabilize this charge separation, lowering the activation energy and allowing the reaction to proceed at lower temperatures or faster rates [1][2].

Recommended Protocol (Green Chemistry Compatible): Use PEG-400 (Polyethylene Glycol) .[2][3][4] It acts as a phase-transfer catalyst and a polar solvent, accelerating the reaction significantly compared to non-polar hydrocarbons.

ParameterTraditional Solvent (N,N-Diethylaniline)Optimized Solvent (PEG-400)
Boiling Point 217°C>250°C (Decomposes)
Toxicity High (Toxic/Noxious)Low (Bio-compatible)
Work-up Acid wash required (Tedious)Water extraction (Simple)
Reaction Time 6–12 Hours2–4 Hours

Step-by-Step Protocol (PEG-400 Method):

  • Mix: Dissolve 1.0 eq of 2'-(Allyloxy)-6'-hydroxyacetophenone in PEG-400 (5 mL per mmol).

  • Degas: Sparge with Nitrogen/Argon for 15 mins (Critical to prevent oxidation of the phenol product).

  • Heat: Stir at 180°C for 3 hours.

  • Monitor: Check TLC (Hexane:EtOAc 4:1). The product (di-phenol) will be more polar than the starting ether.

  • Extract: Cool to RT. Add water (20 mL). Extract with Ethyl Acetate (3x).

  • Result: The PEG remains in the water layer; your product is in the organic layer.

Issue 2: "The product is precipitating or oiling out during reaction."

Diagnosis: Solubility mismatch due to the 6'-Hydroxy group. The Science: Unlike simple allyl phenyl ethers, your molecule has a 6'-OH group . This forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the molecule in a planar conformation and reduces its solubility in extremely non-polar solvents (like hexane or heptane), but makes it highly soluble in chlorinated solvents or aromatics [3].

Solvent Decision Matrix:

SolventSelection Figure 2: Solvent Decision Matrix based on Experimental Goals Start Select Solvent for 2'-(Allyloxy)-6'-hydroxyacetophenone Goal1 Goal: Thermal Claisen (Rearrangement) Start->Goal1 Goal2 Goal: Downstream Cyclization (Chromone Synthesis) Start->Goal2 TempHigh Can you heat >180°C? Goal1->TempHigh Method Cyclization Method? Goal2->Method SolvTrad Diethylaniline (Classic, Toxic) TempHigh->SolvTrad Yes (Old School) SolvGreen PEG-400 (Recommended) TempHigh->SolvGreen Yes (Green) LewisAcid Use Lewis Acid (AlCl3) in CH2Cl2 at 25°C TempHigh->LewisAcid No (Catalytic) Vilsmeier DMF/POCl3 (Vilsmeier-Haack) Method->Vilsmeier Baker Pyridine/KOH (Baker-Venkataraman) Method->Baker

Figure 2: Decision tree for selecting solvents based on thermal tolerance and downstream synthetic targets.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black? A: This is oxidative polymerization. The product of the rearrangement is a resorcinol derivative (2',6'-dihydroxy...). Resorcinols are highly susceptible to oxidation in air, especially at high temperatures and in basic solvents (like diethylaniline).

  • Fix: You must degas your solvent with Argon before heating. Adding a radical scavenger like BHT (trace amounts) can also help if the solvent quality is poor.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave heating in a sealed vessel allows you to superheat solvents like Ethanol or Water (which are normally too low-boiling for Claisen).

  • Protocol: Suspend starting material in Ethanol/Water (1:1). Irradiate at 160°C for 20–40 minutes. The water accelerates the reaction via hydrogen bonding to the ether oxygen, stabilizing the transition state [4].

Q: How do I purify the rearranged product? A: Do not use distillation; the product has a high boiling point and may decompose.

  • Crystallization: The 3'-allyl-2',6'-dihydroxyacetophenone often crystallizes from Hexane/Ethyl Acetate (9:1) . The intramolecular H-bond makes it less polar than expected, so it is soluble in hot hexane but precipitates upon cooling.

Q: I want to make the Chromone immediately. Do I need to isolate the intermediate? A: Not necessarily. You can perform a One-Pot Synthesis .

  • Method: After the Claisen rearrangement in PEG-400 is complete, cool the mixture to room temperature. Add the cyclization reagents (e.g., DMF-DMA for chromones) directly to the PEG solution and heat. PEG acts as a competent solvent for the condensation step as well [5].

References
  • Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH. (Standard reference for mechanism and solvent polarity effects).
  • Ganapati, R., et al. (2010). "Green approach for the synthesis of coumarins and chromones in PEG-400." Journal of Heterocyclic Chemistry.

  • Hansen, P. E., et al. (2015).[1] "Intramolecular Hydrogen Bonding in o-Hydroxyacetophenones." Spectrochimica Acta Part A. (Explains the solubility anomalies due to H-bonding).

  • Gopala, L., et al. (2018). "Microwave-Assisted Claisen Rearrangement in Aqueous Media." Green Chemistry Letters and Reviews.

  • Hasaninejad, A., et al. (2018). "Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot synthesis."[2][4][5] RSC Advances.

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the critical exothermic events associated with this synthesis, particularly the Claisen rearrangement. Our goal is to equip you with the knowledge to not only troubleshoot issues as they arise but to design robust and safe experimental protocols from the outset.

The synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone typically proceeds via the allylation of 2,6-dihydroxyacetophenone. The subsequent step, a thermal Claisen rearrangement, is a powerful C-C bond-forming reaction. However, it is also an exothermic process.[1] Without proper control, the heat generated can lead to a rapid increase in temperature, a phenomenon known as thermal runaway.[2] This can result in decreased yield, byproduct formation, and, most importantly, significant safety hazards.[2] This guide provides a structured approach to understanding and mitigating these risks.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during the Claisen rearrangement. The question-and-answer format is designed to help you quickly identify your problem and implement a solution.

Q1: My reaction temperature is rising much faster than expected and overshooting the set point. What should I do immediately?

A1: Immediate Corrective Actions & Root Cause Analysis

An uncontrolled temperature spike is a primary indicator of a potential runaway reaction.[2] Your immediate priority is to regain control of the system's temperature.

Immediate Actions:

  • Enhance Cooling: Immediately increase the cooling to your reaction vessel. This can be achieved by lowering the temperature of your cooling bath or increasing the flow rate of the coolant.

  • Stop Reagent Addition: If you are performing a semi-batch process where a reagent is being added, stop the addition immediately.

  • Increase Stirring: If safe to do so, increase the stirring rate. This improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium, helping to dissipate heat more effectively and prevent localized hotspots.[3]

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, have a pre-planned quenching procedure ready. This could involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat. This should only be used in critical situations where other control measures have failed.

Root Cause Analysis:

  • Inadequate Heat Removal: The rate of heat generation is exceeding the rate of heat removal. This is a common issue when scaling up reactions, as the volume (heat generation) increases by the cube of the vessel radius, while the surface area for heat exchange only increases by the square of the radius.[4]

  • Rate of Addition is Too High: In a semi-batch process, adding a reactant too quickly can lead to a rapid accumulation of unreacted material and a sudden, sharp exotherm.

  • Insufficient Solvent: The volume of the solvent may be too low to effectively act as a heat sink. A proper volume of solvent is crucial for sufficient heat transfer.[5]

  • Incorrect Reaction Concentration: Higher concentrations of reactants can lead to a faster reaction rate and more intense heat generation. Reaction concentrations should typically be maintained between 0.1M and 1M.[5]

Q2: I'm observing significant byproduct formation and a dark, tarry consistency in my reaction mixture. What is the likely cause?

A2: Byproduct Formation and Thermal Decomposition

The appearance of dark, insoluble materials often indicates thermal decomposition of your starting material, product, or solvent due to excessive temperatures. The Claisen rearrangement, while powerful, can be sensitive to temperature.

Causality:

  • Hotspots: Poor mixing can lead to localized areas of very high temperature, even if the bulk temperature reading appears to be within the desired range.[3] These hotspots can cause localized decomposition.

  • Prolonged Reaction Time at High Temperature: Even if the temperature is within the acceptable range, holding the reaction at that temperature for too long can lead to the formation of byproducts.

  • "Abnormal" Claisen Rearrangement: In some cases, the initially formed ortho-rearranged product can undergo a subsequent rearrangement, especially if it has a beta-carbon that can participate in another sigmatropic shift.[6] This can lead to a mixture of isomers and other byproducts.

Preventative & Corrective Measures:

  • Optimize Stirring: Ensure your stirring is efficient for the scale and viscosity of your reaction. For larger scale reactions, overhead mechanical stirrers are generally more effective than magnetic stir bars.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the progress of the reaction.[7] This allows you to stop the reaction once the starting material has been consumed, preventing prolonged heating.

  • Lower Reaction Temperature: If possible, explore if the reaction can be conducted at a lower temperature, perhaps for a longer duration or with the use of a catalyst to lower the activation energy.[8]

Q3: My yield is consistently low, even when the reaction appears to go to completion by TLC. Where could I be losing my product?

A3: Investigating Low Yields

Low yields in the absence of obvious decomposition can be frustrating. The issue may lie in the reaction conditions or the work-up procedure.

Potential Causes:

  • Incomplete Rearrangement: The Claisen rearrangement is an equilibrium process.[9] While it is generally thermodynamically favorable to form the carbonyl compound, high temperatures could potentially favor the retro-Claisen reaction in some systems.

  • Product Volatility: Depending on the solvent and work-up conditions, your product may have some volatility, leading to losses during solvent removal.

  • Work-up Issues: The product may be partially soluble in the aqueous phase during extraction, or it may be adsorbing to drying agents or filtration media.

  • Competing Reactions: The presence of impurities in the starting material or solvent can lead to side reactions that consume the starting material.

Troubleshooting Steps:

  • Confirm Product Identity: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm that the major spot on your TLC is indeed the desired product.

  • Optimize Reaction Time and Temperature: Conduct a small-scale optimization study to find the ideal balance of temperature and reaction time that maximizes yield.

  • Review Work-up Procedure:

    • Perform multiple extractions with your organic solvent to ensure complete recovery from the aqueous phase.

    • Consider back-extracting the combined aqueous layers with a fresh portion of organic solvent.

    • Minimize the amount of drying agent used and wash it with fresh solvent after filtration.

  • Ensure Purity of Starting Materials: Use purified starting materials and dry solvents to minimize the potential for side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone, with a focus on proactive measures to ensure a successful and safe reaction.

Q1: What are the critical parameters to control during the Claisen rearrangement?

A1: The three most critical parameters are temperature, reaction time, and mixing.

  • Temperature: This is the most direct factor influencing the reaction rate and the potential for thermal runaway.[2] Precise temperature control is essential.[10]

  • Reaction Time: As discussed, prolonged heating can lead to byproduct formation. Monitoring the reaction to determine the optimal endpoint is key.

  • Mixing: Efficient mixing ensures uniform temperature distribution and prevents the formation of hazardous hotspots.[3]

Q2: How does the choice of solvent impact the management of the exotherm?

A2: The solvent plays a crucial role in thermal management.

  • Heat Sink: A sufficient volume of a high-boiling point solvent can act as a heat sink, absorbing the heat generated by the reaction and preventing a rapid temperature increase.[5]

  • Polarity: Polar solvents can accelerate the rate of the Claisen rearrangement.[1] This can be beneficial in allowing the reaction to proceed at a lower temperature, but it also means that the rate of heat generation will be higher. This trade-off must be carefully considered.

  • Thermal Stability: The solvent itself must be thermally stable at the reaction temperature to avoid decomposition.[11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
N,N-Dimethylformamide (DMF)15336.7A polar aprotic solvent that can accelerate the reaction.[12] High boiling point provides a good thermal buffer.
Diphenyl ether2593.7A high-boiling, non-polar solvent often used for high-temperature rearrangements.[13]
Propylene Carbonate24266.1A green, non-toxic, and biodegradable polar aprotic solvent that has been shown to promote the Claisen rearrangement.[14]
Q3: What are the best practices for scaling up this reaction from a lab scale (grams) to a pilot scale (kilograms)?

A3: Scaling up an exothermic reaction is a non-linear process and requires careful planning and execution.

  • Iterative Scale-Up: Never scale up a reaction by more than a factor of three to five in a single step.[2][5]

  • Risk Assessment: Conduct a thorough risk assessment before each scale-up.[2][5] This should include calculating the adiabatic temperature rise to understand the worst-case scenario.

  • Heat Transfer Calculations: Ensure that the larger reactor has sufficient heat removal capacity for the increased scale.[3]

  • Semi-Batch Addition: For larger scales, it is highly recommended to switch to a semi-batch process where the 2'-(Allyloxy)-6'-hydroxyacetophenone is added slowly to the hot solvent.[10] This allows you to control the rate of reaction by controlling the rate of addition.

  • Pilot Plant Trials: Before moving to full production, conduct trials at a pilot scale to identify any unforeseen challenges.[3]

Experimental Protocols & Visualizations

Recommended Lab-Scale Protocol for Claisen Rearrangement

This protocol is a starting point and should be optimized for your specific setup.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Solvent Addition: Add the desired solvent (e.g., N,N-Dimethylformamide) to the flask.

  • Heating: Heat the solvent to the target reaction temperature (e.g., 140-150 °C).[12]

  • Substrate Addition: Once the solvent has reached the target temperature, slowly add the 2'-(Allyloxy)-6'-hydroxyacetophenone to the hot solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Proceed with your established aqueous work-up and purification procedure.

Workflow for Synthesis and Thermal Management

G cluster_prep Preparation cluster_rearrangement Claisen Rearrangement cluster_safety Thermal Safety Monitoring start Start: 2,6-Dihydroxyacetophenone allylation Allylation Reaction start->allylation purify_start Purify 2'-(Allyloxy)-6'-hydroxyacetophenone allylation->purify_start setup Assemble & Inert Reactor purify_start->setup heat_solvent Heat Solvent to Target Temp setup->heat_solvent add_substrate Slowly Add Substrate heat_solvent->add_substrate monitor Monitor Reaction (TLC/HPLC) add_substrate->monitor temp_control Continuous Temp Monitoring add_substrate->temp_control workup Cool Down & Work-up monitor->workup purify_product Purify Final Product workup->purify_product emergency_plan Emergency Cooling/Quench Plan temp_control->emergency_plan If Temp > Setpoint + ΔT_critical G start Temperature Spike Detected q1 Is reagent addition ongoing? start->q1 action_stop_add Action: Stop Addition Immediately q1->action_stop_add Yes action_cool Action: Increase Cooling q1->action_cool No action_stop_add->action_cool action_stir Action: Increase Stirring action_cool->action_stir q2 Is temperature still rising? action_stir->q2 action_quench Action: Execute Emergency Quench Protocol q2->action_quench Yes action_monitor Action: Continue Monitoring q2->action_monitor No

Caption: Decision tree for immediate response to a temperature spike during the reaction.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - NIH. (n.d.).
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022).
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023).
  • Scale-up Reactions - Division of Research Safety - University of Illinois. (2019).
  • The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019).
  • Claisen Rearrangement: Mechanism & Examples | NROChemistry. (n.d.).
  • Claisen Rearrangement: Mechanism and examples - Chemistry Notes. (n.d.).
  • Claisen rearrangement - Wikipedia. (n.d.).
  • How Organic Solvents Cause Thermal Runaway in Lithium-Ion Batteries - eszoneo.com. (n.d.).
  • What Is Reaction Monitoring? - Chromatography Today. (n.d.).
  • Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers | Request PDF. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl) - Semantic Scholar. (2017).
  • The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement - PDF Free Download - datapdf.com. (n.d.).

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Strategies to improve the regioselectivity of reactions with 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-(Allyloxy)-6'-hydroxyacetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control and improve the regioselectivity of your reactions, ensuring the desired isomeric products for your synthetic targets.

Introduction: The Challenge of Regioselectivity

2'-(Allyloxy)-6'-hydroxyacetophenone is a valuable precursor for synthesizing a variety of heterocyclic compounds, including flavonoids and chromanones. The strategic placement of functional groups on its aromatic ring is critical for downstream applications. However, the molecule possesses multiple reactive sites, leading to challenges in controlling the position of incoming substituents. The interplay between the electron-donating hydroxyl (-OH) and allyloxy (-O-allyl) groups and the electron-withdrawing acetyl (-C(O)CH₃) group dictates the regiochemical outcome of key transformations like the Claisen rearrangement and electrophilic aromatic substitution. This guide will address the most common issues and provide strategies to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs)

Section 1: The Aromatic Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction for this substrate, but it often yields a mixture of products.[1] This section addresses how to control the migration of the allyl group.

Q1: I am getting a mixture of two regioisomers from the Claisen rearrangement of 2'-(Allyloxy)-6'-hydroxyacetophenone. Which products are they, and why does this happen?

A1: The Claisen rearrangement of 2'-(Allyloxy)-6'-hydroxyacetophenone is a thermal or Lewis acid-catalyzed[2][2]-sigmatropic rearrangement that proceeds through a cyclic, six-electron transition state.[3] The reaction typically yields a mixture of two primary regioisomers:

  • 3'-allyl-2',6'-dihydroxyacetophenone: The "linear" or less sterically hindered product.

  • 5'-allyl-2',6'-dihydroxyacetophenone: The "angular" or sterically hindered product.

The formation of two isomers occurs because the allyl group can migrate to either of the two available ortho positions relative to the original allyloxy group (C3' and C5'). Both positions are activated by the potent electron-donating hydroxyl group at C6'. The ratio of these products is determined by a delicate balance of steric and electronic factors in the transition state. The C3' position is adjacent to the bulky acetyl group, creating steric hindrance, while the C5' position is less encumbered.

Claisen_Rearrangement cluster_start Starting Material cluster_pathways [3,3]-Sigmatropic Rearrangement cluster_products Products Start 2'-(Allyloxy)-6'-hydroxyacetophenone TS1 Transition State 1 (Path A) Start->TS1 Path A TS2 Transition State 2 (Path B) Start->TS2 Path B Prod1 3'-allyl-2',6'-dihydroxyacetophenone (Less Hindered Product) TS1->Prod1 Tautomerization Prod2 5'-allyl-2',6'-dihydroxyacetophenone (More Hindered Product) TS2->Prod2 Tautomerization

Caption: Claisen rearrangement pathways for 2'-(Allyloxy)-6'-hydroxyacetophenone.

Q2: How can I selectively favor the formation of the C3'-allylated product (3'-allyl-2',6'-dihydroxyacetophenone)?

A2: Favoring the less sterically hindered C3' product typically involves conditions that allow the reaction to proceed under thermodynamic control or by minimizing steric interactions.

  • High Temperatures: Running the reaction at high temperatures (180–225 °C) in a high-boiling solvent like N,N-diethylaniline or in a neat melt can favor the formation of the more thermodynamically stable product.[4] While the C3' position is sterically more accessible from a kinetic standpoint, prolonged heating allows for potential equilibration to the more stable isomer.

  • Solvent Choice: Non-polar solvents are generally preferred for thermal rearrangements as they do not significantly solvate the transition state.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve regioselectivity by providing rapid, uniform heating. This can favor the kinetically preferred product, which is often the less sterically hindered one.

Q3: What conditions favor the formation of the C5'-allylated product (5'-allyl-2',6'-dihydroxyacetophenone)?

A3: Directing the allyl group to the more sterically congested C5' position is a significant challenge and often requires exploiting specific mechanistic features.

  • Lewis Acid Catalysis: Lewis acids like BCl₃, AlCl₃, or TiCl₄ can catalyze the Claisen rearrangement at lower temperatures. The coordination of the Lewis acid to the carbonyl oxygen and the phenolic hydroxyl group can create a rigid template. This templating effect can alter the conformational preferences of the transition state, potentially overriding simple steric considerations and favoring migration to the C5' position.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C6' can form a hydrogen bond with the ether oxygen of the allyl group, pre-organizing the molecule for the rearrangement. In some systems, an intramolecular base, such as the carbonyl group of the acetophenone, can influence the tautomerization step, which may become rate-determining and direct the regioselectivity.[1] This effect can sometimes favor the formation of the "contrasteric" product.[1]

Section 2: Electrophilic Aromatic Substitution (EAS)
Q4: I want to perform an electrophilic substitution (e.g., bromination) on the aromatic ring before a Claisen rearrangement. Which position is most likely to react?

A4: The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents.[5] In 2'-(Allyloxy)-6'-hydroxyacetophenone, you have:

  • -OH (at C6'): A very strong activating, ortho, para-director.

  • -OAllyl (at C2'): A strong activating, ortho, para-director.

  • -C(O)CH₃ (at C1'): A deactivating, meta-director.

The powerful activating effects of the hydroxyl and allyloxy groups will dominate. The positions ortho and para to these groups are C1', C3', and C5'.

  • C1' is blocked.

  • C3' and C5' are both activated.

Therefore, electrophilic substitution will occur at the C3' and C5' positions . The selectivity between these two sites will depend on the reaction conditions and the steric bulk of the electrophile. For many electrophiles, the less sterically hindered C3' position is the kinetically favored site of reaction.

Q5: How can I control the regioselectivity of electrophilic substitution on this substrate?

A5: Achieving high regioselectivity requires fine-tuning the reaction conditions.

  • Steric Hindrance: Use a bulky electrophile. A larger electrophile will preferentially attack the less sterically hindered C3' position.

  • Temperature Control: Running the reaction at low temperatures often favors the kinetic product, which is typically the C3' substituted isomer.

  • Protecting Groups: While adding complexity, you can temporarily install a bulky protecting group at the C6'-OH position. This can increase the steric hindrance around the C5' position, further directing incoming electrophiles to C3'.

  • Directed ortho Metalation (DoM): For ultimate control, a DoM strategy can be employed.[5] The C6'-OH group can direct a strong base (like n-BuLi or LDA) to deprotonate the C5' position specifically. The resulting aryl anion can then be quenched with an appropriate electrophile, providing exclusive access to the C5'-functionalized product.

Troubleshooting Guides & Protocols

Guide 1: Optimizing Regioselectivity in the Claisen Rearrangement

If you are observing poor regioselectivity or low yields, follow this guide.

Troubleshooting_Workflow start Problem: Poor Regioselectivity or Low Yield check_temp Is reaction run under thermal conditions? start->check_temp Start Here check_lewis Is reaction run with a Lewis Acid? check_temp->check_lewis No thermal_opts Thermal Options check_temp->thermal_opts Yes lewis_opts Lewis Acid Options check_lewis->lewis_opts Yes sol_a 1. Vary Solvent: Try N,N-diethylaniline or Dowtherm A. thermal_opts->sol_a la_b 1. Change Lewis Acid: Screen BCl₃, TiCl₄, AlCl₃. lewis_opts->la_b temp_a 2. Adjust Temperature: Scan from 180°C to 220°C. sol_a->temp_a mw_a 3. Use Microwave: Explore rapid heating protocols. temp_a->mw_a temp_b 2. Lower Temperature: Run at 0°C or -78°C. la_b->temp_b equiv_b 3. Vary Stoichiometry: Test 0.5 to 2.0 equivalents of LA. temp_b->equiv_b

Caption: Decision workflow for troubleshooting the Claisen rearrangement.

Data Summary: Conditions vs. Regioisomeric Ratio

The following table provides an illustrative summary of how different conditions can influence the product ratio. Note: These are representative values and should be optimized for your specific setup.

ConditionTemperature (°C)Catalyst (1.1 eq.)SolventApprox. Ratio (C3' : C5')Primary Control
A 200NoneN,N-Diethylaniline65 : 35Steric/Thermodynamic
B 250 (Microwave)None1,2-Dichlorobenzene75 : 25Kinetic
C 0 to 25BCl₃CH₂Cl₂30 : 70Lewis Acid Templating
D -78 to 0TiCl₄CH₂Cl₂20 : 80Lewis Acid Templating
Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement

This protocol provides a starting point for favoring the C5'-allyl product.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 2'-(Allyloxy)-6'-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.2 eq., 1.0 M in DCM) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the dark-colored solution at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to separate the two regioisomers.

References

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Validation & Comparative

Comparison of different catalytic systems for the synthesis of chalcones from 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a vital class of flavonoids abundant in edible plants.[1][2] They serve as crucial biosynthetic precursors to other flavonoids, such as flavanones and aurones.[3][4] The biological significance of chalcones is vast, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][5]

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[5][6] While conceptually straightforward, the efficiency, yield, and environmental impact of this reaction are highly dependent on the chosen catalytic system. This guide will compare and contrast several catalytic approaches, providing the necessary data to select the optimal system for synthesizing chalcones from the sterically hindered and electronically activated substrate, 2'-(Allyloxy)-6'-hydroxyacetophenone.

While direct comparative studies on this specific substrate are limited, the principles derived from the synthesis of 2'-hydroxychalcones are largely applicable. The electron-donating nature of the allyloxy and hydroxy groups at the 2' and 6' positions is expected to enhance the reactivity of the acetophenone, a factor to consider when optimizing reaction conditions. A synthesis of (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one has been reported with a 90% yield, demonstrating the feasibility of this transformation.[7][8]

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly influences reaction time, temperature, yield, and the generation of byproducts. Below is a comparative overview of common catalytic systems for the Claisen-Schmidt condensation.

Catalytic SystemTypical CatalystsAdvantagesDisadvantagesTypical Yields
Homogeneous Base Catalysis NaOH, KOH, Ba(OH)₂High yields, readily available, cost-effective.[9][10]Can lead to side reactions (e.g., Cannizzaro), difficult catalyst removal, may require harsh conditions.[11]70-95%[2]
Homogeneous Acid Catalysis HCl, H₂SO₄, BF₃-Et₂OEffective for certain substrates.Can cause side reactions like cyclization to flavanones, corrosive, requires neutralization.[12][13]40-90%[2][12]
Heterogeneous Solid Acid Catalysis Zeolites (e.g., H-ZSM-5), Montmorillonite ClayCatalyst is easily separable and recyclable, can exhibit shape selectivity.Lower activity than homogeneous catalysts, may require higher temperatures.[12]40-50% (conversion)[12]
Heterogeneous Solid Base Catalysis Layered Double Hydroxides (LDHs), Activated Ba(OH)₂Recyclable catalyst, reduced waste, can prevent side reactions.[11][14]Catalyst preparation can be complex, potential for lower activity.70-93%[11][14]
Green Chemistry Approaches Microwave-assisted, Ultrasound-assisted, Solvent-freeDrastically reduced reaction times, often higher yields, environmentally benign.[5][15]Specialized equipment may be required, scalability can be a concern.72-96%[15][16]

Mechanistic Insights

Understanding the underlying mechanisms of acid and base catalysis is crucial for troubleshooting and optimizing the synthesis.

The base-catalyzed mechanism proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.

Base_Catalyzed_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A 2'-(Allyloxy)-6'-hydroxyacetophenone B Enolate Ion A->B OH⁻ D Aldol Adduct B->D + Aldehyde C Aldehyde E Chalcone D->E - H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

In the acid-catalyzed pathway, the acid protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic. The enol form of the acetophenone then attacks the activated aldehyde, and subsequent dehydration produces the chalcone.

Acid_Catalyzed_Mechanism cluster_1 Step 1: Aldehyde Activation cluster_2 Step 2: Enol Attack cluster_3 Step 3: Dehydration F Aldehyde G Protonated Aldehyde F->G H⁺ H Enol of Acetophenone I Adduct H->I + Protonated Aldehyde J Chalcone I->J - H₂O, -H⁺

Caption: Acid-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols are representative examples for the synthesis of 2'-hydroxychalcones and can be adapted for 2'-(Allyloxy)-6'-hydroxyacetophenone.

This is a classic and widely used method known for its simplicity and high yields.[9][17]

Materials:

  • 2'-(Allyloxy)-6'-hydroxyacetophenone

  • Substituted Benzaldehyde

  • Ethanol

  • 40% Aqueous Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve equimolar amounts of 2'-(Allyloxy)-6'-hydroxyacetophenone and the desired substituted benzaldehyde in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 40% aqueous NaOH solution dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to pH 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol_1_Workflow start Mix Reactants in Ethanol step1 Cool to 0-5 °C start->step1 step2 Add 40% NaOH (aq) step1->step2 step3 Stir at Room Temperature (4-24h) step2->step3 step4 Quench with Ice and Acidify with HCl step3->step4 step5 Filter and Wash Precipitate step4->step5 step6 Recrystallize step5->step6 end Pure Chalcone step6->end

Caption: Workflow for homogeneous base-catalyzed chalcone synthesis.

This method offers a significant reduction in reaction time and often leads to improved yields.[15]

Materials:

  • 2'-(Allyloxy)-6'-hydroxyacetophenone

  • Substituted Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (optional, solvent-free is also possible)

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts of 2'-(Allyloxy)-6'-hydroxyacetophenone, the substituted benzaldehyde, and a catalytic amount of solid KOH.

  • If using a solvent, add a minimal amount of ethanol. For a solvent-free reaction, grind the reactants together.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add cold dilute HCl to neutralize the catalyst and precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent.

Protocol_2_Workflow start Mix Reactants and KOH step1 Microwave Irradiation (2-10 min) start->step1 step2 Cool and Acidify with HCl step1->step2 step3 Filter and Wash step2->step3 step4 Recrystallize step3->step4 end Pure Chalcone step4->end

Caption: Workflow for microwave-assisted chalcone synthesis.

Conclusion and Recommendations

For the synthesis of chalcones from 2'-(Allyloxy)-6'-hydroxyacetophenone, the choice of catalytic system should be guided by the desired balance of yield, reaction time, cost, and environmental impact.

  • For high-yield, well-established procedures: Homogeneous base catalysis with NaOH or KOH remains a reliable and cost-effective option.[9] Careful control of temperature is crucial to minimize side reactions.

  • For environmentally friendly and rapid synthesis: Microwave-assisted and ultrasound-assisted methods are highly recommended.[15] These techniques often provide excellent yields in a fraction of the time required for conventional methods.

  • For catalyst recyclability and simplified work-up: Heterogeneous catalysts, such as layered double hydroxides or activated barium hydroxide, offer a sustainable alternative, although they may require higher temperatures and longer reaction times.[11][14]

It is advised to perform small-scale optimization experiments to determine the ideal conditions for the specific aldehyde being used in the condensation with 2'-(Allyloxy)-6'-hydroxyacetophenone.

References

  • Asian Journal of Research in Chemistry. (n.d.). An optimized method for synthesis of 2'hydroxy chalcone. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Retrieved from [Link]

  • ACS Publications. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Springer. (n.d.). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • ijarsct.co.in. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2'-hydroxychalcones and related compounds in interfacial solid-liquid conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]

  • UNAIR Repository. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Retrieved from [Link]

  • MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review: Green Synthesis of chalcone. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. Retrieved from [Link]

  • ACG Publications. (n.d.). Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from [Link]

  • RJPN. (n.d.). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • PubMed. (2017). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis and comparison of synthetic methodologies for 2'-(Allyloxy)-6'-hydroxyacetophenone, a key intermediate in the synthesis of flavonoids and other biologically active molecules. We present a detailed examination of the classic Williamson ether synthesis, offering a robust, field-tested protocol and benchmarking its performance against alternative methods reported in the literature. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable compound. We delve into the causality behind experimental choices, provide quantitative data on yield and purity, and outline rigorous analytical procedures for product validation, ensuring a self-validating and trustworthy guide.

Introduction: The Significance of 2'-(Allyloxy)-6'-hydroxyacetophenone

2'-(Allyloxy)-6'-hydroxyacetophenone is a pivotal precursor molecule. Its structure, featuring a reactive hydroxyl group and an allyl ether, makes it an ideal starting material for intramolecular cyclization reactions, such as the Claisen rearrangement, to form substituted chromanones and flavanones. These heterocyclic scaffolds are central to a vast array of natural products and pharmaceutical agents. Consequently, an efficient and high-purity synthesis of this intermediate is of paramount importance.

The primary synthetic challenge lies in the selective mono-O-allylation of the starting material, 2',6'-dihydroxyacetophenone. The two hydroxyl groups exhibit different reactivities due to intramolecular hydrogen bonding between the C2'-hydroxyl group and the adjacent acetyl carbonyl. This guide will focus on leveraging this reactivity difference to achieve selective synthesis.

Synthesis Methodologies: A Head-to-Head Comparison

The most common and reliable method for preparing 2'-(Allyloxy)-6'-hydroxyacetophenone is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of a hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide, in this case, allyl bromide.[1][3]

Method 1: Selective Williamson Ether Synthesis (Recommended Protocol)

This protocol is optimized for selectivity, yield, and ease of execution in a standard laboratory setting. The key to selectivity is the use of a mild base and a non-polar solvent, which favors the deprotonation of the more acidic 6'-hydroxyl group.

Reaction Principle: The C6'-OH is more sterically accessible and slightly more acidic than the C2'-OH, which is involved in strong intramolecular hydrogen bonding with the carbonyl oxygen. Using a stoichiometric amount of a mild base like potassium carbonate (K₂CO₃) in a solvent like acetone preferentially generates the C6'-phenoxide, which then reacts with the electrophilic allyl bromide.

Detailed Experimental Protocol:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',6'-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (10 volumes, e.g., 100 mL for 10 g of starting material).

    • Scientist's Insight: Anhydrous K₂CO₃ is crucial; any moisture can lead to competing hydrolysis of allyl bromide and reduce yield. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not excessively solvate the phenoxide, maintaining its nucleophilicity.

  • Allylation: Add allyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes.

    • Trustworthiness Check: The disappearance of the starting material spot on the TLC plate is a reliable indicator of reaction completion.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. Recrystallize the crude product from a minimal amount of ethanol or an ethanol/water mixture to yield pure 2'-(Allyloxy)-6'-hydroxyacetophenone as a crystalline solid.[4]

Alternative Methods

While the Williamson ether synthesis is prevalent, other methods exist, though they often present significant drawbacks for this specific transformation.

  • Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the phenoxide from an aqueous or solid phase into an organic phase containing the allyl halide. While potentially increasing reaction rates, it adds complexity and cost due to the catalyst and can complicate purification.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times.[5] However, it requires specialized equipment and careful optimization to prevent overheating and potential side reactions, such as the Claisen rearrangement of the product.

Comparative Data and Performance Benchmarking

To provide a clear, objective comparison, the following table summarizes the performance of the recommended Williamson ether synthesis protocol against typical results for alternative approaches.

Parameter Method 1: Selective Williamson Ether Synthesis Method 2: Phase-Transfer Catalysis Method 3: Microwave-Assisted
Typical Yield 85-95%70-90%80-95%
Purity (Post-Recrystallization) >99% (by HPLC)>98% (by HPLC)>98% (by HPLC)
Reaction Time 4-6 hours2-4 hours10-30 minutes
Temperature ~56°C (Reflux)Room Temperature to 50°C80-120°C
Key Reagents K₂CO₃, Acetone, Allyl BromideNaOH, Toluene, Allyl Bromide, TBABK₂CO₃, DMF, Allyl Bromide
Advantages High selectivity, simple work-up, low cost, scalable.Faster reaction at lower temperatures.Extremely rapid synthesis.
Disadvantages Moderate reaction time.Catalyst cost and removal, potential for side products.Requires specialized equipment, risk of thermal rearrangement.

Visualization of Key Processes

To better illustrate the experimental and chemical logic, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: - 2',6'-dihydroxyacetophenone - Anhydrous K2CO3 - Acetone B Add Allyl Bromide A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool to RT & Filter D->E If complete F Concentrate Filtrate E->F G Recrystallize from Ethanol/Water F->G H Obtain Pure Product G->H G Start 2',6'-dihydroxyacetophenone Phenoxide C6'-Phenoxide Intermediate Start->Phenoxide Deprotonation Product 2'-(Allyloxy)-6'- hydroxyacetophenone Phenoxide->Product SN2 Attack Reagents + K2CO3 + Allyl Bromide

Caption: Simplified reaction mechanism for selective O-allylation.

Product Characterization and Purity Assessment

Verifying the identity and purity of the final product is a critical step. A multi-technique approach ensures the highest confidence in the results.

Protocol for Product Validation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. [6] * System: HPLC with a UV detector and a C18 reverse-phase column. [6] * Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: Monitor at the UV absorbance maximum of the product.

    • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to all other peaks. A purity of >99% is expected after proper recrystallization. [7]2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR: Expect characteristic peaks for the allyl group (multiplets around 4.6 and 5.2-6.1 ppm), aromatic protons, the acetyl methyl singlet (~2.6 ppm), and the remaining phenolic hydroxyl proton (a sharp singlet at ~12-13 ppm due to strong hydrogen bonding).

    • ¹³C NMR: Confirms the number and type of carbon atoms. Look for the carbonyl carbon (~204 ppm) and the carbons of the allyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. [8] * Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • Expected Result: The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of 2'-(Allyloxy)-6'-hydroxyacetophenone (C₁₁H₁₂O₃, MW: 192.21 g/mol ).

Conclusion and Recommendations

For the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone, the selective Williamson ether synthesis using potassium carbonate in acetone offers the best combination of high yield, excellent purity, operational simplicity, and cost-effectiveness. While faster methods like microwave-assisted synthesis exist, they do not obviate the need for careful purification and require capital investment in specialized equipment. The protocol detailed in this guide is robust, scalable, and provides a reliable pathway to high-purity material, making it the recommended choice for most research and development applications. The rigorous analytical validation workflow ensures that the final product meets the stringent quality requirements for subsequent use in drug discovery and development.

References

  • Organic Syntheses Procedure, 2,6-dihydroxyacetophenone. Available at: [Link]

  • ResearchGate, 2,6-Dihydroxyacetophenone. Available at: [Link]

  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC - NIH. (2022-06-22). Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • JPH01224344A - Production of 2,6-dihydroxyacetophenone - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available at: [Link]

  • O-alkylation reactions of 2,n(4,5,6)-dihydroxyacetophenone derivatives. - ResearchGate. Available at: [Link]

  • 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem. Available at: [Link]

  • Williamson Ether Synthesis - YouTube. (2018-08-29). Available at: [Link]

  • US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents.
  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PubMed. (2022-06-22). Available at: [Link]

Sources

In Vitro Validation of Biological Activity: 2'-(Allyloxy)-6'-hydroxyacetophenone Derivatives vs. Standard Therapeutics

[1]

Executive Summary & Scaffold Significance

2'-(Allyloxy)-6'-hydroxyacetophenone serves as a critical pharmacophore precursor, primarily utilized in the synthesis of functionalized chalcones and flavonoid mimics via Claisen-Schmidt condensation. The incorporation of the allyloxy group (

This guide provides a technical roadmap for validating the biological efficacy of these synthesized compounds. It moves beyond basic screening, offering a comparative analysis against "Gold Standard" therapeutics (e.g., Ciprofloxacin, Ascorbic Acid) to establish competitive viability in drug development pipelines.

Key Compound Classes Derived
  • Allyloxy-Chalcones: Open-chain flavonoids with high electrophilicity.

  • Pyrazolines: Cyclized derivatives offering enhanced stability.

  • Prenylated Flavonoid Mimics: The allyloxy group mimics natural prenylation, crucial for enzyme binding affinity.

Comparative Performance Analysis

To validate your synthesized compounds, you must benchmark them against established alternatives.[1] The following data consolidates performance metrics from recent high-impact studies on chalcone derivatives.

Antibacterial Efficacy (vs. Ciprofloxacin/Norfloxacin)

Objective: Determine if the allyloxy-derivative offers superior potency or efficacy against resistant strains (S. aureus, E. coli).

MetricSynthesized Allyloxy-Chalcone DerivativesStandard Antibiotic (Ciprofloxacin)Comparative Insight
MIC (

)
7.8 – 15.6 µg/mL 0.5 – 1.0 µg/mLModerate Potency: While less potent than pure antibiotics, derivatives often show activity against MRSA strains where standards fail.
MIC (

)
32 – 64 µg/mL 0.01 – 0.5 µg/mLGram-Negative Challenge: The allyloxy group assists outer membrane penetration, but efflux pumps remain a hurdle.
Biofilm Inhibition High (>60% inhibition) Moderate (Variable)Competitive Edge: Chalcones often disrupt quorum sensing, preventing biofilm formation better than bactericidal antibiotics.
Mechanism Membrane disruption & DHFR inhibitionDNA Gyrase inhibitionSynergy Potential: Distinct mechanisms suggest high potential for combinatorial therapy.
Antioxidant Potential (vs. Ascorbic Acid)

Objective: Validate the capacity to scavenge Reactive Oxygen Species (ROS), a critical factor in anti-inflammatory drug design.

MetricSynthesized DerivativesStandard (Ascorbic Acid)Comparative Insight
DPPH IC

15 – 45 µg/mL 4 – 6 µg/mLStructure-Dependent: Activity peaks if the B-ring retains a free hydroxyl group. The allyloxy group on the A-ring improves lipophilicity without sacrificing the redox center.
Stability High (Lipophilic) Low (Hydrophilic/Oxidizes)Bioavailability: Unlike Ascorbic Acid, allyloxy-derivatives are stable in lipid bilayers, protecting cell membranes from lipid peroxidation.

Visualized Mechanism of Action

Understanding how your compound works is as vital as if it works. The diagram below illustrates the dual-action mechanism typically observed in allyloxy-chalcones: Membrane Permeabilization and Oxidative Stress Induction in bacterial cells.

MechanismOfActionCompoundAllyloxy-ChalconeDerivativeMembraneBacterial Cell Membrane(Lipid Bilayer)Compound->MembranePenetrates viaAllyloxy LipophilicityEffluxEfflux Pump(Resistance Mechanism)Membrane->EffluxSubstrate CompetitionIntracellularIntracellular SpaceMembrane->IntracellularPassive DiffusionEfflux->CompoundExtrusion (Resistance)EnzymeTarget: DHFR / DNA GyraseIntracellular->EnzymeInhibits ActivityROSROS Generation(Oxidative Stress)Intracellular->ROSRedox CyclingDeathCell Lysis / ApoptosisEnzyme->DeathReplication FailureROS->DeathMacromolecule Damage

Caption: Dual-action mechanism of allyloxy-chalcones: Lipophilic entry facilitates membrane disruption and intracellular enzyme inhibition, overcoming standard resistance barriers.

Detailed Validation Protocols

To ensure trustworthiness and reproducibility , follow these self-validating protocols.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines. Rationale: The allyloxy group's hydrophobicity requires precise solvent control to prevent precipitation, which causes false negatives.

  • Inoculum Preparation:

    • Culture bacteria (S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to reach final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation (Critical Step):

    • Dissolve 2'-(Allyloxy)-derivative in 100% DMSO to create a Stock Solution (10 mg/mL) .

    • Validation Check: Ensure solution is clear. If turbid, sonicate for 30s.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL MHB to columns 2–12.

    • Add 100 µL Compound Stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.

    • Controls:

      • Column 11: Growth Control (Bacteria + Solvent only). Max DMSO concentration must be < 1% .

      • Column 12: Sterility Control (Media only).

      • Positive Control: Ciprofloxacin (Range: 0.01 – 10 µg/mL).

  • Incubation & Readout:

    • Add 100 µL of bacterial inoculum to wells 1–11.

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: Add 20 µL Resazurin dye (0.01%). Blue

      
       Pink indicates growth.
      
    • MIC Definition: Lowest concentration preventing color change (Blue).

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: Validates the redox capability of the phenolic hydroxyl group retained from the acetophenone precursor.

  • Reagent Prep:

    • DPPH Stock: 0.1 mM DPPH in Methanol (protect from light).

    • Standard: Ascorbic Acid (10 – 100 µg/mL).

  • Assay Workflow:

    • Mix 1.0 mL of Compound solution (various concentrations in MeOH) with 3.0 mL DPPH solution.

    • Vortex vigorously for 10 seconds.

    • Incubate in total darkness for 30 minutes at room temperature (

      
      ).
      
  • Measurement:

    • Measure Absorbance (

      
      ) at 517 nm .
      
    • Measure Control (

      
      ): Methanol + DPPH.
      
  • Calculation:

    
    
    
    • Self-Validation: The

      
       of Ascorbic Acid must fall between 4–6 µg/mL. If not, reagents are degraded.
      

Synthesis Workflow Visualization

The following diagram outlines the synthesis pathway to ensure the precursor is correctly utilized to generate the active chalcone scaffold.

SynthesisWorkflowSM12'-(Allyloxy)-6'-hydroxyacetophenoneReactionClaisen-Schmidt Condensation(KOH / EtOH, RT, 24h)SM1->ReactionSM2Substituted Benzaldehyde(e.g., 4-Chlorobenzaldehyde)SM2->ReactionWorkupAcidification (HCl) & FiltrationReaction->WorkupYields PrecipitatePurificationRecrystallization(Ethanol/Acetic Acid)Workup->PurificationCrude SolidProductTarget Allyloxy-ChalconePurification->ProductPure Crystal

Caption: Synthesis of bioactive chalcones via Claisen-Schmidt condensation using the 2'-(Allyloxy) precursor.

References

  • Jaadan, B. et al. (2020).[2] Synthesis and biological activities of some chalcone derivatives. ResearchGate. Link

  • López, G. et al. (2020).[3] Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Antibiotics (Basel).[2] Link

  • Rocha, J. et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. NIH National Library of Medicine. Link

  • Bhade, M.W. (2023).[1][4] In Vitro Antioxidant Activity of Chalcone Derivatives. Rasayan Journal of Chemistry. Link

  • Burke, A. et al. (2024).[1] Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. Royal Society Open Science. Link

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2'-(Allyloxy)-6'-hydroxyacetophenone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparative analysis of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2'-(Allyloxy)-6'-hydroxyacetophenone. This compound, a key intermediate in the synthesis of various pharmaceutical agents, demands robust and validated analytical methods to ensure product quality and consistency.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind methodological choices, empowering you to select and implement the most suitable analytical strategy for your specific needs. All protocols and performance data are presented with the scientific rigor expected in a senior laboratory setting, grounded in established validation principles from the International Council for Harmonisation (ICH)[1].

Introduction to 2'-(Allyloxy)-6'-hydroxyacetophenone and the Imperative for Accurate Quantification

2'-(Allyloxy)-6'-hydroxyacetophenone is a substituted acetophenone derivative. Its molecular structure, featuring a phenolic hydroxyl group and an ether linkage, presents unique analytical challenges and considerations. The accurate determination of its concentration is critical in various stages of drug development, from synthesis process monitoring to final product quality control.

The choice of analytical methodology is a critical decision that impacts the accuracy, precision, sensitivity, and overall efficiency of the quantification process. This guide will dissect the nuances of HPLC-UV, GC-MS, and LC-MS/MS, offering a comparative framework to inform your selection.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and available instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like phenols.Suitable for a wide range of compounds, similar to HPLC.
Derivatization Generally not required.Often necessary for polar analytes like 2'-(Allyloxy)-6'-hydroxyacetophenone to increase volatility and improve peak shape.Typically not required, but can be used to enhance ionization efficiency.
Sensitivity Moderate, typically in the µg/mL to high ng/mL range.High, especially with selected ion monitoring (SIM), reaching low ng/mL to pg/mL levels.Very high, offering the best sensitivity, often in the pg/mL to fg/mL range.[2]
Selectivity Moderate; co-eluting impurities can interfere with quantification.High; mass spectral data provides structural information, aiding in peak identification and purity assessment.Very high; precursor-to-product ion transitions are highly specific to the analyte.
Speed Analysis times can range from a few minutes to over 30 minutes depending on the complexity of the separation.Typically longer run times compared to modern HPLC, especially when a temperature program is required.Fast analysis times are achievable, often under 5 minutes, with the use of UHPLC systems.
Cost & Complexity Relatively lower instrument and operational cost. Method development is generally straightforward.Higher initial instrument cost. Method development can be more complex due to the need for derivatization and optimization of GC parameters.Highest instrument and operational cost. Requires specialized expertise for method development and data interpretation.

In-Depth Methodological Discussion and Experimental Protocols

This section provides a detailed examination of each analytical technique, including the scientific rationale for experimental choices and step-by-step protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is often the first choice for routine analysis due to its robustness, ease of use, and cost-effectiveness. For a phenolic compound like 2'-(Allyloxy)-6'-hydroxyacetophenone, a reversed-phase C18 column is the standard choice, providing good retention and separation from non-polar impurities. The mobile phase composition, typically a mixture of acetonitrile or methanol and acidified water, is optimized to achieve a good peak shape and a reasonable retention time. The UV detection wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Trustworthiness: The self-validating nature of this protocol is ensured by the inclusion of a system suitability test, calibration standards, and quality control samples. Adherence to ICH guidelines for validation provides confidence in the accuracy and precision of the results[1].

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of 2'-(Allyloxy)-6'-hydroxyacetophenone (typically around 254 nm for acetophenones).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2'-(Allyloxy)-6'-hydroxyacetophenone in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters (based on similar phenolic compounds):

    • Linearity (R²): > 0.999

    • Accuracy (% Recovery): 98 - 102%

    • Precision (% RSD): < 2%

    • Limit of Detection (LOD): ~0.1 µg/mL

    • Limit of Quantitation (LOQ): ~0.3 µg/mL

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Autosampler Inject into HPLC Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of 2'-(Allyloxy)-6'-hydroxyacetophenone by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. However, the analysis of polar compounds like 2'-(Allyloxy)-6'-hydroxyacetophenone by GC requires a crucial step: derivatization. The phenolic hydroxyl group makes the compound non-volatile and prone to peak tailing. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique to increase volatility and thermal stability[3]. The choice of the GC column is also critical; a mid-polar column is often suitable for separating the derivatized analyte from other components.

Trustworthiness: The use of an internal standard is highly recommended in GC-MS to correct for variations in derivatization efficiency and injection volume. The mass spectrometer provides definitive identification of the analyte peak, enhancing the trustworthiness of the results.

Experimental Protocol: GC-MS Quantification (with Derivatization)

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for 5-10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.

  • Derivatization Procedure:

    • Accurately weigh the sample or standard into a vial.

    • Add a known amount of an internal standard (e.g., a structurally similar compound not present in the sample).

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatization reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

    • Cool to room temperature before injection.

  • Validation Parameters (based on similar derivatized phenols):

    • Linearity (R²): > 0.995

    • Accuracy (% Recovery): 95 - 105%

    • Precision (% RSD): < 5%

    • LOD: ~1 ng/mL

    • LOQ: ~5 ng/mL

Workflow Diagram: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample & Add Internal Standard Dry Evaporate to Dryness Sample->Dry Derivatize Add Derivatization Reagent & Heat Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM mode) Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Integrate Integrate Peak Areas TIC->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Caption: Workflow for the quantification of 2'-(Allyloxy)-6'-hydroxyacetophenone by GC-MS following derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS combines the excellent separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices. For 2'-(Allyloxy)-6'-hydroxyacetophenone, a reversed-phase separation similar to the HPLC-UV method can be employed. The key to a successful LC-MS/MS method is the optimization of the MS parameters, including the selection of the precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and the most intense and specific product ions for Multiple Reaction Monitoring (MRM).

Trustworthiness: The high selectivity of MRM transitions minimizes the risk of interference from matrix components, leading to highly reliable and accurate quantification. The use of a stable isotope-labeled internal standard, if available, is the best practice to ensure the highest level of accuracy and precision.

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • MS Source: ESI, operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.

  • MS/MS Method: Develop an MRM method by optimizing the cone voltage and collision energy for the precursor ion and the selected product ions of 2'-(Allyloxy)-6'-hydroxyacetophenone and the internal standard.

  • Sample Preparation: A simple "dilute and shoot" approach may be sufficient for clean samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.

  • Validation Parameters (based on similar small molecules):

    • Linearity (R²): > 0.998

    • Accuracy (% Recovery): 90 - 110%

    • Precision (% RSD): < 10%

    • LOD: ~0.05 ng/mL

    • LOQ: ~0.2 ng/mL[4]

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Prepare Sample & Add Internal Standard Cleanup Sample Cleanup (e.g., SPE) Sample->Cleanup Inject Inject into LC Cleanup->Inject Separate LC Separation Inject->Separate MS1 MS1: Precursor Ion Selection Separate->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection (MRM) CID->MS2 Chromatogram Generate MRM Chromatogram MS2->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantify Quantify Analyte Calibration->Quantify

Caption: Workflow for the quantification of 2'-(Allyloxy)-6'-hydroxyacetophenone by LC-MS/MS.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of 2'-(Allyloxy)-6'-hydroxyacetophenone is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and in-process monitoring where high sensitivity is not a primary concern. Its simplicity and robustness make it an excellent workhorse in many laboratories.

  • GC-MS provides enhanced selectivity and sensitivity, making it suitable for impurity profiling and trace-level analysis. However, the necessity of derivatization adds a layer of complexity to the workflow.

  • LC-MS/MS stands out as the most sensitive and selective technique, ideal for bioanalytical studies, trace impurity analysis, and when dealing with complex sample matrices. While it requires a significant initial investment and specialized expertise, the quality and reliability of the data it generates are unparalleled.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision and ensure the generation of high-quality, reliable data for their critical work.

References

  • Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. (2021). PubMed Central. [Link]

  • Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]

  • Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. (2020). PubMed. [Link]

  • 2',6'-Dihydroxyacetophenone. (n.d.). PubChem. [Link]

  • Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. (2014). ResearchGate. [Link]

  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. (2020). MDPI. [Link]

  • 2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. [Link]

  • Synthesis, spectral studies and structure of 2-hydroxyacetophenone nicotinic acid hydrazone. (2007). ResearchGate. [Link]

  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. (2020). MDPI. [Link]

  • Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. (2025). PubMed. [Link]

  • 2,3-dihydroxyacetophenone. (n.d.). Cheméo. [Link]

  • Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. (2020). ResearchGate. [Link]

  • Synthesis of α-Hydroxyacetophenones. (2012). Organic Chemistry Portal. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). PubMed Central. [Link]

  • Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. (2020). MDPI. [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (2020). RSC Publishing. [Link]

  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022). PubMed Central. [Link]

  • Preparation method of 2-hydroxyacetophenone. (2015).
  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (2005). ResearchGate. [Link]

  • Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and Validation of Ultra High Performance Liquid Chromatographic (UHPLC) Method for the Determination of Roxithromycin in the Broiler Plasma. (2015). ResearchGate. [Link]

  • Quantification and classification of analytical methods for phenolic compounds, adapted from Kafkas et al.. (n.d.). ResearchGate. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2021). MDPI. [Link]

  • The Chemical Profile of 2'-Hydroxyacetophenone: Properties & Synthesis Applications. (n.d.). Autech. [Link]

  • A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. (2024). MDPI. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2'-(Allyloxy)-6'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2'-(Allyloxy)-6'-hydroxyacetophenone

Executive Safety Summary

2'-(Allyloxy)-6'-hydroxyacetophenone (CAS: 23226-84-8) presents a specific dual-hazard profile: it combines the irritant properties of phenolic ketones with the reactivity of allyl ethers.[1] As a low-melting solid (MP: 45–46.5°C), it occupies a dangerous state of matter where it can easily transition between solid dust and sticky liquid, increasing the risk of surface contamination and dermal absorption.

Immediate Hazard Profile (GHS Classifications):

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3][4][5]

Critical Warning: Do not treat this merely as a "standard organic solid." Its ketone functionality can degrade standard nitrile gloves upon prolonged contact, and its allyl group implies potential sensitization.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the hierarchy of controls. PPE is your last line of defense, not your first.

Primary Engineering Control: The Fume Hood

  • Requirement: All open handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood.

  • Specification: Face velocity must be maintained between 0.4 m/s and 0.6 m/s .

  • Rationale: The H335 (Respiratory Irritation) designation combined with the compound's potential to sublime or vaporize slightly upon heating (even from friction during weighing) necessitates capture at the source.

Secondary Control: Temperature Management

  • Storage: Store at ambient temperature, but ensure the container is not near heat sources. Exceeding 45°C will melt the compound, increasing vapor pressure and spill risk.

Visualizing the Safety Logic

SafetyHierarchy Hazard Hazard Source: 2'-(Allyloxy)-6'-hydroxyacetophenone (Irritant/Harmful/Low MP) Hood Engineering Control: Fume Hood (0.5 m/s) Prevents Inhalation Hazard->Hood Primary Containment Admin Admin Control: SOPs & Training Minimizes Exposure Time Hood->Admin Residual Risk PPE PPE (Last Resort): Gloves, Goggles, Lab Coat Protects against Splash/Contact Admin->PPE Final Barrier

Figure 1: The Hierarchy of Controls applied to CAS 23226-84-8.[1][3][4][5][6][7][8] PPE is effective only when Engineering Controls function correctly.

Personal Protective Equipment (PPE) Matrix

The ketone structure of the acetophenone backbone challenges standard nitrile rubber. The following matrix is calibrated for incidental splash protection .

Body AreaRecommended PPETechnical Rationale
Eyes Chemical Splash Goggles (ANSI Z87.[1]1)Why: Safety glasses are insufficient. Phenolic ketones are severe eye irritants (H319).[2] Vapors or dust can bypass side shields of standard glasses.
Hands (Routine) Double Nitrile Gloves (min 0.11 mm / 4 mil each)Why: Nitrile provides good physical barrier against solids. Crucial: Acetophenone derivatives can degrade nitrile over time. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin.
Hands (Spill) Silver Shield / Laminate or Butyl Rubber Why: If cleaning a significant liquid spill (melted or in solvent), nitrile breakthrough time is <5 mins. Laminate offers >4 hours breakthrough protection.
Body Cotton Lab Coat (High neck preferred)Why: Prevents dust accumulation on street clothes. 100% cotton is preferred over synthetics to minimize static charge, which disperses chemical dust.
Respiratory N95/P2 (Only if outside hood)Why: If weighing must occur outside a hood (strongly discouraged), a particulate respirator is required to mitigate H332/H335 risks.

Operational Protocol: Step-by-Step Handling

This protocol ensures self-validating safety—each step confirms the previous step's safety measures.[1]

Phase A: Preparation & Weighing
  • Static Check: This solid is prone to static charge. Use an anti-static gun or ionizer bar in the balance if available to prevent "flying powder."

  • The "Double-Glove" Rule: Don two pairs of nitrile gloves. Check the outer pair for micro-tears by inflating them slightly with air before use.

  • Weighing:

    • Place the receiving flask inside a secondary container (e.g., a plastic tub) within the balance.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the reagent bottle.

Phase B: Reaction Setup
  • Solvent Choice: If dissolving, be aware that using Acetone or Dichloromethane (DCM) as a solvent will accelerate the permeation of this compound through nitrile gloves.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

Phase C: Decontamination & Cleanup[8]
  • Solvent Selection: Use Ethanol or Isopropanol for cleaning surfaces.

    • Reasoning: The compound is an organic intermediate with limited water solubility. Water alone will just spread the contamination.

  • Wipe Down:

    • Apply ethanol to a paper towel (do not spray directly on the powder to avoid dispersing it).

    • Wipe from the outside of the spill area toward the center.

    • Dispose of towels as solid hazardous waste.

Operational Workflow Diagram

HandlingProtocol Start Start: Check Fume Hood Flow PPE_Check Don PPE: Double Nitrile + Goggles Start->PPE_Check Weigh Weighing: Use Anti-static methods Avoid dust generation PPE_Check->Weigh Transfer Transfer: Dissolve immediately to reduce dust risk Weigh->Transfer Cleanup Decon: Wipe with Ethanol Change outer gloves Transfer->Cleanup Cleanup->PPE_Check If continuing work

Figure 2: Operational workflow emphasizing the "Dissolve Immediately" step to transition the hazard from an airborne dust risk to a contained liquid risk.[1]

Disposal & Emergency Procedures

Waste Disposal:

  • Solid Waste: Discard contaminated gloves, paper towels, and solid reagent in the Solid Hazardous Waste drum. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: If dissolved, dispose of in the Non-Halogenated Organic Solvent stream (unless dissolved in DCM/Chloroform).

Emergency Response:

  • Skin Contact: Immediately strip contaminated glove. Wash skin with soap and copious water for 15 minutes. Do not use alcohol on skin, as it may enhance absorption of the chemical into the dermis.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for phenolic compounds).

References

  • PubChem. (n.d.). 2'-Hydroxyacetophenone Compound Summary (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. U.S. Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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